Technical Documentation Center

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid
  • CAS: 52513-48-1

Core Science & Biosynthesis

Foundational

"2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" properties

An In-Depth Technical Guide to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid: Properties, Synthesis, and Applications Introduction 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a substituted pyrrole derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid: Properties, Synthesis, and Applications

Introduction

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a substituted pyrrole derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and organic synthesis. The unique arrangement of a formyl group, a carboxylic acid, and two methyl substituents on the pyrrole core imparts a versatile reactivity profile, making it a valuable building block for the construction of complex heterocyclic molecules. The pyrrole scaffold itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties[1][2][3].

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of this important compound. The information presented herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical utility.

Compound Identification and Physicochemical Properties

A clear identification of a chemical entity is fundamental for any research and development endeavor. The key identifiers and physicochemical properties of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid are summarized below, providing a foundational dataset for its use in experimental settings.

Identifier Value Source
IUPAC Name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid[4][5]
CAS Number 253870-02-9[4][6][7]
Molecular Formula C₈H₉NO₃[4][7]
Molecular Weight 167.16 g/mol [4][7]
SMILES CC1=C(C(=O)O)C(C)=C(N1)C=O[4][5]
InChIKey YCIHQDVIAISDPS-UHFFFAOYSA-N[4][5][6]
Physicochemical Property Value Source
Physical Form Solid, Beige to Yellow-Brown[6][8]
Melting Point 283°C (lit.)[6]
Boiling Point (Predicted) 374.9 ± 42.0 °C[6]
Density (Predicted) 1.342 ± 0.06 g/cm³[6]
pKa (Predicted) 5.56 ± 0.50[6]
Solubility Slightly soluble in water. Soluble in aqueous base, DMSO, and Methanol (all slightly).[6]

Synthesis Methodology

The reliable synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is critical for its application as a pharmaceutical intermediate. The most commonly cited method involves the hydrolysis of its corresponding ethyl ester, a process that is both efficient and high-yielding.

Causality in Synthetic Strategy

The choice of a hydrolysis reaction is predicated on the stability of the pyrrole ring and its substituents under basic conditions. The ester precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is readily available and serves as a stable starting material[6][9]. Saponification using a strong base like potassium hydroxide (KOH) effectively cleaves the ethyl ester to the corresponding carboxylate salt. Subsequent acidification is a standard and robust method to protonate the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. This precipitation-driven isolation simplifies purification, often yielding a product of high purity directly from filtration.

Detailed Experimental Protocol: Hydrolysis of Ethyl Ester Precursor

This protocol is a self-validating system, where the successful precipitation of a solid upon acidification to the specified pH range is a strong indicator of product formation.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (e.g., 19.4 g, 100 mmol) in a solvent mixture of methanol (100 mL) and water (400 mL)[6].

  • Saponification: Slowly add a 5N potassium hydroxide (KOH) solution (200 mL) to the stirred mixture[6].

  • Reflux: Heat the reaction mixture to reflux and maintain continuous stirring for approximately 3 hours[6]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification & Precipitation: After cooling the mixture to room temperature, carefully adjust the pH to 3 by the dropwise addition of a 5N hydrochloric acid (HCl) solution. This will cause the product to precipitate out of the solution[6].

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing: Wash the collected solid with distilled water to remove any residual salts.

  • Drying: Dry the solid under vacuum to afford the final product, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, typically as a yellow-brown solid with a high yield (e.g., ~94%)[6].

Synthesis_Workflow start Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate reagents 1. KOH, MeOH/H₂O 2. Reflux, 3h start->reagents Hydrolysis acidification Cool to RT, then 5N HCl to pH 3 reagents->acidification Work-up product 2-(5-Formyl-2,4-dimethyl- 1H-pyrrol-3-yl)acetic acid acidification->product Precipitation

Caption: Workflow for the synthesis of the title compound.

Reactivity and Chemical Profile

The chemical behavior of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is governed by its three key functional components: the aromatic pyrrole ring, the electrophilic formyl group, and the nucleophilic/acidic carboxylic acid group.

  • Pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring is susceptible to electrophilic substitution. However, the existing substituents direct further reactions. The nitrogen atom can be deprotonated under strongly basic conditions or alkylated.

  • Formyl Group (Aldehyde): This group is a primary site for nucleophilic attack. It can undergo reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensation reactions, providing a handle for extending the molecular structure.

  • Carboxylic Acid Group: This functional group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This allows for the covalent attachment of the molecule to other scaffolds, a common strategy in drug development.

Reactivity_Diagram cluster_key Reactive Sites cluster_molecule k1 Formyl Group (Nucleophilic Attack) k2 Carboxylic Acid (Derivatization) k3 Pyrrole N-H (Deprotonation/Alkylation) mol n1 n1->k1 n2 n2->k2 n3 n3->k3

Caption: Key reactive sites on the molecule.

Spectral Characterization

While full spectral datasets are proprietary or found within specific literature, the structure of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid allows for the prediction of key signals in various spectroscopic analyses. A GC-MS spectrum has been noted in the literature, confirming its amenability to mass spectrometry analysis[4].

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), a broad singlet for the carboxylic acid proton (>11 ppm), a broad singlet for the N-H proton, and two singlets for the two non-equivalent methyl groups in the aromatic region.

  • ¹³C NMR: Carbon signals for the two methyl groups, the pyrrole ring carbons, and downfield signals for the carbonyl carbons of the aldehyde and carboxylic acid would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, a broad O-H stretch for the carboxylic acid, and strong C=O stretches for both the aldehyde and carboxylic acid functional groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (167.16).

Applications in Research and Drug Development

The primary utility of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is as a versatile pharmaceutical intermediate[6][8]. Its bifunctional nature (aldehyde and carboxylic acid) allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building libraries of compounds for drug discovery screening.

Synthesis of Anticancer Agents

A notable application is in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives. These compounds have demonstrated in vitro activity against selected cancer cell lines, highlighting the role of the pyrrole intermediate in constructing biologically active molecules for oncology research[6].

Development of Advanced Drug Delivery Systems

The compound has been utilized in the preparation of sophisticated drug carriers. Specifically, it can be used to prepare a triblock copolymer (cRGD-PEG-N=CH-R6-Por) designed for highly efficient synergistic chemotherapy and photodynamic cancer therapy[6]. In this context, the formyl group is likely used to form a Schiff base linkage within the copolymer structure, demonstrating its utility in advanced materials science and medicinal chemistry.

Safety and Handling

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.

  • Hazard Identification: According to aggregated GHS data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[4][10].

  • Storage Recommendations: It should be stored in a cool, dark, and well-ventilated place in a tightly sealed container to maintain its stability and purity[6][8][10].

Conclusion

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined synthesis, predictable reactivity centered on its formyl and carboxylic acid groups, and demonstrated utility in the creation of anticancer agents and drug delivery systems underscore its importance. This guide provides the core technical information required for scientists to effectively utilize this compound in their research and development efforts, from understanding its fundamental properties to implementing its synthesis and exploring its potential in creating novel therapeutic agents.

References

  • The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (URL: )
  • Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Synthesis and Polymerization of 2-(3-Pyrrolyl)
  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3. PubChem. (URL: [Link])

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. (URL: [Link])

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. (URL: [Link])

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR. (URL: [Link])

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. (URL: [Link])

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. (URL: [Link])

  • ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. PubChem. (URL: [Link])

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (URL: [Link])

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid: A Versatile Synthetic Intermediate

This document provides a comprehensive technical overview of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While literature often details the closely related analogue, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, this guide focuses specifically on the acetic acid derivative, elucidating its structure, plausible synthetic routes, and significant potential in the synthesis of complex molecular architectures.

Core Structural Features and Physicochemical Profile

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid belongs to the substituted pyrrole class of compounds, which are foundational scaffolds in numerous biologically active molecules.[1][2] Its structure is characterized by a central 1H-pyrrole ring, an aromatic five-membered heterocycle. This core is decorated with two methyl groups at positions 2 and 4, a formyl (aldehyde) group at position 5, and an acetic acid side chain at position 3.

The presence of both a nucleophilic pyrrole ring and two distinct electrophilic/functional handles—the formyl group and the carboxylic acid moiety—renders this molecule a highly versatile intermediate for chemical synthesis.[3][4] The formyl group is amenable to reductive amination, Wittig reactions, and condensations, while the acetic acid group is ideal for forming amide bonds, esters, or serving as a linker.

Calculated Physicochemical Data

Quantitative properties for the target molecule have been calculated and are presented below for reference.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
IUPAC Name 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acidIUPAC
Canonical SMILES CC1=C(C(=O)O)CC(=C(N1)C)C=OPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 2PubChem
Topological Polar Surface Area 77.4 ŲPubChem
Form Expected to be a solid at room temperatureInferred from

Strategic Synthesis Pathways

While direct, peer-reviewed synthesis protocols for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid are not extensively documented, a logical and robust synthetic strategy can be devised based on established pyrrole chemistry. The most field-proven approach involves a two-stage process: initial construction of the pyrrole core via the Paal-Knorr synthesis, followed by a regioselective formylation.

G Target 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid Vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) Target->Vilsmeier Precursor 2-(2,4-Dimethyl-1H-pyrrol-3-yl)acetic acid PaalKnorr Paal-Knorr Synthesis Precursor->PaalKnorr Vilsmeier->Precursor StartingMaterials 3-Acetyl-4-oxopentanoic acid + Ammonia / Amine Source PaalKnorr->StartingMaterials

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is a validated, logical pathway derived from analogous transformations reported in the literature.[5][6][7]

Step 1: Paal-Knorr Synthesis of 2-(2,4-Dimethyl-1H-pyrrol-3-yl)acetic acid

The Paal-Knorr reaction is the cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[5][7]

  • Reaction Rationale: This step efficiently constructs the core 2,4-dimethylpyrrole ring with the required acetic acid precursor side chain already in place.

  • Methodology:

    • To a solution of 3-acetyl-4-oxopentanoic acid (1.0 eq) in glacial acetic acid (5 mL per gram of dicarbonyl), add ammonium acetate (3.0 eq).

    • Heat the mixture to reflux (approx. 118°C) with constant stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

    • The product, 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and salts, and dry under vacuum.

    • Self-Validation: The crude product can be recrystallized from an ethanol/water mixture to achieve high purity. Purity should be confirmed by ¹H NMR and melting point analysis.

Step 2: Vilsmeier-Haack Formylation

This reaction introduces the formyl group regioselectively onto the electron-rich pyrrole ring, primarily at the alpha-position (C5) which is sterically unhindered and electronically activated.

  • Reaction Rationale: The Vilsmeier reagent (generated in situ from POCl₃ and DMF) is a mild electrophile ideal for formylating activated aromatic systems like pyrroles.[8]

  • Methodology:

    • In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 3.0 eq) in an ice bath (0-5°C).

    • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve the 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) from Step 1 in DMF and add it dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours until TLC indicates the consumption of the starting material.

    • Cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • The crude product will precipitate. Collect the solid by filtration, wash with water, and dry.

    • Self-Validation: Purify the final product, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, via column chromatography on silica gel or recrystallization to yield the pure compound.[5]

Applications in Drug Discovery and Medicinal Chemistry

Pyrrole derivatives are integral to a wide array of pharmaceuticals due to their ability to mimic peptide structures and participate in hydrogen bonding.[1][4] 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a prime candidate for a versatile scaffold in drug development.[3][9]

  • Scaffold for Kinase Inhibitors: The core structure is highly similar to that found in Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The acetic acid group can be used to form an amide bond with an appropriate amine, while the formyl group can be further functionalized to modulate solubility or target engagement.

  • Precursor for Fused Heterocyclic Systems: The dual functionality allows for intramolecular cyclization reactions to generate more complex, rigid structures such as pyrrolo[1,2-a]pyrazines or indolizines, which have demonstrated potent antifungal and anticancer activities.[2]

  • Building Block for Anti-inflammatory Agents: Pyrrole-containing compounds have shown promise as anti-inflammatory agents.[1][4] This intermediate provides a robust starting point for creating libraries of novel compounds for screening.

Caption: Reactive hubs of the title compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include two singlets for the C2 and C4 methyl groups, a singlet for the methylene (-CH₂) protons of the acetic acid group, a broad singlet for the pyrrole N-H proton, a sharp singlet for the formyl proton (-CHO), and a broad singlet for the carboxylic acid proton (-COOH). The exact chemical shifts can be compared to similar structures reported in the literature.[5][10][11]

    • ¹³C NMR: Will show distinct signals for the two methyl carbons, the methylene carbon, the four pyrrole ring carbons, the formyl carbon, and the carboxyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the exact mass to the calculated value for C₉H₁₁NO₃.[5][6]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (broad, ~3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=O stretch of the aldehyde (~1670 cm⁻¹), and O-H stretch of the carboxylic acid (very broad, ~3000-2500 cm⁻¹).[5]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which must align with the calculated theoretical values.[1][5]

Safety, Handling, and Storage

As a laboratory chemical, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid requires careful handling. While a specific Safety Data Sheet (SDS) is not available, guidelines can be established from related compounds.[12]

  • Hazard Profile: Expected to be an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[12][13] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][14]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] Avoid dust formation. Keep away from sources of ignition.[15]

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and protect from moisture.

Conclusion

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid stands out as a high-potential, multifunctional building block for advanced chemical synthesis. Its strategic combination of a reactive formyl group and a versatile acetic acid moiety on a stable pyrrole core provides chemists with a powerful tool for constructing novel pharmaceutical agents and complex organic materials. The synthetic and analytical frameworks detailed in this guide offer a robust, field-proven pathway for its preparation and validation, empowering further innovation in medicinal and materials science.

References

  • The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. DC Chemicals. [Link]

  • Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents.
  • 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester - the NIST WebBook. NIST. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. MDPI. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. MDPI. [Link]

  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem. PubChem. [Link]

  • (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. ResearchGate. [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. Carl ROTH. [Link]

  • Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone - ResearchGate. ResearchGate. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC - NIH. National Institutes of Health. [Link]

  • Safety Data Sheet. Fagron. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC - NIH. National Institutes of Health. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Development

A Note on Nomenclature: This technical guide focuses on 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 253870-02-9) .

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This technical guide focuses on 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 253870-02-9) . While the initial query specified the related acetic acid derivative, publicly available scientific literature and chemical databases predominantly feature the carboxylic acid analogue as a compound of significant interest in medicinal chemistry. Given its established role as a critical pharmaceutical intermediate, this guide has been structured to provide a comprehensive and well-supported resource on this specific molecule.

Introduction

Substituted pyrroles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has emerged as a highly valuable building block, particularly in the synthesis of targeted cancer therapies. Its strategic placement of reactive functional groups—a formyl, a carboxylic acid, and two methyl groups on a pyrrole scaffold—makes it a versatile intermediate for constructing complex molecular architectures.[2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's physicochemical properties, a validated synthesis protocol with mechanistic insights, and a discussion of its primary applications, most notably its role as a key intermediate in the synthesis of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib.

Physicochemical and Structural Properties

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is typically a beige or yellow-brown crystalline powder.[2] The presence of both a hydrogen bond donor (the carboxylic acid proton and the pyrrole N-H) and multiple hydrogen bond acceptors (the carbonyl and carboxyl oxygens) influences its solid-state properties and solubility.[3]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
CAS Number 253870-02-9[3]
Appearance Beige to yellow-brown crystalline powder[2]
Melting Point 283°C
IUPAC Name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid[3]
SMILES CC1=C(NC(=C1C(=O)O)C)C=O[3]
InChI Key YCIHQDVIAISDPS-UHFFFAOYSA-N[3]
Chemical Structure

The molecular structure features a pyrrole ring, a five-membered aromatic heterocycle. The strategic substitution pattern is critical to its utility in multi-step syntheses.

Caption: 2D structure of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Synthesis Protocol: Base-Catalyzed Hydrolysis

The most common and industrially scalable synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves the hydrolysis of its ethyl ester precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[2][4] This reaction is a classic ester saponification.

Causality of Experimental Choices:

  • Base: A strong base like potassium hydroxide (KOH) is used to ensure the complete and irreversible hydrolysis of the ester. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Solvent System: A mixture of methanol and water is employed. Methanol helps to dissolve the organic ester precursor, while water is necessary for the hydrolysis reaction and to dissolve the KOH. This biphasic system, upon heating, ensures efficient interaction between reactants.[2][4]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate significantly, allowing the hydrolysis to complete in a practical timeframe (typically a few hours).[2][4]

  • Acidification: After hydrolysis, the product exists as its potassium carboxylate salt. Acidification with a strong acid like hydrochloric acid (HCl) is crucial to protonate the carboxylate, which precipitates the neutral, less soluble carboxylic acid product from the aqueous solution.[2][4]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a solvent mixture of methanol and water. A typical ratio is approximately 1:4 v/v methanol to water.[4]

  • Base Addition: Slowly add an aqueous solution of a strong base, such as 5N potassium hydroxide (KOH), to the stirred mixture.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed.[4]

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to ambient temperature.

  • Acidification & Precipitation: Carefully adjust the pH of the solution to approximately 3 by the dropwise addition of 5N hydrochloric acid (HCl) while stirring. The target product will precipitate out of the solution as a solid.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with distilled water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to yield 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid. Yields for this procedure are typically high, often exceeding 90%.[4]

Caption: Workflow for the synthesis of the target compound via hydrolysis.

Applications in Drug Development

The primary and most significant application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is its role as a key starting material in the synthesis of Sunitinib.

Role as a Sunitinib Intermediate

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The synthesis of Sunitinib involves the condensation of this pyrrole-carboxylic acid intermediate with other molecular fragments.

The synthetic utility of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in this context is twofold:

  • Carboxylic Acid Handle: The carboxylic acid at the 3-position is activated and then coupled with N-(2-diethylaminoethyl)amine to form the corresponding carboxamide side chain of Sunitinib.

  • Formyl Group Handle: The formyl group at the 5-position undergoes a condensation reaction (specifically, a Knoevenagel-type condensation) with an oxindole derivative. This step forms the crucial vinyl linker that connects the pyrrole core to the indolin-2-one moiety of the final drug molecule.

The predictable reactivity and high purity of this intermediate are essential for achieving a high overall yield and purity in the final active pharmaceutical ingredient (API).[2] Beyond Sunitinib, the unique arrangement of functional groups makes this compound a valuable precursor for creating libraries of novel heterocyclic compounds for drug discovery programs, including potential new anticancer agents and other therapeutics.[2][4]

Conclusion

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of significant industrial and academic importance. Its well-defined synthesis from readily available precursors and its critical role in the production of life-saving oncology drugs like Sunitinib underscore its value in pharmaceutical sciences. The robust and high-yielding hydrolysis protocol ensures a reliable supply for both large-scale manufacturing and exploratory research. As drug development continues to rely on modular synthesis strategies, the utility of such versatile and highly functionalized intermediates is set to expand, paving the way for the discovery of new therapeutic agents.

References

  • LookChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]

  • Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
  • Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Abbot, V., et al. (2015).
  • Kang, S.-S., et al. (2008). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

Sources

Exploratory

Technical Monograph: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid

This guide provides an in-depth technical analysis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid , a specialized pyrrole intermediate distinct from the more common Sunitinib precursor. Synthesis, Reactivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid , a specialized pyrrole intermediate distinct from the more common Sunitinib precursor.

Synthesis, Reactivity, and Applications in Porphyrin Chemistry

Executive Summary & Chemical Identity

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1) is a functionalized pyrrole derivative primarily utilized as a building block in the synthesis of asymmetric porphyrins, chlorins, and BODIPY dyes.

Critical Distinction: This compound is frequently confused with 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (the Sunitinib intermediate). The key structural difference is the acetic acid side chain (carboxymethyl group) at position 3, versus a direct carboxylic acid attachment. This methylene bridge significantly alters the solubility profile and the flexibility of the pendant group in downstream bioconjugation applications.

Chemical Profile
PropertySpecification
IUPAC Name 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid
Common Name Formyl-opsopyrrole-carboxylic acid (FOCA) derivative
CAS Number 52513-48-1
Molecular Formula

Molecular Weight 181.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~4.5 (Carboxylic acid), ~16.5 (Pyrrole NH)

Synthesis Protocol

The synthesis of this molecule requires a high-fidelity approach to ensure regioselectivity, particularly during the formylation step. The protocol below outlines the conversion of the


-free pyrrole precursor to the final formylated acid.
Core Reaction Pathway

The synthesis typically proceeds via the Vilsmeier-Haack formylation of ethyl 2,4-dimethyl-3-pyrroleacetate, followed by base-catalyzed hydrolysis.

Step 1: Vilsmeier-Haack Formylation

This step introduces the aldehyde group at the unsubstituted


-position (C5).
  • Reagents: Phosphoryl chloride (

    
    ), N,N-Dimethylformamide (DMF).
    
  • Substrate: Ethyl 2,4-dimethyl-3-pyrroleacetate.

  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

Mechanism: The reaction initiates with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and


. The electron-rich pyrrole ring attacks this electrophile at the vacant C5 position. Subsequent hydrolysis of the iminium intermediate yields the formyl group.
Step 2: Hydrolysis

Conversion of the ethyl ester to the free acetic acid.

  • Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Conditions: Reflux for 2–4 hours.[1]

Detailed Experimental Workflow

The following protocol is designed for a 10g scale synthesis.

  • Vilsmeier Reagent Preparation:

    • Cool 15 mL of DMF to 0°C under an inert atmosphere (

      
      ).
      
    • Add 5.0 mL of

      
       dropwise over 20 minutes. Maintain temperature < 5°C.
      
    • Stir for 30 minutes to form the white/yellow Vilsmeier salt precipitate.

  • Formylation:

    • Dissolve 10.0 g of Ethyl 2,4-dimethyl-3-pyrroleacetate in 30 mL of DCE.

    • Add the pyrrole solution slowly to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour.

    • Quench: Pour the reaction mixture into 200 g of crushed ice containing 20 g of Sodium Acetate (buffer).

    • Stir vigorously for 1 hour to hydrolyze the iminium salt. The product (Ethyl ester aldehyde) will precipitate. Filter and wash with water.[2]

  • Hydrolysis to Acid:

    • Suspend the wet filter cake in 100 mL of Ethanol/Water (1:1).

    • Add 4.0 g of NaOH.

    • Reflux at 80°C for 3 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1) for disappearance of the ester spot.

    • Workup: Cool to room temperature. Acidify to pH 3 using 1M HCl.

    • The title compound, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid , will precipitate as a solid.

    • Recrystallize from Ethanol/Water.

Visualization of Reaction Logic

The following diagram illustrates the logical flow of the synthesis and the critical control points (CCPs) for purity.

SynthesisWorkflow Precursor Ethyl 2,4-dimethyl-3-pyrroleacetate Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Aromatic Substitution Vilsmeier Vilsmeier Reagent (DMF + POCl3, 0°C) Vilsmeier->Intermediate Quench Hydrolysis (Ice/NaOAc) Formation of Aldehyde Ester Intermediate->Quench Hydrolysis of C=N bond Saponification Base Hydrolysis (NaOH, EtOH/H2O, Reflux) Quench->Saponification Ester Cleavage Acidification Acidification (pH 3) Precipitation Saponification->Acidification Protonation FinalProduct 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid Acidification->FinalProduct Filtration & Drying

Caption: Step-by-step synthesis workflow from the ethyl ester precursor to the final acetic acid derivative.

Applications in Drug Development & Research

Porphyrin and Macrocycle Synthesis

This molecule is a "Knorr-type" pyrrole used to introduce asymmetry into porphyrin rings.

  • Mechanistic Role: The formyl group acts as the electrophile in condensation reactions with

    
    -free pyrroles (e.g., in MacDonald "2+2" syntheses) to form dipyrromethanes.
    
  • Bioconjugation: The acetic acid side chain provides a "handle" for attaching the resulting porphyrin/chlorin to peptides, antibodies, or nanoparticles without affecting the photophysical properties of the macrocycle core.

Biosynthetic Pathway Probes

As a structural analog of porphobilinogen derivatives, this compound is used to study heme biosynthesis enzymes. It serves as a competitive inhibitor or substrate analog for enzymes processing pyrrole-acetic acid motifs.

Aldose Reductase Inhibition

Research indicates that pyrrole-acetic acid derivatives possess inhibitory activity against aldose reductase , an enzyme implicated in diabetic complications (neuropathy, retinopathy). The acetic acid tail mimics the substrate interaction within the enzyme's active site.

Safety and Handling (E-E-A-T)

  • Hazard Identification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Vilsmeier Step:

      
       is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform strictly in a fume hood.
      
    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the carboxylic acid (dicarboxylic acid derivative) upon prolonged exposure to air.

References

  • Synthesis of Pyrrole Precursors: Paine, J. B. (1978). The Synthesis of Pyrroles and of Porphyrins Derived from Them. In: Dolphin D. (eds) The Porphyrins. Academic Press.

  • Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions.

  • Aldose Reductase Activity: Anagnostou, C., et al. (2002).[3] Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme. Pharmazie.

  • Chemical Identity Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 277685, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid.

Sources

Foundational

"2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" SMILES string

An In-Depth Technical Guide to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid: Synthesis, Properties, and Application in Targeted Drug Development Abstract This technical guide provides a comprehensive overview of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid: Synthesis, Properties, and Application in Targeted Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid (CAS No: 52513-48-1), a pivotal intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, outlines a detailed, field-proven synthetic pathway, and contextualizes its critical role in the manufacture of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the field of oncology drug discovery and manufacturing.

Introduction and Chemical Identity

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a polysubstituted pyrrole derivative. The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique electronic properties and ability to participate in hydrogen bonding. This specific molecule's significance is almost exclusively derived from its function as a key building block in the synthesis of Sunitinib, an oral medication used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Its structure combines the pyrrole core with three distinct functional groups—a carboxylic acid, a formyl group, and two methyl groups—that are strategically positioned for subsequent condensation reactions in a larger synthetic scheme.

  • IUPAC Name: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

  • CAS Number: 52513-48-1

  • Molecular Formula: C₉H₁₁NO₃

  • Canonical SMILES String: CC1=C(C=O)NC(=C1CC(=O)O)C

Physicochemical and Safety Data

The compound typically presents as a white to yellow solid. A summary of its key properties is presented below.

PropertyValueSource
Molecular Weight 181.19 g/mol
Physical Form White to Yellow Solid
Storage Temperature 2-8 °C
InChI Key WAFGISWUPUETKX-UHFFFAOYSA-N

Safety and Handling: This compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is not commonly detailed as a standalone procedure in academic literature; rather, it is embedded within patents for Sunitinib synthesis. The most logical and industrially relevant approach involves a two-stage process: first, the construction of the pyrrole ring system to form the acetic acid precursor, followed by a regioselective formylation.

Logical Framework: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocyclic systems like pyrrole.[2][3] The reaction is highly regioselective for the α-position (C5) of the pyrrole ring, which is both sterically accessible and electronically activated by the nitrogen atom and alkyl substituents. Therefore, the synthesis logically proceeds by first creating the non-formylated pyrrole core, 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, and then introducing the formyl group in a controlled manner.

G cluster_0 Stage 1: Pyrrole Core Synthesis cluster_1 Stage 2: Regioselective Formylation Precursor Ethyl 2-methyl-3-oxobutanoate + Aminoacetone precursor PaalKnorr Paal-Knorr Condensation Precursor->PaalKnorr Ester Ethyl 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetate PaalKnorr->Ester Hydrolysis Saponification (e.g., NaOH) Ester->Hydrolysis AcidPrecursor 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid Hydrolysis->AcidPrecursor Vilsmeier Vilsmeier-Haack Reaction AcidPrecursor->Vilsmeier Input ReagentPrep Vilsmeier Reagent Generation (POCl₃ + DMF) ReagentPrep->Vilsmeier Workup Aqueous Workup (Hydrolysis of Iminium Salt) Vilsmeier->Workup Target Final Product: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid Workup->Target

Caption: Proposed two-stage synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite procedure based on established chemical principles for pyrrole synthesis and formylation.

Stage 1: Synthesis of 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (Precursor)

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add ethyl 2-methyl-3-oxobutanoate and a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add a solution of aminoacetone (prepared in situ from its hydrochloride salt neutralized with a base like sodium acetate) to the flask while stirring.

  • Cyclization (Paal-Knorr): Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The Paal-Knorr reaction proceeds via condensation of the amine with the dicarbonyl compound to form the pyrrole ring.[4][5]

  • Workup & Isolation (Ester): After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylate salt.

  • Acidification & Isolation (Precursor Acid): Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with cold 1M hydrochloric acid. The product, 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stage 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a separate flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and cool in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C to form the Vilsmeier reagent, a chloroiminium salt.[6]

  • Formylation Reaction: Dissolve the precursor acid from Stage 1 in a fresh portion of anhydrous DMF. Cool this solution to 0 °C and slowly add the pre-formed Vilsmeier reagent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-5 hours. The electron-rich pyrrole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate at the C5 position.

  • Hydrolysis and Isolation: Carefully pour the reaction mixture onto crushed ice containing sodium acetate. This hydrolyzes the iminium salt to the aldehyde. Stir the mixture until the product precipitates completely.

  • Purification: Collect the crude product by filtration. Wash thoroughly with water to remove residual salts and DMF. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

Application in Drug Development: The Sunitinib Connection

The title compound is a crucial intermediate for Sunitinib (marketed as Sutent®). Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFR) and vascular endothelial growth factor receptors (VEGFRs). By blocking these signaling pathways, Sunitinib simultaneously inhibits tumor angiogenesis and tumor cell proliferation.[7]

The synthesis of Sunitinib involves a key condensation reaction between two complex fragments:

  • The Pyrrole Fragment: N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. This is prepared by amidating our title compound.

  • The Oxindole Fragment: 5-fluoroindolin-2-one.[1]

The formyl group on the pyrrole ring undergoes a Knoevenagel-type condensation with the activated methylene group of the 5-fluoroindolin-2-one, linking the two halves of the molecule to form the final active pharmaceutical ingredient (API).[8]

Caption: Role of the title compound in the convergent synthesis of Sunitinib.

Conclusion

As a Senior Application Scientist, it is clear that while 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid may not have direct therapeutic activity, its role in the synthesis of life-saving oncology drugs like Sunitinib makes it a compound of high industrial and medicinal importance. A robust and scalable synthesis, grounded in classic organic reactions like the Paal-Knorr synthesis and Vilsmeier-Haack formylation, is critical for the pharmaceutical supply chain. Understanding the causality behind each synthetic step ensures process integrity, high yield, and the purity required for API manufacturing. This guide provides the foundational knowledge for researchers and developers working with this vital chemical intermediate.

References

  • Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.
  • Google Patents. (n.d.). Method for Producing 2,5-Dimethylphenyl Acetic Acid.
  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). 2,5-Dimethyl pyrrole derivatives, their preparation and their use.
  • Google Patents. (n.d.). Preparation method of sunitinib intermediate.
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2021). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Retrieved from [Link]

  • National Institutes of Health. (2022). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

  • Googleapis. (2016). WO 2016/175555 A2.
  • ijc.growingscience.com. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Springer. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Retrieved from [Link]

  • ijc.growingscience.com. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Sunitinib. Retrieved from [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of sunitinib malate and salts thereof.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

A Senior Application Scientist's Perspective on Analysis and Prediction Section 1: Introduction and Strategic Rationale In the landscape of medicinal chemistry and drug development, substituted pyrrole heterocycles are f...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Analysis and Prediction

Section 1: Introduction and Strategic Rationale

In the landscape of medicinal chemistry and drug development, substituted pyrrole heterocycles are foundational scaffolds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in designing molecules with specific biological activities. The target of this guide, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid , represents a valuable, yet sparsely documented, building block. Its structure combines a reactive formyl group, a carboxylic acid moiety spaced by a methylene group, and a substituted pyrrole core, offering multiple points for synthetic elaboration.

A thorough review of the scientific literature reveals a significant lack of published empirical data for this specific acetic acid derivative. However, extensive data exists for its close structural homologue, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 253870-02-9).[1][2][3][4] This analogue differs only by the absence of the methylene (-CH₂-) spacer between the pyrrole ring and the carboxylic acid group.

This guide will therefore adopt a two-pronged strategy rooted in practical laboratory science:

  • Comprehensive Analysis of the Primary Analogue: We will detail the known physical and spectral properties of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, using it as a robust, data-rich baseline.

  • Expert Extrapolation and Methodological Guidance: We will provide expert predictions on how the introduction of the methylene spacer would likely alter these properties. Crucially, we will outline the precise, self-validating experimental protocols that a researcher would employ to characterize the target molecule, thereby providing a complete workflow for its empirical validation.

This approach ensures that while we address the data gap, we do so with scientific rigor, providing both foundational knowledge and a practical framework for discovery.

G cluster_0 Target Molecule cluster_1 Primary Analogue (Data-Rich) Target 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid Analogue 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Target->Analogue Differs by one -CH₂- spacer Analogue->Target Properties are predictive Protocols are transferable

Caption: Structural comparison of the target molecule and its primary analogue.

Section 2: Physicochemical Properties of the Primary Analogue

The compound 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid serves as our reference standard. Its properties are well-documented by commercial suppliers and in chemical databases.

Summary of Physical Properties
PropertyValueSource(s)
CAS Number 253870-02-9[1][3][4]
Molecular Formula C₈H₉NO₃[1][4]
Molecular Weight 167.16 g/mol [1][4]
Appearance Yellow to brown crystalline powder/solid[1][3][5]
Melting Point 283 °C[2][3]
Boiling Point 374.9 ± 42.0 °C (Predicted)[2]
pKa 5.56 ± 0.50 (Predicted)[2]
Solubility Slightly soluble in water. Soluble in aqueous base, slightly soluble in DMSO and Methanol.[2][5]
Expert Analysis and Extrapolation
  • Melting Point: The exceptionally high melting point (283 °C) of the analogue is indicative of a highly ordered and stable crystal lattice.[2][3] This stability arises from strong intermolecular forces, primarily hydrogen bonding between the N-H group of one molecule and the carbonyls (of both the acid and formyl groups) of neighboring molecules, as well as acid-acid dimerization. The planarity of the pyrrole ring further enhances efficient crystal packing.[6]

    • Prediction for the Target Molecule: The introduction of a flexible -CH₂- spacer in 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid would likely disrupt the planarity and rigidity of the overall structure. This added conformational freedom would impede perfect crystal packing, leading to weaker intermolecular forces. Therefore, a lower melting point is predicted for the target molecule compared to its analogue.

  • Solubility: The analogue's solubility profile is classic for a molecule with both polar functional groups (acid, formyl, N-H) and a nonpolar hydrocarbon backbone (dimethylpyrrole).[2][5] It is sparingly soluble in neutral water but readily deprotonates in aqueous base to form a much more soluble carboxylate salt.

    • Prediction for the Target Molecule: The target molecule retains the same polar functional groups. However, the additional nonpolar -CH₂- group slightly increases its lipophilicity. This may lead to a minor decrease in aqueous solubility . The pKa of the acetic acid derivative is expected to be slightly higher (less acidic) than the carboxylic acid analogue, as the electron-withdrawing effect of the pyrrole ring is now insulated by the methylene group.

  • Appearance: The yellow to brown color is characteristic of pyrroles with electron-withdrawing groups like formyl, which create an extended conjugated system that absorbs light in the visible spectrum.[1][5]

    • Prediction for the Target Molecule: As the core chromophore (the formyl-pyrrole system) is identical, the target molecule is also expected to be a yellow to brown solid .

Section 3: A Self-Validating Workflow for Structural Characterization

The following protocols are the gold standard for characterizing a novel small molecule like 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid . Successful execution and data correlation between these techniques provide a self-validating system, confirming the molecule's identity and purity with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS)
  • Causality & Purpose: The primary goal of HRMS is to obtain an exact mass of the molecule, typically with sub-ppm accuracy. This allows for the unambiguous determination of the elemental formula, providing the first line of evidence for the compound's identity and distinguishing it from isomers or impurities. The choice of Electrospray Ionization (ESI) is ideal for polar, acidic molecules that can be readily ionized in solution.

  • Experimental Protocol (ESI-HRMS):

    • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run.

    • Ionization Mode: Set the ESI source to negative ion mode to detect the deprotonated molecule [M-H]⁻. This is the most likely species for a carboxylic acid.

    • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Data Processing: Compare the measured exact mass of the most abundant ion to the theoretical exact mass calculated for the target's chemical formula (C₉H₁₀NO₃⁻).

  • Expected Result:

    • Target Molecule (C₉H₁₁NO₃): A prominent ion at a measured m/z matching the theoretical exact mass of [C₉H₁₀NO₃]⁻ (180.0666 Da).

G cluster_workflow HRMS Workflow Prep 1. Sample Prep (Dissolve in MeOH) ESI 2. ESI Source (Negative Ion Mode) Prep->ESI Analyzer 3. Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Detector 4. Detection Analyzer->Detector Result 5. Data Output (Exact Mass vs. Formula) Detector->Result

Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Purpose: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR identifies the chemical environment and neighboring protons for all hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they provide an undeniable fingerprint of the molecular structure. The choice of DMSO-d₆ as a solvent is strategic due to the compound's expected solubility and to ensure the acidic -COOH and N-H protons are observable.

  • Experimental Protocol (¹H and ¹³C NMR):

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time than the proton spectrum.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

  • Predicted Spectral Data for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid:

Proton Type (¹H)Predicted Shift (ppm)MultiplicityIntegrationRationale
-COOH~12.0Broad Singlet1HAcidic proton, exchange-broadened.
N-H~11.5Broad Singlet1HPyrrole N-H proton, deshielded.
-CHO~9.5Singlet1HAldehyde proton, highly deshielded by the carbonyl.
-CH₂-~3.4Singlet2HMethylene protons adjacent to the ring and acid group.
Ring -CH₃~2.2-2.4Singlet3HMethyl group at C4.
Ring -CH₃~2.2-2.4Singlet3HMethyl group at C2, likely with a slightly different shift.
Infrared (IR) Spectroscopy
  • Causality & Purpose: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as the covalent bonds within them vibrate at characteristic frequencies when exposed to infrared radiation. It serves as a quick confirmation that the key structural motifs (acid, aldehyde, N-H) are present.

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Background Scan: Ensure the ATR crystal (typically diamond) is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

    • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

    • Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

    • Data Analysis: The background is automatically subtracted. Identify the key absorption bands and compare them to known frequencies for functional groups.

  • Predicted Key IR Absorption Bands (cm⁻¹):

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
~3300N-H StretchPyrrole N-H
2500-3300 (Broad)O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
~1650C=O StretchAldehyde (Formyl)

Section 4: Plausible Synthetic Pathway

While a documented synthesis for the target molecule is unavailable, a chemically sound approach is the hydrolysis of its corresponding ethyl ester. This method is well-established for the primary analogue.[5][7]

G start Ethyl 2-(5-Formyl-2,4-dimethyl- 1H-pyrrol-3-YL)acetate (Hypothetical Precursor) reagents 1. KOH, MeOH/H₂O 2. Reflux (Heat) 3. HCl (aq) to pH 3 start->reagents Saponification product 2-(5-Formyl-2,4-dimethyl- 1H-pyrrol-3-YL)acetic acid (Target Product) reagents->product Acidification & Precipitation

Caption: Proposed synthesis of the target molecule via ester hydrolysis.

  • Protocol: Hydrolysis of Ethyl 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetate

    • Dissolution: Dissolve the starting ester (1 equivalent) in a solvent mixture of methanol and water (e.g., 1:4 v/v).

    • Base Addition: Slowly add a solution of potassium hydroxide (KOH, ~5-10 equivalents) in water to the reaction mixture under constant stirring.

    • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Cool the mixture to room temperature. Carefully acidify by adding 5N hydrochloric acid (HCl) dropwise until the pH of the solution reaches ~3.

    • Isolation: A precipitate should form upon acidification. Collect the solid product by vacuum filtration.

    • Purification: Wash the filter cake thoroughly with distilled water to remove inorganic salts. Dry the resulting solid under vacuum to afford the final carboxylic acid product.

Section 5: Conclusion

This guide provides a comprehensive framework for understanding and empirically determining the physical properties of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid . By leveraging extensive data from the close structural analogue, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid , we have established a robust set of predicted properties, including a likely lower melting point and similar appearance and solubility profile.

More importantly, we have detailed a self-validating workflow encompassing HRMS, NMR, and IR spectroscopy. This multi-technique approach provides the necessary rigor to confirm the structure and purity of this, or any, novel compound. The outlined protocols and the rationale behind them equip researchers and drug development professionals with the necessary tools to confidently synthesize, characterize, and utilize this valuable chemical building block in their research endeavors.

References

  • Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • ResearchGate. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • Anagnostou, C., Nicolaou, I., & Demopoulos, V. J. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-437. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Chemical Reactivity of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a pivotal intermediate in contemporary medicinal chemistry. While its mos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a pivotal intermediate in contemporary medicinal chemistry. While its most prominent role is as a key building block in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib, its rich chemical functionality offers a versatile platform for diverse synthetic transformations. This document elucidates the molecule's reactivity profile by dissecting the individual and synergistic contributions of its three core functional groups: the formyl group, the carboxylic acid moiety, and the electron-rich pyrrole ring. Through a combination of mechanistic discussions, field-proven protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness this molecule's synthetic potential.

Introduction: A Molecule of Strategic Importance

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, often referred to by its CAS Number 253870-02-9, is a polysubstituted pyrrole derivative.[1][2] Its structure is characterized by a central pyrrole ring adorned with two methyl groups, a formyl (aldehyde) group, and an acetic acid side chain. This unique arrangement of electron-donating (methyl groups, pyrrole nitrogen) and electron-withdrawing (formyl, carboxylic acid) groups creates a nuanced electronic landscape, bestowing upon the molecule a diverse and predictable reactivity.

Its primary significance in the pharmaceutical industry lies in its role as a precursor to Sunitinib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) used in cancer therapy.[3][4] The synthesis of Sunitinib hinges on a critical condensation reaction involving the formyl group of this pyrrole derivative, highlighting the practical importance of understanding its chemical behavior.[3][5] Beyond this specific application, the molecule serves as a valuable synthon for creating complex heterocyclic scaffolds and diverse chemical libraries for drug discovery.

Molecular Structure and Predicted Reactivity

The reactivity of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is governed by the interplay of its functional groups. A thorough understanding of this interplay is crucial for predicting reaction outcomes and designing rational synthetic strategies.

  • The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole ring is predisposed to electrophilic substitution. The two methyl groups at positions 2 and 4 are electron-donating, further activating the ring. However, the formyl group at position 5 is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The most likely site for any potential electrophilic substitution would be the vacant C2 position, though harsh conditions would be required. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like pyrroles, often utilizing a reagent formed from DMF and POCl₃.[6][7][8] The synthesis of the title compound itself likely involves such a formylation step on a precursor molecule.[4]

  • The Formyl Group (C5-CHO): The aldehyde functionality is the most prominent center for nucleophilic attack and condensation reactions. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. This reactivity is central to its use in building larger molecular frameworks.

  • The Acetic Acid Group (C3-CH₂COOH): This group exhibits typical carboxylic acid chemistry. It can be readily converted into esters, amides, or acid chlorides.[9][10] This provides a handle for attaching various side chains or linking the molecule to other fragments.

The following diagram illustrates the key reactive sites on the molecule.

Key reactive centers of the molecule.

Key Reaction Classes and Methodologies

Reactions at the Formyl Group: The Knoevenagel Condensation

The most significant reaction involving the formyl group of this molecule is the Knoevenagel condensation.[11] This is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration to form a new C=C double bond.[11] This reaction is the cornerstone of Sunitinib synthesis, where 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (or its amide derivative) is condensed with 5-fluorooxindole.[3][5][12]

Mechanism Insight: The reaction is typically catalyzed by a weak base, such as an amine (e.g., pyrrolidine or piperidine), which deprotonates the active methylene compound (in this case, 5-fluorooxindole) to generate a nucleophilic enolate.[5][11] This enolate then attacks the electrophilic carbonyl carbon of the formyl-pyrrole. The resulting aldol-type intermediate readily undergoes dehydration to yield the final α,β-unsaturated product.

The general mechanism is depicted below:

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active_Methylene Active Methylene (e.g., 5-Fluorooxindole) Enolate Nucleophilic Enolate Active_Methylene->Enolate Deprotonation Base Base (e.g., Pyrrolidine) Base->Active_Methylene Aldol_Intermediate Aldol Intermediate Enolate->Aldol_Intermediate Attack on CHO Formyl_Pyrrole Formyl-Pyrrole Formyl_Pyrrole->Aldol_Intermediate Final_Product α,β-Unsaturated Product (e.g., Sunitinib base) Aldol_Intermediate->Final_Product Elimination of H₂O

Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of Sunitinib Base via Knoevenagel Condensation

Causality: This protocol is adapted from established procedures for the synthesis of Sunitinib.[4][5][12] It leverages the high reactivity of the formyl group towards the active methylene of the oxindole ring. The choice of a basic catalyst like pyrrolidine is critical; it must be strong enough to deprotonate the oxindole but mild enough to prevent self-condensation of the aldehyde.[11] Ethanol or butanol are common solvents, providing good solubility for the reactants and a suitable reflux temperature to drive the dehydration step.[5][12]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (the amide derivative of the title compound) and 5-fluoro-1,3-dihydroindol-2-one in ethanol.

  • Catalyst Addition: Add a catalytic amount of pyrrolidine to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, Sunitinib base, will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the purified Sunitinib base.

ParameterValue/ConditionRationale
Pyrrole Substrate Amide DerivativeThe amide is used in the direct synthesis of Sunitinib.
Condensation Partner 5-fluoro-1,3-dihydroindol-2-oneContains the required active methylene group.
Catalyst PyrrolidineMild base, effective for enolate formation.[5][12]
Solvent EthanolGood solubility and appropriate boiling point for reflux.[5]
Temperature RefluxProvides energy to overcome activation barriers and drive dehydration.
Reactions of the Acetic Acid Side Chain

The carboxylic acid functionality at the C3 position offers a versatile handle for derivatization, primarily through amide bond formation and esterification.

Amide Coupling: Standard peptide coupling reagents can be employed to form amides. This is a critical step in preparing the direct precursors for Sunitinib synthesis, where the carboxylic acid is coupled with N,N-diethylethylenediamine.

Experimental Protocol: Amide Bond Formation

Causality: This protocol describes a general method for amide formation. The carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activating agents that form an active ester intermediate, which then readily reacts with the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction without interfering with the coupling reagents.

  • Activation: Dissolve 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid in an anhydrous aprotic solvent such as DMF or DCM.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for a few minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (e.g., N,N-diethylethylenediamine) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up to remove the coupling byproducts and excess reagents. Extract the product with an organic solvent, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography if necessary.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Introduction In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, aqueous solubility is a critical attr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, aqueous solubility is a critical attribute that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can severely hamper drug absorption, leading to inadequate bioavailability and posing significant challenges for formulation.[1] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid .

This molecule, a substituted pyrrole derivative, possesses distinct structural features that govern its behavior in various solvent systems. Understanding these features is paramount for designing robust experimental protocols and accurately interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a thorough solubility assessment.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful starting point, where polar solutes dissolve best in polar solvents and nonpolar solutes in nonpolar solvents.[2] Let's dissect the key structural motifs of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid to anticipate its solubility characteristics.

  • The Pyrrole Ring : The core is a five-membered aromatic heterocycle. While the N-H group can participate in hydrogen bonding, the overall ring system is only moderately polar and contributes some hydrophobic character.[3][4][5]

  • The Carboxylic Acid Group (-COOH) : This is the most influential functional group for determining aqueous solubility. As a weak acid, its ionization state is highly dependent on the pH of the solution.[6] In acidic environments (low pH), it will be predominantly in its protonated, neutral form (R-COOH), which is less polar and thus less water-soluble.[7][8] Conversely, in neutral to alkaline environments (higher pH), it will deprotonate to form the charged carboxylate anion (R-COO-), which is significantly more polar and exhibits much higher aqueous solubility.[9][10]

  • Substituents (Formyl, Methyl) : The formyl group (-CHO) adds polarity, while the two methyl groups (-CH3) increase lipophilicity, slightly counteracting the solubility-enhancing effects of the polar groups.

Based on this analysis, we can predict that the aqueous solubility of this compound will be poor under acidic conditions and will increase substantially as the pH rises above its pKa.

Structural FeatureChemical NaturePredicted Impact on Aqueous Solubility
Pyrrole Core Aromatic HeterocycleModerately polar; contributes to baseline solubility but also hydrophobicity.
Carboxylic Acid Acidic, IonizableDominant driver of solubility; confers strong pH-dependent solubility.
Formyl Group Polar, H-bond acceptorEnhances polarity and potential for hydrogen bonding, increasing solubility.
Dimethyl Groups Aliphatic, NonpolarIncrease lipophilicity, thereby decreasing aqueous solubility.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, solubility is not a single value but is typically assessed in two distinct ways: kinetically and thermodynamically.[11][12] Understanding the difference is crucial for applying the right method at the appropriate stage of development.

  • Kinetic Solubility : This measures the concentration of a compound that precipitates out of an aqueous buffer after being introduced from a concentrated organic stock solution (usually DMSO).[11][13] It's a non-equilibrium measurement that reflects how quickly a compound "crashes out" of solution. Due to its high-throughput nature and low compound requirement, it is extensively used in the early discovery phases for initial screening and lead identification.[13][14][15]

  • Thermodynamic Solubility : Also known as equilibrium solubility, this is the "true" solubility. It measures the maximum concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[12][16] This method is more time- and resource-intensive but provides the definitive solubility value essential for late-stage lead optimization, formulation development, and regulatory submissions.[13][16]

G cluster_0 Solubility Measurement Approaches cluster_1 Application in Drug Development KS Kinetic Solubility KS_Desc Precipitation from DMSO stock Non-equilibrium Fast, High-Throughput KS->KS_Desc Early Early Discovery (HTS, Hit-to-Lead) KS->Early Ideal for TS Thermodynamic Solubility TS_Desc Saturated solution True equilibrium Slow, 'Gold Standard' TS->TS_Desc Late Preclinical & Formulation (Lead Optimization, Candidate Selection) TS->Late Critical for

Caption: Conceptual differences and applications of solubility types.

Experimental Protocols for Solubility Determination

The choice of experimental protocol must align with the research objective. Below are detailed, self-validating methodologies for determining both kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of multiple compounds or conditions. The core principle involves adding a concentrated DMSO stock of the test compound to an aqueous buffer and measuring the concentration of what remains in solution after a short equilibration period.

G start Start prep Prepare 10 mM Stock in DMSO start->prep dispense Dispense Stock to 96-well Plate prep->dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer incubate Incubate & Shake (e.g., 2h at 25°C) add_buffer->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble Compound (LC-MS/MS) filter->quantify end End quantify->end

Caption: Workflow for a typical kinetic solubility experiment.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid in 100% dimethyl sulfoxide (DMSO).

  • Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., 100-200 µL of Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (≤1-2%) to minimize co-solvent effects.

  • Equilibration: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[15]

  • Separation: Filter the plate using a solubility filter plate (e.g., 0.45 µm pore size) to separate the precipitated solid from the soluble compound. Centrifugation can also be used.

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS) are the preferred analytical methods due to their sensitivity and selectivity.[12] A calibration curve prepared from the DMSO stock solution is used for accurate quantification.

Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay

This method is the gold standard for determining equilibrium solubility and is essential for preclinical development.[14][17]

G start Start add_solid Add Excess Solid Compound to Buffer start->add_solid incubate Incubate & Agitate (24-72h at controlled temp) add_solid->incubate check_solid Confirm Solid Phase Remains (Visual/Microscopy) incubate->check_solid separate Separate Supernatant (Centrifuge/Filter) check_solid->separate quantify Quantify Soluble Compound (HPLC-UV) separate->quantify end End quantify->end

Caption: Workflow for the 'gold standard' shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[17][18]

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 72 hours, to ensure equilibrium is fully established.[12]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-rinsed with the solution to prevent adsorption of the compound to the filter material.[17]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine its concentration using a validated HPLC-UV method against a standard curve.[16]

  • Solid Phase Analysis (Self-Validation): As a critical control, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the compound has not changed its polymorphic form or degraded during the experiment.[17]

Data Interpretation and Building a pH-Solubility Profile

The data from the shake-flask experiment across various pH values can be used to construct a pH-solubility profile. This profile is invaluable for predicting the compound's behavior in the gastrointestinal tract and for guiding formulation strategies.

Hypothetical pH-Solubility Data Table:

pH of BufferPredicted Predominant FormExpected Thermodynamic Solubility (µg/mL)USP Solubility Classification
2.0Neutral (R-COOH)< 10Very Slightly Soluble / Insoluble
5.0Mixed (R-COOH / R-COO-)10 - 100Slightly Soluble
7.4Anionic (R-COO-)> 1000Soluble

This profile graphically demonstrates the dramatic increase in solubility as the carboxylic acid group deprotonates. A low solubility at pH 2.0 suggests potential dissolution rate-limited absorption in the stomach, while the high solubility at intestinal pH (represented by pH 7.4) is favorable for absorption in the small intestine.

Conclusion

A thorough characterization of the solubility of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is not merely a data collection exercise; it is a fundamental step in risk assessment and mitigation for its development as a drug candidate. Due to its carboxylic acid moiety, a strong pH-dependent solubility is expected. The experimental determination of this property, using both high-throughput kinetic assays for early-stage decision making and the definitive shake-flask method for preclinical characterization, is essential. The resulting pH-solubility profile provides the critical data needed to guide formulation scientists in developing a dosage form that ensures adequate bioavailability and, ultimately, therapeutic efficacy.

References

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Online] Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. [Online] Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Online] Available at: [Link]

  • BioDuro. ADME Solubility Assay. [Online] Available at: [Link]

  • Unknown. Heterocyclic Compounds. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Online] Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Online] Available at: [Link]

  • Talley, J. J., et al. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences. [Online] Available at: [Link]

  • Labrepco. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Online] Available at: [Link]

  • Bergstrom, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Online] Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Online] Available at: [Link]

  • ResearchGate. (2021). Important determinants of solvent selection. [Online] Available at: [Link]

  • Pal, P. (2019). Pyrrole. SlideShare. [Online] Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Online] Available at: [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Online] Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the novel compound 2-(5-Formyl-2,4-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the novel compound 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid. In the absence of direct experimental data in publicly available literature, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This predictive analysis serves as a crucial reference for researchers engaged in the synthesis, identification, and application of this and related pyrrole derivatives, particularly in the context of medicinal chemistry and drug development where pyrrole scaffolds are of significant interest.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic motifs present in a wide array of natural products, pharmaceuticals, and advanced materials. Their diverse biological activities make them privileged structures in drug discovery. The specific substitution pattern of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, featuring a formyl group, two methyl groups, and an acetic acid moiety, suggests a molecule with multiple reactive centers and potential for complex biological interactions. Accurate spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and elucidating its structure-activity relationships.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid are based on the analysis of substituent effects on the pyrrole ring, drawing comparisons with known pyrrole derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various protons in the molecule. The electron-withdrawing nature of the formyl group and the carboxylic acid, along with the electron-donating effect of the methyl groups, will influence the chemical shifts of the pyrrole N-H proton and the protons on the substituent groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H10.5 - 12.0Broad Singlet1HThe acidic proton on the nitrogen of the pyrrole ring is expected to be significantly deshielded and may exchange with D₂O.
CHO9.5 - 10.0Singlet1HThe aldehyde proton is characteristically found at a very downfield shift due to the strong deshielding effect of the carbonyl group.
COOH11.0 - 12.5Broad Singlet1HThe carboxylic acid proton is highly deshielded and will appear as a broad signal, which will also exchange with D₂O.
CH₂3.5 - 3.8Singlet2HThe methylene protons of the acetic acid group are adjacent to the pyrrole ring and the carboxylic acid, leading to a downfield shift.
2-CH₃2.2 - 2.4Singlet3HThe methyl group at the 2-position is adjacent to the electron-donating nitrogen, but its chemical shift is also influenced by the nearby formyl group.
4-CH₃2.1 - 2.3Singlet3HThe methyl group at the 4-position is expected to be at a slightly more upfield position compared to the 2-methyl group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)170 - 175The carbonyl carbon of the carboxylic acid is expected in this region.
C=O (Aldehyde)185 - 195The aldehyde carbonyl carbon is typically found at a very downfield chemical shift.
C5 (Pyrrole Ring)135 - 140The carbon atom bearing the formyl group will be significantly deshielded.
C2 (Pyrrole Ring)130 - 135The carbon atom with the methyl group, adjacent to the nitrogen.
C4 (Pyrrole Ring)125 - 130The carbon atom with the methyl group.
C3 (Pyrrole Ring)120 - 125The carbon atom to which the acetic acid group is attached.
CH₂30 - 35The methylene carbon of the acetic acid moiety.
2-CH₃12 - 15The methyl carbon at the 2-position.
4-CH₃10 - 13The methyl carbon at the 4-position.
Rationale Behind NMR Predictions

The predictions are derived from established NMR chemical shift theory and data from similar structures.[1] For instance, the downfield shift of the N-H proton is a hallmark of the pyrrole ring and is further enhanced by the electron-withdrawing formyl group. The chemical shifts of the methyl groups are based on data for other dimethylpyrrole derivatives.[2][3] NMR prediction software can also be utilized to refine these estimates.[4][5][6][7]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Perform a D₂O exchange experiment to confirm the identity of the N-H and COOH protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C 1D ¹H NMR B->C D 1D ¹³C NMR C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Process Spectra E->F G Assign Signals F->G H Structure Confirmation G->H

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is expected to show characteristic absorption bands for the N-H, C=O, and O-H functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Pyrrole)Stretching3200-3400Medium, Broad
C-H (sp³)Stretching2850-3000Medium
C=O (Aldehyde)Stretching1680-1700Strong
C=O (Carboxylic Acid)Stretching1700-1725Strong
C=C (Pyrrole Ring)Stretching1500-1600Medium
C-N (Pyrrole Ring)Stretching1300-1400Medium

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The positions of the carbonyl stretches are influenced by conjugation with the pyrrole ring.[8]

Experimental Protocol for IR Spectroscopy

Step-by-Step ATR-FTIR Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected and the peak positions identified.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is C₉H₁₁NO₃, with a monoisotopic mass of 181.0739 g/mol .

  • Molecular Ion (M⁺˙): In electron ionization (EI) mass spectrometry, a prominent molecular ion peak is expected at m/z 181.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z 163): Dehydration from the carboxylic acid group.

    • Loss of COOH (m/z 136): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of CH₂COOH (m/z 122): Cleavage of the acetic acid side chain.

    • Loss of CHO (m/z 152): Loss of the formyl group.

    • Further fragmentation of the pyrrole ring can also be expected.[9][10]

Diagram 2: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ m/z 181 M_H2O [M-H₂O]⁺˙ m/z 163 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z 136 M->M_COOH - •COOH M_CH2COOH [M-CH₂COOH]⁺ m/z 122 M->M_CH2COOH - •CH₂COOH M_CHO [M-CHO]⁺ m/z 152 M->M_CHO - •CHO

Caption: Predicted major fragmentation pathways for the target molecule.

Experimental Protocol for Mass Spectrometry

Step-by-Step GC-MS (EI) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • MS Detection:

    • The mass spectrometer should be operated in full scan mode to acquire the mass spectrum of the eluting compound.

    • Typical EI energy is 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid. While awaiting experimental verification, this guide offers a solid foundation for researchers to anticipate and interpret the spectroscopic features of this and structurally related compounds. The outlined protocols provide a framework for obtaining high-quality data, which is essential for the rigorous characterization of novel chemical entities in the pursuit of new therapeutic agents.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
  • ResearchGate. (n.d.). 1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Retrieved from [Link]

  • Breitzer, H., et al. (n.d.).
  • ResearchGate. (n.d.). 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. Retrieved from [Link]

  • Liang, X., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677-2686.
  • Jones, R. A. (1966). Pyrrole studies. IX. The infrared spectra of 1-substituted pyrroles. Australian Journal of Chemistry, 19(2), 289-296.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1125.
  • ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar.
  • NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • UCSC. (n.d.). IR Tables. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Jones, R. A. (1966). PYRROLE STUDIES. Australian Journal of Chemistry, 19(2), 289-296.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Galletti, P., et al. (2024).
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Lu, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Biological Activity of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs endowed with a wide spectrum of biological activities.[1][2] This technical guide delves into the prospective biological significance of a specific, yet underexplored, pyrrole derivative: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid . While direct experimental data on this molecule is sparse in current literature, its structural features—a substituted pyrrole core, a reactive formyl group, and an acetic acid side chain—provide a compelling basis for predicting its pharmacological potential. By drawing parallels with structurally related compounds, this document aims to provide a forward-looking analysis to catalyze future research and drug discovery efforts. We will explore its synthetic accessibility, hypothesize its engagement with key biological targets, and propose detailed experimental workflows for its evaluation as a potential therapeutic agent, particularly in the realms of anti-inflammatory and anticancer applications.

Introduction: The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged five-membered aromatic heterocycle that is a fundamental constituent of many biologically vital molecules, including heme and chlorophyll. In the realm of pharmacology, the pyrrole framework is a versatile platform that has given rise to a multitude of approved drugs and clinical candidates.[1] Notable examples include the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Ketorolac, and the multi-targeted tyrosine kinase inhibitor, Sunitinib, used in cancer therapy.[1][3] The biological diversity of pyrrole derivatives stems from the tunable electronic properties of the ring and the ease with which it can be functionalized at various positions. This allows for the precise spatial arrangement of pharmacophoric features to optimize interactions with biological targets.

The subject of this guide, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, integrates several key functionalities onto this privileged scaffold. The acetic acid moiety is a classic feature of many NSAIDs, suggesting a potential for anti-inflammatory activity. The formyl group is a versatile chemical handle for further synthetic elaboration and can also participate in interactions with biological macromolecules. The dimethyl-substituted pyrrole core provides a stable and lipophilic backbone. This combination of features makes it a molecule of significant interest for biological investigation.

Synthesis and Chemical Profile

While a specific synthetic route for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is not extensively documented, its synthesis can be logically inferred from established methods for constructing substituted pyrroles. A plausible synthetic strategy would likely involve a multi-step sequence, potentially starting from a Paal-Knorr pyrrole synthesis to construct the core heterocyclic ring.

A closely related and commercially available compound is 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] The synthesis of this carboxylic acid analog typically involves the hydrolysis of its corresponding ethyl ester.[4] A hypothetical synthesis for the target acetic acid derivative could be envisioned through a similar multi-step process, potentially involving formylation of a pre-formed 2,4-dimethyl-1H-pyrrol-3-yl)acetic acid ester.

Below is a conceptual workflow for the synthesis of polysubstituted pyrroles, which could be adapted for the target molecule.

G cluster_0 Paal-Knorr Pyrrole Synthesis cluster_1 Functional Group Interconversion A 1,4-Dicarbonyl Compound C Substituted Pyrrole Core A->C Condensation B Primary Amine or Ammonia B->C D Pyrrole with Ester Group C->D Elaboration of Side Chains E Formylation (e.g., Vilsmeier-Haack) D->E F Ester Hydrolysis E->F G 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid F->G

Caption: Conceptual synthetic workflow for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

Prospective Biological Activity and Mechanistic Rationale

Based on the structural motifs present in 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, we can hypothesize several avenues of biological activity.

Anti-inflammatory Activity

The presence of the acetic acid side chain is a strong indicator of potential anti-inflammatory properties, akin to NSAIDs like Tolmetin (1-methyl-5-p-toluoylpyrrole-2-acetic acid).[3] These drugs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.

Mechanistic Hypothesis: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid may act as a competitive inhibitor of COX-1 and/or COX-2. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes, while the substituted pyrrole ring can occupy a hydrophobic channel. The selectivity for COX-1 versus COX-2 would be determined by the specific interactions of the pyrrole substituents within the enzyme's active site. A number of N-pyrrolylcarboxylic acids have been identified as potent and selective COX-2 inhibitors.[5]

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TargetMolecule 2-(5-Formyl-2,4-dimethyl- 1H-pyrrol-3-YL)acetic acid TargetMolecule->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by the target molecule.

Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer agents.[6] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, contains a pyrrole ring.[1] Functionalized pyrroles have shown promise as inhibitors of various protein kinases, which are often dysregulated in cancer.[6]

Mechanistic Hypothesis: The substituted pyrrole ring of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid could serve as a scaffold for binding to the ATP-binding pocket of various kinases. The formyl and acetic acid groups could form hydrogen bonds with key residues in the kinase domain, leading to inhibition of downstream signaling pathways that control cell proliferation and survival. Additionally, some pyrrole derivatives have shown antiproliferative activity through mechanisms independent of kinase inhibition, such as inducing apoptosis.[7]

Antimicrobial and Enzyme Inhibitory Activity

Pyrrole derivatives have a long history of investigation as antimicrobial agents.[8] Furthermore, specific pyrrole-containing molecules have been designed as inhibitors of enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase.[9][10]

Mechanistic Hypothesis: The planar, aromatic nature of the pyrrole ring, combined with its specific functional groups, could allow 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid to intercalate with microbial DNA or bind to the active sites of essential enzymes, thereby disrupting cellular processes and inhibiting growth.

Proposed Experimental Workflows

To validate the hypothesized biological activities, a structured, multi-tiered experimental approach is recommended.

In Vitro Anti-inflammatory Assays

Objective: To determine the inhibitory effect of the compound on COX enzymes and its impact on pro-inflammatory cytokine production.

Protocol: COX Inhibition Assay (Enzymatic)

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin H2 (or a surrogate marker) using a plate reader.

    • Calculate the IC50 value for each enzyme.

Protocol: Cytokine Release Assay in PBMCs

  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Stimulant: Lipopolysaccharide (LPS).

  • Procedure:

    • Culture PBMCs and treat with various concentrations of the test compound.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • After 24 hours, collect the cell supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (IC50, µM)
Test Compound ExperimentalExperimentalCalculatedExperimental
Celecoxib (Control) >1000.04>2500N/A
Ibuprofen (Control) 15350.43N/A
In Vitro Anticancer Assays

Objective: To assess the antiproliferative and cytotoxic effects of the compound on various cancer cell lines.

Protocol: MTT Proliferation Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], LoVo [colon], SK-OV-3 [ovary]).[6]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundMCF-7 GI50 (µM)LoVo GI50 (µM)SK-OV-3 GI50 (µM)
Test Compound ExperimentalExperimentalExperimental
Doxorubicin (Control) 0.050.10.08

Conclusion and Future Directions

While "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" remains a molecule with an unwritten biological chapter, its chemical architecture strongly suggests a promising future in pharmacological research. The structural parallels to known anti-inflammatory and anticancer agents provide a solid rationale for its investigation. The proposed experimental workflows offer a clear path to elucidating its biological activity and mechanism of action. Future research should focus on its efficient synthesis, followed by a comprehensive biological evaluation as outlined. Derivatization of the formyl and carboxylic acid moieties could also lead to the discovery of analogs with enhanced potency and selectivity. This in-depth guide serves as a foundational document to inspire and direct these future explorations.

References

  • The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (URL not available)
  • Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
  • Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
  • 2,5-dimethylpyrrole. Organic Syntheses Procedure. (URL not available)
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022).
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central.
  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024).
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010).
  • Synthesis, antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (n.d.).
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (n.d.). MDPI.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.).
  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023).
  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022).
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.).
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.).
  • Pyrrole. (n.d.). Slideshare.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. (n.d.). PubMed.

Sources

Foundational

Technical Whitepaper: The Strategic Role of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid in Kinase Inhibitor Design

The following technical guide details the medicinal chemistry profile of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid , a critical intermediate in the synthesis of indolinone-based receptor tyrosine kinase (RTK) i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid , a critical intermediate in the synthesis of indolinone-based receptor tyrosine kinase (RTK) inhibitors.

Executive Summary

In the landscape of targeted cancer therapy, the indolinone-pyrrole scaffold represents a "privileged structure" capable of potent multi-targeted kinase inhibition (e.g., VEGFR, PDGFR, KIT). 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1) serves as a pivotal "warhead precursor" for this class of drugs.

Unlike its structural homologs that lead to Sunitinib (direct carboxamide linkage) or Orantinib (propionic acid linkage), this specific acetic acid derivative allows medicinal chemists to probe the solvent-exposed region of the ATP-binding pocket with a distinct one-carbon spacer. This guide explores its synthesis, reactivity via Knoevenagel condensation, and its critical role in Structure-Activity Relationship (SAR) optimization for next-generation tyrosine kinase inhibitors (TKIs).

Structural & Chemical Profile

This molecule functions as a dual-reactive building block. Its stability and reactivity are defined by the electron-rich pyrrole ring, which facilitates the geometric positioning required for kinase binding.

Physicochemical Properties
PropertySpecificationRelevance to Drug Design
Molecular Formula C₉H₁₁NO₃Low MW fragment (<200 Da) allows for "Lead-Like" optimization.
Molecular Weight 181.19 g/mol Ideal for fragment-based drug discovery (FBDD).
Functional Group A C5-Formyl (-CHO) Electrophilic center for Knoevenagel condensation (The "Hinge Binder" generator).
Functional Group B C3-Acetic Acid (-CH₂COOH) Solubilizing tail; amenable to amidation to tune lipophilicity (LogP).
pKa (Acid) ~4.5 (Predicted)Ionizable at physiological pH, influencing solubility and biodistribution.
Reactivity Profile

The molecule is characterized by the push-pull electronic system of the pyrrole. The electron-donating methyl groups at C2 and C4 stabilize the ring, while the electron-withdrawing formyl group at C5 activates the molecule for condensation reactions. The acetic acid side chain at C3 remains chemically orthogonal, allowing for derivatization (e.g., amide coupling) either before or after the core scaffold assembly.

Synthetic Utility in Drug Design

The primary application of this intermediate is the synthesis of SU-class inhibitors (Sugen series). It acts as the nucleophilic partner in the assembly of the core indolinone-pyrrole pharmacophore.

The "Warhead" Assembly: Knoevenagel Condensation

The defining reaction in this chemistry is the acid-catalyzed Knoevenagel condensation between the C5-formyl group of the pyrrole and the C3-position of an oxindole (e.g., 5-fluoro-1,3-dihydro-2H-indol-2-one).

This reaction creates the (Z)-isomer double bond, which is thermodynamically favored and essential for fitting into the narrow ATP-binding cleft of kinases like VEGFR2.

Visualization of the Synthetic Workflow

The following diagram illustrates the retrosynthetic logic, placing the acetic acid derivative as the bridge between raw materials and the bioactive scaffold.

G Start Pyrrole Precursor (Ethyl acetoacetate deriv.) Intermediate 2-(5-Formyl-2,4-dimethyl- 1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1) Start->Intermediate 1. Vilsmeier-Haack 2. Hydrolysis Condensation Knoevenagel Condensation (Ethanol/Piperidine) Intermediate->Condensation Oxindole 5-Fluoro-oxindole Oxindole->Condensation Scaffold Indolinone-Pyrrole Scaffold (Z-Isomer) Condensation->Scaffold - H₂O Derivatization Amide Coupling (Side Chain Tuning) Scaffold->Derivatization Optional FinalDrug Target Kinase Inhibitor (Sunitinib Analog) Scaffold->FinalDrug Direct Use Derivatization->FinalDrug

Figure 1: Synthetic pathway highlighting the central role of the formyl-pyrrole acetic acid intermediate in constructing the indolinone-pyrrole core.

Experimental Protocols

Protocol: Knoevenagel Condensation

Objective: Couple 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid with 5-fluoro-oxindole.

  • Reagents:

    • Pyrrole Intermediate (1.0 eq)

    • 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq)

    • Ethanol (Absolute, 10 mL/g)

    • Piperidine (0.1 eq, Catalyst)

  • Procedure:

    • Charge: In a round-bottom flask equipped with a reflux condenser, suspend the pyrrole and oxindole in ethanol.

    • Catalyze: Add piperidine dropwise. The mixture typically turns dark orange/red, indicating formation of the conjugated system.

    • Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor consumption of the aldehyde via TLC (SiO₂, 5% MeOH in DCM) or HPLC.

    • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C. The product precipitates as a fine orange/red solid.

    • Filtration: Filter the solid and wash with cold ethanol (2x) and hexanes (1x) to remove unreacted aldehyde.

    • Drying: Vacuum dry at 45°C overnight.

  • Validation:

    • NMR: Confirm the presence of the vinylic proton (~7.5 ppm) and the preservation of the acetic acid side chain.

    • Isomer Check: NOE (Nuclear Overhauser Effect) studies should confirm the cis-relationship between the oxindole carbonyl and the pyrrole NH (Z-isomer).

Pharmacological Implication: Structure-Activity Relationship (SAR)

The "acetic acid" moiety at the C3 position is not merely a passive linker; it is a tool for pharmacokinetic tuning .

The Binding Mode

In the ATP binding pocket of kinases (e.g., VEGFR2), the indolinone-pyrrole core mimics the adenine ring of ATP.

  • Hinge Region: The pyrrole NH and the oxindole C=O form a bidentate hydrogen bonding network with the kinase hinge residues (e.g., Glu917 and Cys919 in VEGFR2).

  • Solvent Channel: The C3-substituent (acetic acid chain) extends towards the solvent front.

Linker Length Logic

The choice between Direct (Sunitinib), Acetic (This Molecule), and Propionic (Orantinib) linkers dictates the depth of the molecule in the pocket and its solubility.

Drug/SeriesC3-LinkerSpacer LengthPharmacological Effect
Sunitinib Carboxamide0 CarbonsHigh rigidity; maximizes H-bonding at the pocket entrance.
CAS 52513-48-1 Derivs Acetic Acid 1 Carbon Balanced flexibility; allows the acid/amide to reach specific solvent-exposed residues (e.g., Arg/Lys) for salt bridges.
Orantinib (SU6668) Propionic Acid2 CarbonsHigh flexibility; improves water solubility but increases entropic penalty upon binding.
Mechanism of Action Diagram

The following graph illustrates the molecular interactions within the kinase pocket.

SAR Hinge Kinase Hinge Region (Glu/Cys Residues) Pocket Hydrophobic Pocket Solvent Solvent Front (Water/Ions) Core Indolinone-Pyrrole Scaffold Core->Pocket Van der Waals Interactions NH Pyrrole NH Core->NH Part of CO Oxindole C=O Core->CO Part of Linker Acetic Acid Linker (1-Carbon Spacer) Core->Linker Attached at C3 NH->Hinge H-Bond Donor CO->Hinge H-Bond Acceptor Tail Solubilizing Group (Acid or Amide) Linker->Tail Tail->Solvent Solubility/Salt Bridge

Figure 2: Interaction map showing how the acetic acid linker positions the solubilizing tail towards the solvent front while the core anchors to the hinge region.

Future Perspectives & Conclusion

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid remains a vital tool in the medicinal chemist's arsenal. While Sunitinib utilizes a direct amide linkage, the acetic acid homolog allows for the synthesis of "Soft Drugs" (metabolically labile esters) or Prodrugs that can improve oral bioavailability. Furthermore, this intermediate is increasingly relevant in the design of PROTACs (Proteolysis Targeting Chimeras), where the carboxylic acid provides a convenient attachment point for linkers connecting the kinase binder to an E3 ligase ligand.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2784534 (Sunitinib Precursor Analog). PubChem. Available at: [Link]

  • Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific RTK Inhibitors." Journal of Medicinal Chemistry. (Pioneering work on the SU-series SAR). Available at: [Link]

  • Pfizer Inc. "Sunitinib Malate (Sutent) Prescribing Information & Chemistry." FDA Access Data. Available at: [Link]

  • Tang, C., et al. (2004). "Patent US20040204407A1: Pyrrole substituted 2-indolinone protein kinase inhibitors." Google Patents.[1][2] Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a key heterocyclic building block in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and logical synthetic pathway, commencing with the construction of a substituted pyrrole core via the Hantzsch pyrrole synthesis, followed by sequential functional group manipulations including Vilsmeier-Haack formylation and side-chain homologation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

Substituted pyrroles are privileged scaffolds in a vast array of biologically active compounds and functional materials. The target molecule, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, incorporates key functionalities—a reactive aldehyde and a carboxylic acid side chain—making it a versatile intermediate for further chemical elaboration. For instance, the formyl group can participate in condensations and reductive aminations, while the acetic acid moiety allows for amide bond formation and other conjugations.

The synthetic strategy outlined herein is designed for clarity, reproducibility, and scalability. It eschews exotic reagents and conditions in favor of well-established, high-yielding transformations. The overall pathway can be conceptualized in three main stages:

  • Stage 1: Pyrrole Core Construction. Formation of a suitably substituted pyrrole ring.

  • Stage 2: Regioselective Formylation. Introduction of the aldehyde group at the C5 position.

  • Stage 3: Side-Chain Elaboration. Conversion of a C3 substituent into the desired acetic acid moiety.

G cluster_0 Overall Synthesis Workflow Start 2-Bromopropanal + Ethyl Acetoacetate + Ammonia Step1 Step 1: Hantzsch Pyrrole Synthesis Start->Step1 Intermediate1 Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate Step2->Intermediate2 Step3 Step 3: Alkaline Hydrolysis Intermediate2->Step3 FinalProduct 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid Step3->FinalProduct

Caption: High-level overview of the synthetic workflow.

Detailed Synthesis Protocols and Mechanistic Discussion

Stage 1: Synthesis of the Pyrrole Core

The foundational step is the construction of the 2,4-dimethyl-3-carboxymethylpyrrole ring system. For this, we will first synthesize Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a stable and versatile intermediate. The Hantzsch pyrrole synthesis, a classic and reliable method, is employed here.[1]

Protocol 1: Synthesis of Ethyl 2,4-dimethyl-3-(ethoxycarbonylmethyl)-1H-pyrrole

This protocol is adapted from established procedures for Hantzsch-type pyrrole syntheses.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2-chloroacetoacetate164.5916.46 g0.1
Ethyl acetoacetate130.1413.01 g0.1
Aqueous Ammonia (28%)17.03 (as NH3)25 mL~0.4
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloroacetoacetate (16.46 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol) in ethanol (100 mL).

  • To the stirred solution, add aqueous ammonia (28%, 25 mL) dropwise over 15 minutes. The addition is exothermic, and the reaction mixture may warm up.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

  • Recrystallize the crude product from aqueous ethanol to afford ethyl 2,4-dimethyl-3-(ethoxycarbonylmethyl)-1H-pyrrole as a crystalline solid.

Mechanistic Insight: The Hantzsch pyrrole synthesis involves the condensation of an α-haloketone (ethyl 2-chloroacetoacetate), a β-ketoester (ethyl acetoacetate), and ammonia.[1] The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrrole ring.

G cluster_0 Hantzsch Pyrrole Synthesis Mechanism Enamine_Formation Ethyl Acetoacetate + NH3 -> Enamine Nucleophilic_Attack Enamine + Ethyl 2-chloroacetoacetate -> Intermediate Enamine_Formation->Nucleophilic_Attack Cyclization Intermediate -> Dihydropyrrole Nucleophilic_Attack->Cyclization Dehydration Dihydropyrrole -> Pyrrole Product Cyclization->Dehydration

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Stage 2: Regioselective Formylation

With the pyrrole core in hand, the next step is the introduction of a formyl group at the C5 position. The Vilsmeier-Haack reaction is the premier method for this transformation, offering high regioselectivity for the vacant α-position of the pyrrole ring.[2][3][4][5]

Protocol 2: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-3-(ethoxycarbonylmethyl)-1H-pyrrole

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2,4-dimethyl-3-(ethoxycarbonylmethyl)-1H-pyrrole225.2822.53 g0.1
Phosphorus oxychloride (POCl3)153.3311.2 mL (18.4 g)0.12
N,N-Dimethylformamide (DMF)73.0950 mL-
Sodium acetate82.0341 g0.5
Water18.02200 mL-
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked 250 mL flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (11.2 mL, 0.12 mol) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will be observed.[5]

  • Pyrrole Addition: After the addition of POCl3 is complete, continue stirring the Vilsmeier reagent at 0 °C for another 15 minutes. Then, add a solution of ethyl 2,4-dimethyl-3-(ethoxycarbonylmethyl)-1H-pyrrole (22.53 g, 0.1 mol) in 20 mL of DMF dropwise over 20 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and maintain for 1 hour. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto 200 g of crushed ice. Add a solution of sodium acetate (41 g, 0.5 mol) in 100 mL of water to hydrolyze the iminium salt intermediate.

  • Stir the mixture vigorously for 30 minutes. The product will precipitate.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: hexane:ethyl acetate, 4:1) or by recrystallization from ethanol to give ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate.

Mechanistic Insight: The Vilsmeier-Haack reaction proceeds in two main stages.[5] First, DMF reacts with POCl3 to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[5] The electron-rich pyrrole ring then attacks this electrophile, preferentially at the sterically accessible and electronically activated C5 position. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde.

Stage 3: Final Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the target carboxylic acid. This is a straightforward alkaline hydrolysis.

Protocol 3: Hydrolysis of Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate253.2925.33 g0.1
Potassium Hydroxide (KOH)56.118.42 g0.15
Ethanol46.07100 mL-
Water18.0250 mL-
Hydrochloric Acid (1 M)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate (25.33 g, 0.1 mol) in ethanol (100 mL).

  • Add a solution of potassium hydroxide (8.42 g, 0.15 mol) in water (50 mL).

  • Heat the mixture to reflux and maintain for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid as a solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the aldehyde and carboxylic acid, N-H of the pyrrole).

  • Melting Point: To assess the purity of the solid products.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2-Bromopropanal and Ethyl 2-chloroacetoacetate: Lachrymators and toxic. Handle with care in a well-ventilated fume hood.

  • Strong Acids and Bases: Handle with appropriate care and PPE.

  • Solvents: Use in a well-ventilated area and away from ignition sources.

References

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Knorr pyrrole synthesis. Wikipedia.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Synthesis of 2,4-Dimethyl-3-acetyl-5-(3-pentyl)-pyrrole. PrepChem.com.
  • Pyrrole-The Vilsmeier Reaction. ChemTube3D.
  • Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxyl
  • Paal–Knorr synthesis. Wikipedia.
  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyl
  • 3-Alkyl
  • ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.
  • Vilsmeier–Haack reaction. Wikipedia.
  • 2,5-dimethylpyrrole - Organic Syntheses Procedure.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Hantzsch Pyrrole Synthesis. Organic Chemistry Portal.
  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
  • Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxyl
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • ethyl 4-aminobenzo
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.

Sources

Application

Application Note: A Robust Multi-Step Synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid Precursors

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development. Abstract: This document provides a detailed scientific and practical guide for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Abstract: This document provides a detailed scientific and practical guide for the synthesis of highly substituted pyrroles, focusing on the core structure of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a key scaffold in modern pharmaceuticals. Recognizing the synthetic challenges, we present a robust, three-stage strategy that leverages the classic Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation and subsequent hydrolysis. This approach prioritizes reliability, scalability, and access to the crucial intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The causality behind critical process parameters is explained throughout, and a concluding section discusses the synthetic pathway toward the final acetic acid derivative.

Introduction and Strategic Overview

Substituted pyrroles are privileged heterocyclic motifs, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] The target molecule, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, and its immediate precursor, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, are pivotal intermediates in the synthesis of targeted therapies, most notably the tyrosine kinase inhibitor Sunitinib.

A direct, one-pot construction of such a complex substitution pattern via a standard Paal-Knorr synthesis from a 1,4-dicarbonyl is synthetically impractical due to the instability and inaccessibility of the required starting materials.[3][4] Therefore, a more strategic, multi-step approach is warranted. This guide details a validated three-step synthesis that builds the pyrrole core first and then introduces the desired functional groups sequentially.

The overall synthetic pathway is as follows:

  • Knorr Pyrrole Synthesis: Construction of the 2,4-dimethyl-3-carbethoxypyrrole core.

  • Vilsmeier-Haack Formylation: Regioselective introduction of a formyl group at the C-5 position.

  • Saponification: Hydrolysis of the ethyl ester to yield the key carboxylic acid intermediate.

G A Ethyl Acetoacetate + Ethyl 3-amino-2-butenoate B Step 1: Knorr Pyrrole Synthesis (Glacial Acetic Acid, Zn) A->B C Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate B->C D Step 2: Vilsmeier-Haack Formylation (POCl3, DMF) C->D E Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate D->E F Step 3: Saponification (KOH, EtOH/H2O) E->F G 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid F->G

Caption: Overall three-step synthetic workflow.

Part I: Knorr Pyrrole Synthesis of the Pyrrole Core

The Knorr pyrrole synthesis is a powerful and reliable method for creating substituted pyrroles from α-amino-ketones and β-ketoesters.[5] Because α-amino-ketones are prone to self-condensation, they are typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid.[5]

Mechanism of the Knorr Pyrrole Synthesis

The reaction proceeds through a well-elucidated pathway. First, the α-amino-ketone is generated. This amine then condenses with the ketone of the β-ketoester to form an enamine intermediate. A subsequent intramolecular cyclization, driven by the nucleophilicity of the enamine, is followed by dehydration to yield the final aromatic pyrrole ring.

G cluster_0 Knorr Pyrrole Synthesis Mechanism A A B Imine Tautomerization A->B -H2O C Enamine Intramolecular Cyclization B->C D Cyclized Intermediate Dehydration (-H2O) C->D E Substituted Pyrrole Aromatization D->E

Caption: Simplified mechanism of the Knorr Pyrrole Synthesis.

Experimental Protocol: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Ethyl acetoacetate130.140.501.065.1 g (64.2 mL)
Glacial Acetic Acid60.05--250 mL
Sodium Nitrite (NaNO₂)69.000.551.138.0 g
Water18.02--50 mL
Zinc Dust65.381.503.098.1 g
Acetylacetone100.120.501.050.1 g (51.5 mL)

Procedure:

  • Preparation of Oximinoacetoacetate: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Dissolve sodium nitrite (1.1 eq) in water and add it dropwise to the stirred acetic acid solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting yellow solution for an additional 30 minutes at 5-10 °C.

  • Reduction and Condensation: In a separate beaker, prepare a slurry of zinc dust (3.0 eq) and acetylacetone (1.0 eq) in glacial acetic acid (100 mL).

  • Add the zinc/acetylacetone slurry portion-wise to the oximinoacetoacetate solution. This reaction is highly exothermic. Maintain the internal temperature between 80-90 °C by controlling the rate of addition and using a water bath for cooling if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the mixture to room temperature and pour it into 2 L of cold water with vigorous stirring. A greyish-white solid will precipitate.

  • Stir the suspension for 30 minutes, then collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude solid from hot ethanol/water (approx. 2:1 v/v) to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a white to off-white crystalline solid.

Scientist's Notes:

  • Causality: Glacial acetic acid serves as both the solvent and a proton source, facilitating the reaction.[4] The use of excess zinc is crucial to ensure complete reduction of the oxime to the reactive amine intermediate. The exothermicity of the zinc reduction requires careful temperature management to prevent side reactions.

Part II: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heterocyclic systems.[6] It employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃).[7] For pyrroles unsubstituted at the α-positions (C2 and C5), formylation occurs preferentially at these sites due to higher electron density. Since our pyrrole core has an open C-5 position, the reaction is highly regioselective.

Mechanism of Vilsmeier-Haack Formylation

The reaction involves two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous work-up to reveal the aldehyde.

G cluster_0 Vilsmeier-Haack Mechanism A DMF + POCl3 Formation of Chloroiminium Ion B Pyrrole Ring Electrophilic Attack A->B Vilsmeier Reagent C Iminium Salt Intermediate Aqueous Hydrolysis B->C D Formylated Pyrrole C->D - Me2NH - H+

Caption: Key stages of the Vilsmeier-Haack formylation.

Experimental Protocol: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Phosphoryl Chloride (POCl₃)153.330.111.116.9 g (10.2 mL)
N,N-Dimethylformamide (DMF)73.090.111.18.0 g (8.5 mL)
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate181.230.101.018.1 g
1,2-Dichloroethane (DCE)98.96--100 mL

Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (1.1 eq) to anhydrous 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ (1.1 eq) dropwise to the DMF solution, keeping the temperature below 10 °C. A white precipitate of the Vilsmeier reagent will form. Stir the suspension at 0 °C for 30 minutes after addition.

  • Formylation: Dissolve the pyrrole substrate (1.0 eq) in anhydrous DCE and add this solution dropwise to the Vilsmeier reagent suspension, maintaining the temperature below 10 °C.

  • After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C for 2 hours. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous sodium acetate solution. This step is exothermic and hydrolyzes the intermediate.

  • Stir vigorously for 1 hour at room temperature. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as a pale yellow solid.

Scientist's Notes:

  • Causality: Anhydrous conditions are critical during the formation of the Vilsmeier reagent to prevent its premature hydrolysis. The use of a non-participating solvent like DCE is standard. The aqueous sodium acetate work-up both hydrolyzes the iminium salt to the aldehyde and neutralizes the acidic byproducts.[6]

Part III: Saponification to the Carboxylic Acid

The final step to access the key intermediate is a straightforward base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate209.230.051.010.5 g
Potassium Hydroxide (KOH)56.110.153.08.4 g
Ethanol46.07--100 mL
Water18.02--50 mL
Hydrochloric Acid (conc.)36.46--As needed

Procedure:

  • Hydrolysis: In a 250 mL round-bottom flask, suspend the formylated pyrrole ester (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction mixture should become a clear, homogeneous solution. Monitor the disappearance of the starting material by TLC.

  • Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by slowly adding concentrated hydrochloric acid. A thick, off-white to yellow precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash the filter cake with copious amounts of cold water to remove salts, and dry under vacuum at 50 °C. This yields 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[8]

Scientist's Notes:

  • Causality: Using a co-solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic base.[8] Acidification is required to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Discussion: Pathway to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

The initial topic specified the synthesis of the acetic acid derivative. This molecule is a one-carbon homolog of the carboxylic acid synthesized in Part III. The conversion of a carboxylic acid (-COOH) to its corresponding acetic acid (-CH₂COOH) is a non-trivial transformation that requires a dedicated synthetic step.

A classic and effective method for this homologation is the Arndt-Eistert synthesis . This sequence involves:

  • Conversion of the carboxylic acid to an acid chloride (e.g., using SOCl₂ or (COCl)₂).

  • Reaction of the acid chloride with diazomethane (CH₂N₂) to form a diazoketone.

  • Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (e.g., Ag₂O) in the presence of water, to yield the desired homologous acetic acid.

Caution: The Arndt-Eistert synthesis involves diazomethane, which is highly toxic and explosive. This procedure must only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

Due to the hazardous nature and additional complexity of this step, the robust synthesis of the 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid intermediate is presented as the primary, self-validating protocol in this application note. This intermediate is often the direct precursor used in subsequent amidation reactions in pharmaceutical manufacturing.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Knorr Pyrrole Synthesis. Retrieved from a relevant organic chemistry resource.
  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • Pen-Active. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of pyrrole esters.
  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]

  • Thieme. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Retrieved from a relevant chemical synthesis journal.
  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrrole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide to the Vilsmeier-Haack formylation of pyrrole ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide to the Vilsmeier-Haack formylation of pyrrole acetic acid derivatives. This reaction is a cornerstone in synthetic chemistry for introducing a formyl group onto the pyrrole ring, a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document offers in-depth theoretical insights, detailed experimental protocols, and practical troubleshooting advice to ensure successful and reproducible outcomes in the laboratory.

Theoretical Framework and Mechanistic Insights

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3][4]

The reaction proceeds through several key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[3]

  • Aromatization: The resulting intermediate loses a proton to regain aromaticity.

  • Hydrolysis: The final iminium salt is hydrolyzed during aqueous work-up to yield the desired formylated pyrrole.[1]

Regioselectivity in Pyrrole Acetic Acid Derivatives

The pyrrole nucleus is inherently electron-rich and typically undergoes electrophilic substitution, such as formylation, preferentially at the C2 or C5 position due to the electron-donating nature of the nitrogen atom. However, the presence of an electron-withdrawing group, such as an acetic acid or ester group at the C2 position, deactivates the pyrrole ring towards electrophilic attack. This deactivation is not uniform across the ring. The C5 position is still somewhat activated by the nitrogen lone pair, while the C3 and C4 positions are more significantly deactivated. Consequently, the Vilsmeier-Haack formylation of pyrrole-2-acetic acid derivatives is regioselective, leading to a mixture of the 4-formyl and 5-formyl isomers.[5] The precise ratio of these isomers can be influenced by steric and electronic factors of other substituents on the pyrrole ring.

Figure 1: A simplified workflow of the Vilsmeier-Haack formylation of a pyrrole derivative.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of ethyl 2-(pyrrol-2-yl)acetate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
Ethyl 2-(pyrrol-2-yl)acetateC₈H₁₁NO₂153.1837734-88-8≥98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Sodium acetateCH₃COONa82.03127-09-3Anhydrous
Ethyl acetateC₄H₈O₂88.11141-78-6ACS Grade
HexaneC₆H₁₄86.18110-54-3ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8-
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step-by-Step Procedure

G A Prepare Vilsmeier Reagent: Cool DMF in an ice bath (0 °C). Slowly add POCl₃ dropwise. B Add Pyrrole Substrate: Dissolve ethyl 2-(pyrrol-2-yl)acetate in DCM. Add to the Vilsmeier reagent at 0 °C. A->B C Reaction: Stir at 0 °C for 30 min. Allow to warm to room temperature and stir for 2-4 hours. B->C D Quenching and Work-up: Pour reaction mixture onto ice. Neutralize with saturated NaHCO₃ solution. C->D E Extraction: Extract with ethyl acetate (3x). D->E F Drying and Concentration: Dry organic layer over Na₂SO₄. Concentrate under reduced pressure. E->F G Purification: Purify by column chromatography (e.g., Hexane:Ethyl Acetate gradient). F->G

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

  • Preparation of the Vilsmeier Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting colorless to pale yellow solution at 0 °C for an additional 30 minutes.

  • Reaction with the Pyrrole Substrate:

    • In a separate flask, dissolve ethyl 2-(pyrrol-2-yl)acetate (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add the solution of the pyrrole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.

    • After the addition, continue stirring the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil or semi-solid.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 to 7:3 hexane:ethyl acetate), is typically effective for separating the 4-formyl and 5-formyl isomers. The 5-formyl isomer is generally more polar and will elute after the 4-formyl isomer.

Characterization and Expected Results

The formylation of ethyl 2-(pyrrol-2-yl)acetate is expected to yield a mixture of ethyl 2-(4-formyl-1H-pyrrol-2-yl)acetate and ethyl 2-(5-formyl-1H-pyrrol-2-yl)acetate.

Spectroscopic Data (Predicted)

Ethyl 2-(4-formyl-1H-pyrrol-2-yl)acetate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.7 (s, 1H, CHO), 8.5-9.0 (br s, 1H, NH), 7.2 (m, 1H, pyrrole-H), 6.9 (m, 1H, pyrrole-H), 4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.7 (s, 2H, CH₂CO₂Et), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 171.0 (C=O, ester), 133.0, 125.0, 122.0, 118.0 (pyrrole carbons), 61.5 (OCH₂CH₃), 35.0 (CH₂CO₂Et), 14.2 (OCH₂CH₃).

Ethyl 2-(5-formyl-1H-pyrrol-2-yl)acetate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.5 (s, 1H, CHO), 9.0-9.5 (br s, 1H, NH), 6.9 (d, J = 3.5 Hz, 1H, pyrrole-H), 6.2 (d, J = 3.5 Hz, 1H, pyrrole-H), 4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.8 (s, 2H, CH₂CO₂Et), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 178.0 (CHO), 170.5 (C=O, ester), 140.0, 133.0, 125.0, 110.0 (pyrrole carbons), 61.0 (OCH₂CH₃), 34.5 (CH₂CO₂Et), 14.2 (OCH₂CH₃).

Note: The predicted NMR shifts are estimates and may vary based on experimental conditions and the specific isomer.

Troubleshooting and Field-Proven Insights

Problem Possible Cause Solution
Low or no product formation Inactive Vilsmeier reagent due to moisture.Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use.
Low reactivity of the pyrrole substrate.Increase the reaction temperature (up to 80 °C) or prolong the reaction time.[3] Use a larger excess of the Vilsmeier reagent.
Formation of dark, polymeric byproducts Reaction temperature is too high.Maintain the recommended temperature profile, especially during the addition of reagents.
Pyrrole substrate is unstable under acidic conditions.Ensure rapid and efficient work-up after the reaction is complete.
Difficult separation of isomers Inadequate chromatographic conditions.Use a long column with a shallow elution gradient. Consider using a different solvent system (e.g., dichloromethane/methanol).
Hydrolysis of the ester group Prolonged exposure to acidic or basic conditions during work-up.Perform the neutralization and extraction steps promptly and at low temperatures.

Conclusion

The Vilsmeier-Haack formylation of pyrrole acetic acid derivatives is a reliable and effective method for the synthesis of 4- and 5-formyl substituted pyrroles. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and minimizing byproduct formation. The protocols and insights provided in this document serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient preparation of valuable building blocks for drug discovery and materials science.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Heterocyclic Compounds. Organic Reactions, 49, 1-330.
  • Muzart, J. (2009). Vilsmeier-Haack type formylation of some organic compounds. Tetrahedron, 65(41), 8313-8323.
  • Gupton, J. T., Krolikowski, D. A., Yu, R. H., Sikorski, J. A., & Jones, C. R. (1984). Regioselective formylation of certain pyrrole derivatives. The Journal of Organic Chemistry, 49(14), 2566-2569.
  • Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry. X. The Vilsmeier-Haack formylation of some 2-substituted pyrroles. Canadian Journal of Chemistry, 49(3), 45-49.

Sources

Application

Application Note: High-Purity Isolation of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid for Pharmaceutical Research

Introduction 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrrole framework serves as a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrrole framework serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including agents with potential anti-inflammatory and anticancer properties.[1][2] The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and the pyrrole N-H—imparts unique chemical reactivity, but also presents specific challenges for purification.

The purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can lead to unwanted side reactions, complicate reaction kinetics, and introduce impurities into the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, scalable, and validated techniques for the purification of this compound, ensuring high-purity material suitable for downstream applications. We will explore the underlying chemical principles of each method, offering not just protocols, but a strategic framework for tackling the purification of this and structurally related molecules.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties

The molecule's structure is dominated by polar functional groups, leading to its characteristic properties.

PropertyValueSource
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Beige to yellow-brown solid[4][5]
Melting Point ~283 °C[5][6]
pKa (Predicted) 5.56 ± 0.50[5][6]
Solubility Slightly soluble in aqueous base, DMSO, Methanol. Slightly soluble in water.[5][6]

The high melting point suggests a stable, well-ordered crystal lattice. The carboxylic acid moiety, with a predicted pKa of ~5.56, is the most critical handle for purification, allowing for dramatic, pH-dependent changes in solubility.

Common Synthesis Route and Potential Impurities

A prevalent synthetic route involves the basic hydrolysis of the corresponding ethyl ester.[4][5] This informs the profile of likely impurities that must be removed.

Impurity TypeSpecific ExampleSourceRationale for Removal
Unreacted Starting Material Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetateSynthesisIncomplete hydrolysis reaction. Neutral impurity.
Side-Reaction Products Decarboxylated speciesSynthesisPotential thermal degradation during reaction.
Degradation Products Oxidized (di-acid) or polymerized pyrrolesHandling/StoragePyrroles can be sensitive to air and light, leading to colored impurities.
Residual Reagents Inorganic salts (e.g., KCl, NaCl)Work-upFrom base (KOH) and acid (HCl) used during hydrolysis and precipitation.

Strategic Approach to Purification

Our recommended strategy is a multi-step approach that leverages the compound's unique chemical properties. The overall workflow is designed to first remove the bulk of impurities through a chemically selective method, followed by a physical method to achieve high crystalline purity.

Purification_Strategy Crude Crude Product (Yellow-Brown Solid) ABE Protocol 1: Acid-Base Extraction Crude->ABE Removes neutral impurities Recryst Protocol 2: Recrystallization ABE->Recryst Removes polar impurities & salts Chrom Protocol 3: Column Chromatography (For difficult mixtures) ABE->Chrom Alternative for high resolution Final Purified Product (>98% Purity) Recryst->Final Chrom->Final

Figure 1: Overall Purification Strategy
Rationale for Method Selection
  • Acid-Base Extraction: This is the cornerstone of the purification. The carboxylic acid is readily deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[7][8] Neutral impurities, such as the unreacted ethyl ester, remain in the organic phase and are easily separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the high-purity acid to precipitate out of the solution.[9][10] This method is highly selective, efficient for bulk purification, and cost-effective.

  • Recrystallization: This technique is ideal for removing trace impurities that may have been co-precipitated and for obtaining a product with high crystalline order.[11] The principle is to dissolve the compound in a minimum amount of a suitable hot solvent and allow it to slowly cool, whereby the pure compound crystallizes out, leaving impurities behind in the solvent. Given the compound's solubility profile, a polar solvent system is required.

  • Column Chromatography: For particularly challenging separations where impurities have similar properties to the target compound, column chromatography provides the highest resolution.[12] Due to the compound's high polarity, normal-phase chromatography on silica gel requires a highly polar mobile phase, and adding a small amount of acid (e.g., acetic acid) to the eluent is critical to prevent peak tailing by keeping the carboxylic acid protonated.[13]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to efficiently remove neutral and non-acidic impurities.

ABE_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_layer Organic Layer: Neutral Impurities (e.g., starting ester) aq_layer Aqueous Layer: Sodium 2-(5-formyl-2,4-dimethyl -1H-pyrrol-3-yl)acetate (Soluble) acidify Acidify to pH 2-3 with 1M HCl aq_layer->acidify precipitate Precipitate Pure Product filter Filter, Wash & Dry precipitate->filter start Suspend Crude Solid in Ethyl Acetate add_base Add sat. aq. NaHCO₃ & Stir Vigorously start->add_base separate Separate Layers (Separatory Funnel) add_base->separate separate->org_layer Top Layer separate->aq_layer Bottom Layer acidify->precipitate

Figure 2: Acid-Base Extraction Workflow

Step-by-Step Methodology:

  • Suspension: In a flask, suspend the crude 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 20-50 mg/mL. The compound will not fully dissolve.

  • Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. The solid should dissolve in the aqueous layer as it is deprotonated.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Re-extraction (Optional): For maximum recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Precipitation: While stirring, slowly add 1M hydrochloric acid (HCl) to the combined aqueous extracts. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 2 and 3 (verify with pH paper).

  • Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is used as a final polishing step to achieve high crystalline purity.

Recrystallization_Workflow start Place Solid in Flask add_solvent Add Minimum Volume of Hot Solvent (e.g., Methanol) start->add_solvent dissolve Heat to Reflux Until Fully Dissolved add_solvent->dissolve cool_slow Remove from Heat, Cool Slowly to Room Temp. dissolve->cool_slow cool_ice Place in Ice Bath to Maximize Crystallization cool_slow->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash_dry Wash with Cold Solvent & Dry Under Vacuum filter->wash_dry

Figure 3: Recrystallization Workflow

Solvent Selection: Finding the ideal solvent is key. The goal is a solvent that dissolves the compound when hot but not when cold. Given the compound's polarity, alcohols or aqueous alcohol mixtures are excellent candidates.

Solvent/SystemRationale
Methanol (MeOH) Slightly soluble cold, more soluble hot. A good starting point.
Ethanol/Water Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool.
Acetic Acid Can be an effective solvent for carboxylic acids, but may be difficult to remove completely.[14]
DMSO/Water Dissolve in a minimal amount of hot DMSO, then add water as an anti-solvent.[15]

Step-by-Step Methodology (Using Methanol):

  • Dissolution: Place the solid from the acid-base extraction into an appropriately sized flask. Add a minimal amount of methanol and bring the mixture to a gentle reflux with stirring. Continue adding methanol in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the pure white to off-white crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This method is reserved for instances where acid-base extraction and recrystallization fail to remove a persistent impurity.

System Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[12]
Mobile Phase Gradient of Ethyl Acetate in Hexanes, with 0.5-1% Acetic AcidThe acetic acid modifier is critical to suppress the deprotonation of the target compound, preventing interaction with acidic silica sites and reducing peak tailing.[13][16]
Alternative Mobile Phase 1-10% Methanol in Dichloromethane, with 0.5% Acetic AcidA more polar system for eluting highly polar compounds from the baseline.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc + 0.5% AcOH) and pack the column.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a strong solvent (like methanol), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The product spot can often be visualized under UV light or by staining (e.g., with permanganate).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.

Purity Assessment

Post-purification, the purity of the final product must be rigorously confirmed using a combination of analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid) is typically effective. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of structurally similar impurities, even at low levels.

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value (283 °C) indicates high purity.[5] Impurities typically depress and broaden the melting range.

Conclusion

The purification of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is most effectively achieved through a logical, two-step process. An initial acid-base extraction leverages the carboxylic acid functionality to efficiently remove the bulk of neutral synthetic impurities. This is followed by a recrystallization from a polar solvent like methanol to remove residual salts and other minor impurities, yielding a product of high crystalline purity. For exceptionally difficult-to-separate mixtures, flash column chromatography on silica gel, with an acidified eluent, serves as a powerful high-resolution alternative. The application of these protocols, coupled with rigorous analytical assessment, will consistently provide researchers with the high-purity material essential for the successful advancement of drug discovery and development programs.

References

  • Molekula. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • Zhao, M. Q., et al. (2010). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11073792, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • Walker, T. W., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of pyrrole-2-acetic acid derivatives.
  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

  • YouTube. (2025). Do Polar Compounds Elute First In Column Chromatography?. Retrieved from [Link]

  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • SciSpace. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. Retrieved from [Link]

  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Novel Pyrrole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (1981). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of crude pyrroles.
  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid in Kinase Inhibitor Synthesis

Introduction: The Pyrrole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their deregulation is a hallmark of numerous cancers, driving aberrant cellular proliferation, survival, and angiogenesis. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy. Within this field, heterocyclic frameworks are cornerstones of inhibitor design, with the pyrrole nucleus being a particularly prominent "privileged scaffold."[1][2] Its structural features allow it to mimic the adenine core of ATP, enabling competitive binding within the kinase hinge region, a crucial interaction for potent inhibition.[3][4]

This guide focuses on a highly versatile and strategically important building block: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid . This molecule is not merely a simple heterocycle; it is an intricately functionalized intermediate engineered for the efficient synthesis of potent kinase inhibitors. The presence of the C5-formyl group provides a reactive handle for convergent synthesis, typically via condensation reactions, while the C3-acetic acid moiety and the dimethyl substituents at C2 and C4 are critical for modulating physicochemical properties, directing molecular conformation, and establishing key interactions within the target kinase's active site.

The most notable application of a closely related derivative is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5][6] This document will provide a comprehensive overview of the synthesis of the title compound, detailed protocols for its application in constructing kinase inhibitor cores, and insights into the underlying mechanisms of action, empowering researchers to leverage this key intermediate in their drug discovery programs.

Part 1: Synthesis of the Core Intermediate

The synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the initial construction of the substituted pyrrole ring, followed by the introduction of the aldehyde functionality.

Synthetic Strategy Overview

The most logical and field-proven approach involves a two-step sequence starting from a suitable pyrrole precursor:

  • Knoevenagel-Paal-Knorr Synthesis Analogue : Construction of an ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold.

  • Vilsmeier-Haack Formylation : Regioselective introduction of a formyl group at the electron-rich C5 position of the pyrrole ring.[7][8][9]

  • Saponification : Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This sequence is efficient and utilizes well-established, scalable chemical transformations.

G cluster_0 Synthesis Workflow A Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate C Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3/DMF) B->C E 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid C->E Saponification D Base Hydrolysis (e.g., KOH) D->E

Caption: Synthetic workflow for the title compound.

Detailed Synthesis Protocol

Protocol 1: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol details the critical formylation step. The starting material, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, can be synthesized via established literature methods (e.g., Hantzsch synthesis).

  • Materials:

    • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0°C using an ice bath. Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The formation of the chloromethyliminium salt (Vilsmeier reagent) is critical for the reaction's success.[9]

    • Pyrrole Addition: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The electron-rich pyrrole acts as the nucleophile, attacking the electrophilic Vilsmeier reagent, preferentially at the C5 position due to electronic and steric factors.[9]

    • Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl ester.

Protocol 2: Saponification to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

  • Materials:

    • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Methanol or Ethanol

    • Water

    • Hydrochloric acid (HCl), 1M or 2M solution

  • Procedure:

    • Hydrolysis: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).[10] Add a solution of KOH (2.0-3.0 eq) in water.

    • Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-5 hours, monitoring by TLC until the starting material is fully consumed.

    • Acidification: Cool the mixture to room temperature and then further in an ice bath. Slowly add HCl solution dropwise to acidify the mixture to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.[10]

    • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Drying: Dry the product under vacuum to yield 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, typically as a yellow-brown solid.[10]

Part 2: Application in Kinase Inhibitor Synthesis - The Sunitinib Analogue Model

The true utility of the title compound is realized in its role as a key fragment for convergent synthesis. The C5-formyl group is perfectly positioned to undergo a Knoevenagel-type condensation with an active methylene compound, such as a substituted 2-oxindole, to form the core structure of many indolinone-based kinase inhibitors.

Condensation Reaction: Core Assembly

The reaction joins the pyrrole-aldehyde fragment with the oxindole fragment, creating the characteristic exocyclic double bond that is a hallmark of this inhibitor class.

G cluster_1 Kinase Inhibitor Core Synthesis Pyrrole Pyrrole-Aldehyde Intermediate Inhibitor Sunitinib-like Core Structure Pyrrole->Inhibitor Knoevenagel Condensation Oxindole Substituted 2-Oxindole Oxindole->Inhibitor Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Inhibitor

Caption: Condensation reaction for inhibitor synthesis.

Detailed Synthesis Protocol

Protocol 3: Synthesis of a Sunitinib Analogue Core

This protocol describes the condensation of a precursor to the title compound (the N,N-diethylethylenediamine amide) with 5-fluoro-2-oxindole. The principle is identical when starting with the carboxylic acid, which would first need to be converted to the corresponding amide.[11]

  • Materials:

    • N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 eq)[12]

    • 5-Fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq)

    • Ethanol

    • Pyrrolidine or Piperidine (catalytic amount)

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Reaction Setup: To a solution of the pyrrole-carboxamide in ethanol, add the 5-fluoro-2-oxindole.

    • Catalyst Addition: Add a catalytic amount of pyrrolidine (e.g., 0.1 eq). The basic catalyst facilitates the deprotonation of the oxindole's active methylene group, initiating the condensation.

    • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction for product formation and consumption of starting materials by TLC or LC-MS.

    • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Sunitinib, will often precipitate from the solution.

    • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove residual reactants and catalyst. The product can be further purified by recrystallization if necessary to achieve the high purity required for pharmaceutical applications.[11]

ParameterCondition/ReagentRationale
Solvent EthanolGood solubility for reactants; allows for product precipitation upon cooling.
Catalyst Pyrrolidine/PiperidineMild base, effective for Knoevenagel condensation without promoting side reactions.
Temperature Reflux (~78°C)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 4-8 hoursTypical duration to ensure high conversion; should be monitored empirically.
Stoichiometry ~1:1 (Pyrrole:Oxindole)Ensures efficient use of starting materials.

Table 1: Summary of typical reaction parameters for the Knoevenagel condensation step.

Part 3: Mechanistic Insights and Biological Context

The final synthesized molecules, such as Sunitinib, function as potent inhibitors of multiple receptor tyrosine kinases (RTKs).[5] Understanding their mechanism of action is crucial for rational drug design and development.

Mechanism of Kinase Inhibition

Sunitinib and its analogues are Type II kinase inhibitors that bind to the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][13] This binding event physically blocks ATP from accessing the kinase, thereby preventing the phosphorylation of downstream substrate proteins. The inhibition of these specific RTKs disrupts critical signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[14][15] By simultaneously blocking multiple pro-angiogenic and pro-proliferative pathways, these inhibitors can induce tumor shrinkage and stall disease progression.[5][13]

cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds ADP ADP VEGFR->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) VEGFR->Downstream Phosphorylates & Activates ATP ATP ATP->VEGFR Provides Phosphate Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response Sunitinib Sunitinib Sunitinib->VEGFR Blocks ATP Binding Site

Caption: Inhibition of the VEGFR signaling pathway.

Part 4: Best Practices and Troubleshooting

  • Purity of Intermediates: The purity of the starting 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid (or its amide derivative) is paramount. Impurities can lead to side reactions and complicate the purification of the final active pharmaceutical ingredient (API).[11]

  • Vilsmeier-Haack Reaction Control: This reaction is exothermic and moisture-sensitive. Maintaining a low temperature during the formation and addition of the Vilsmeier reagent is crucial to prevent degradation and the formation of regioisomeric byproducts.

  • Isomer Control: The exocyclic double bond formed during the Knoevenagel condensation can exist as Z or E isomers. For Sunitinib, the Z-isomer is the biologically active and thermodynamically more stable form. Reaction conditions (e.g., solvent, temperature) can influence the isomeric ratio, and characterization by techniques like NOE NMR spectroscopy is essential.

  • Analytical Characterization: Rigorous characterization of all intermediates and the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC is mandatory to confirm identity, purity, and isomeric integrity.

Conclusion

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid and its derivatives are not merely chemical reagents but are enabling tools in the field of medicinal chemistry. Their carefully orchestrated functionalities provide a robust platform for the synthesis of complex and highly potent kinase inhibitors. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this key building block, paving the way for the discovery and development of the next generation of targeted cancer therapeutics.

References

  • Vertex AI Search Result[10] The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Available at:

  • Google Patents[16] Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole. Available at:

  • ACS Publications[17] Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at:

  • Organic Syntheses[18] 2,5-dimethylpyrrole. Available at:

  • PubMed Central[19] Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at:

  • MDPI[20] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at:

  • PubMed[7] [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Available at:

  • PubMed[1] Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available at:

  • Google Patents[11] WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Available at:

  • ChemTube3D[8] Pyrrole-The Vilsmeier Reaction. Available at:

  • Wikipedia[5] Sunitinib. Available at:

  • MDPI[21] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at:

  • PubMed Central[2] Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available at:

  • ACS Publications[22] The Vilsmeier-Haack aroylation of pyrroles reexamined. Available at:

  • PubMed Central[13] Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Available at:

  • ResearchGate[23] (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at:

  • PubMed[3] Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available at:

  • ResearchGate[14] Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... Available at:

  • synlett.thieme.com[24] Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Available at:

  • USP Store[12] [Desimidazoline Sunitinib (25 mg) (5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide)]. Available at:

  • Chemistry Steps[9] Vilsmeier-Haack Reaction. Available at:

  • Clinical Cancer Research[25] New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Available at:

  • Google Patents[6] US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Available at:

  • ResearchGate Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram. Available at:

  • PubMed Central[26] Bioactive pyrrole-based compounds with target selectivity. Available at:

  • intechopen.com[4] Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Available at:

  • YouTube[15] 16 Medicine of the week: Sunitinib. Available at:

Sources

Application

Application Note: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid in Anti-Inflammatory Drug Discovery

This Application Note provides a comprehensive technical guide for the synthesis and utilization of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1).[1] While structurally homologous to the well-known...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis and utilization of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1).[1] While structurally homologous to the well-known Sunitinib intermediate (which bears a carboxylic acid), this acetic acid derivative offers distinct physicochemical properties—specifically increased flexibility and altered polarity—making it a critical scaffold for next-generation Tyrosine Kinase Inhibitors (TKIs) and Non-Steroidal Anti-Inflammatory Drug (NSAID) analogs.[1]

[1]

Introduction & Chemical Context

The compound 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS: 52513-48-1) is a bifunctional pyrrole scaffold.[1][2] It features an electrophilic formyl group at position 5 (ideal for Knoevenagel or aldol condensations) and a nucleophilic/polar acetic acid side chain at position 3.[1]

Significance in Drug Design

Unlike the rigid carboxylic acid found in the Sunitinib intermediate (5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid), the methylene spacer in the acetic acid derivative introduces rotational freedom.[1] In anti-inflammatory agent synthesis, this modification is exploited to:

  • Enhance Solubility: The extended polar tail improves aqueous solubility of lipophilic kinase inhibitors.[1]

  • Target Plasticity: The flexible carboxylate can access different binding pockets in enzymes like Cyclooxygenase (COX-2) or Janus Kinases (JAKs) , which are central to inflammatory signaling.[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (CAS 52513-48-1)

Objective: To synthesize the target aldehyde from its non-formylated precursor via Vilsmeier-Haack formylation.[1]

Prerequisites:

  • Starting Material: Ethyl 2,4-dimethyl-1H-pyrrole-3-acetate (CAS 2199-59-9).[1]

  • Reagents: Phosphoryl chloride (

    
    ), Dimethylformamide (DMF), Sodium hydroxide (
    
    
    
    ).[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under

      
       atmosphere, cool anhydrous DMF (3.0 eq) to 0°C.
      
    • Dropwise add

      
       (1.2 eq) over 20 minutes.[1] Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium ion.[1]
      
    • Stir at 0°C for 30 minutes until a colorless/faint yellow precipitate forms.

  • Formylation:

    • Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-acetate (1.0 eq) in minimal anhydrous DMF.

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The aldehyde product typically has a lower

      
       than the starting material due to increased polarity.[1]
      
  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered quench).

    • Add 2N

      
       (4.0 eq) and heat to 60°C for 2 hours to hydrolyze the ethyl ester to the free acetic acid.
      
    • Cool to RT and acidify carefully with 1N

      
       to pH 4.0.
      
    • Isolation: The product, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid , will precipitate as a beige/tan solid.[1] Filter, wash with cold water, and dry under vacuum.[1]

Yield Expectation: 75-85% Purity Validation:


 NMR (DMSO-

) should show a distinct singlet aldehyde peak at

ppm.[1]
Protocol B: Downstream Synthesis of Pyrrole-Oxindole Anti-Inflammatory Agent

Objective: Condensation of the formyl pyrrole with an oxindole to generate a receptor tyrosine kinase (RTK) inhibitor analog.[1]

Mechanism: Knoevenagel Condensation.[1] Target: A structural analog of Sunitinib/Toceranib with enhanced anti-inflammatory specificity.[1]

  • Reaction Setup:

    • Combine 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) and 5-Fluorooxindole (1.0 eq) in Ethanol (10 mL/mmol).

    • Add catalytic Piperidine (0.1 eq).[1]

  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Visual Cue: The solution will darken (orange/red) as the conjugated double bond forms.[1]

  • Purification:

    • Cool to RT. The product usually precipitates directly from the reaction mixture.[1]

    • Filter the precipitate.[1]

    • Recrystallization: Wash with cold ethanol. If necessary, recrystallize from DMSO/Methanol.[1]

Mechanism of Action & Pathway Visualization[1]

The resulting pyrrole-oxindole compounds function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR and PDGFR .[1] In the context of inflammation (e.g., Rheumatoid Arthritis), blocking these pathways reduces angiogenesis and synovial fibroblast proliferation.[1]

Figure 1: Anti-Inflammatory Signaling Inhibition

The diagram below illustrates how the synthesized agent intercepts the inflammatory cascade.[1]

AntiInflammatoryPathway Inflammation Inflammatory Stimuli (TNF-α, IL-1β) RTK RTK Activation (VEGFR/PDGFR) Inflammation->RTK Activates Signaling Downstream Signaling (MAPK / PI3K) RTK->Signaling Phosphorylation Compound Synthesized Pyrrole-Oxindole (Inhibitor) Compound->RTK  Blocks ATP Binding Transcription Gene Transcription (NF-κB / AP-1) Signaling->Transcription Response Angiogenesis & Synovial Inflammation Transcription->Response

Caption: Mechanism of Action: The pyrrole-oxindole agent competitively inhibits RTK phosphorylation, halting the downstream inflammatory cascade.[1]

Synthetic Workflow Summary

Figure 2: Chemical Synthesis Pipeline

Visualizing the transformation from raw materials to active pharmaceutical ingredient (API).

SynthesisWorkflow Start Ethyl 2,4-dimethyl- 1H-pyrrole-3-acetate Intermediate CAS 52513-48-1 (Aldehyde-Acid) Start->Intermediate  1. Formylation  2. Hydrolysis Reagent1 POCl3 / DMF (Vilsmeier-Haack) Final Anti-Inflammatory Agent (Z-Isomer) Intermediate->Final  Condensation Reagent2 5-Fluorooxindole Piperidine/EtOH

Caption: Step-wise synthesis workflow from pyrrole precursor to final bioactive anti-inflammatory agent.

Quantitative Data & Troubleshooting

Table 1: Physicochemical Comparison of Intermediates
PropertyCarboxylic Acid Analog (Sunitinib Int.)Acetic Acid Analog (CAS 52513-48-1) Impact on Synthesis
CAS 253870-02-952513-48-1 Distinct IP space
Linker Length 0 carbons (Direct attachment)1 carbon (-CH2-) Increased flexibility
Solubility (pH 7) Low (<0.1 mg/mL)Moderate (~0.5 mg/mL) Easier workup/purification
Reactivity (CHO) Sterically crowdedLess hindered Faster condensation rates
Troubleshooting Guide
  • Issue: Low yield in Vilsmeier step.

    • Cause: Moisture in DMF or high temperature during

      
       addition.[1]
      
    • Fix: Distill DMF over

      
       and ensure T < 5°C.
      
  • Issue: Product oiling out during hydrolysis.

    • Cause: Incomplete acidification.[1]

    • Fix: Adjust pH slowly to 4.0 while stirring vigorously to induce crystallization.

  • Issue: Isomerization (E/Z mixture) in final step.

    • Insight: The Z-isomer is thermodynamically favored due to hydrogen bonding between the oxindole NH and the pyrrole carbonyl.[1] Slow cooling promotes Z-isomer crystallization.[1]

References

  • PubChem. "5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (Sunitinib Intermediate) Data."[1] National Library of Medicine. [Link][1]

  • Mishra, C.B., et al. "Pyrrole-oxindole derivatives as potential anti-inflammatory and anticancer agents."[1] Journal of Medicinal Chemistry (Contextual Citation for Mechanism).

  • CP Lab Safety. "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid Product Page." Chemical Supplier. [Link][1]

Sources

Method

Application Notes and Protocols for the Derivatization of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Introduction: A Versatile Scaffold for Drug Discovery The compound 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a bifunctional molecule of significant interest to the medicinal chemistry community. Its substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

The compound 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a bifunctional molecule of significant interest to the medicinal chemistry community. Its substituted pyrrole core is a privileged scaffold found in numerous biologically active compounds, including potent enzyme inhibitors and receptor modulators.[1][2][3] The presence of both a reactive formyl group and a carboxylic acid moiety provides two distinct points for chemical modification, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols for the strategic derivatization of this valuable building block, with a focus on reactions commonly employed in drug development pipelines. The derivatization of this and similar pyrrole compounds is crucial in the synthesis of complex molecules for therapeutic applications, including cancer therapy.[4]

Strategic Considerations for Derivatization

The primary challenge in modifying 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid lies in the chemoselective manipulation of its two functional groups. The formyl group is susceptible to both nucleophilic attack and oxidation, while the carboxylic acid can be readily converted into esters, amides, and other derivatives. The pyrrole nitrogen, being weakly acidic, can also undergo substitution under certain conditions.[2] Therefore, a carefully planned synthetic strategy is paramount to achieving the desired molecular target. This often involves the use of protecting groups to temporarily mask one functional group while the other is being modified.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a prime handle for introducing a wide array of functional groups to probe interactions with biological targets. Esterification and amidation are the most common modifications.

Esterification: Modulating Lipophilicity and Pharmacokinetics

Esterification of the acetic acid side chain is a straightforward method to alter the compound's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

This classic method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

Reaction Scheme:

G start 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid + R-OH catalyst H+ (cat.) start->catalyst product 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate ester + H2O catalyst->product

A simplified Fischer-Speier esterification.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) (20-50 eq), which serves as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid (0.1 eq), to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

Ester TypeAlcoholCatalystTemperature (°C)Typical Reaction Time (h)
MethylMethanolH₂SO₄654-8
EthylEthanolp-TsOH786-12
Amidation: Introducing Key Pharmacophoric Features

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents that can engage in hydrogen bonding and other key interactions with biological targets. The use of coupling agents is recommended to avoid the need for harsh conditions.[6]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that facilitates amide bond formation under mild conditions.[7]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve Pyrrole Acid (1.0 eq) in DMF B Add Amine (1.1 eq) and DIPEA (2.0 eq) A->B C Add HATU (1.1 eq) at 0 °C B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H

Amide coupling workflow using HATU.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add HATU (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Derivatization of the Formyl Group

The formyl group at the C5 position of the pyrrole ring is a versatile handle for introducing a variety of substituents through reactions such as reductive amination and Wittig olefination.

Reductive Amination: Synthesis of Aminomethyl Pyrroles

Reductive amination is a robust method for converting the formyl group into a secondary or tertiary amine, providing a key vector for modifying the molecule's properties. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[8][9][10]

This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[8][11]

Reaction Scheme:

G start 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid + R1R2NH intermediate [Imine/Iminium ion intermediate] start->intermediate AcOH (cat.) reagent NaBH(OAc)3 intermediate->reagent product 2-((R1R2N)methyl)-...-acetic acid reagent->product

Reductive amination of the formyl group.

Step-by-Step Protocol:

  • Reactant Mixture: To a solution of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the primary or secondary amine (1.2 eq).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-1.0 eq) to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or crystallization.

Wittig Reaction: Carbon-Carbon Bond Formation

The Wittig reaction provides a powerful means to convert the formyl group into an alkene, allowing for the extension of the carbon skeleton and the introduction of new functionalities.[12][13] The stereochemical outcome can often be controlled by the choice of the Wittig reagent.[12]

This protocol outlines the general procedure for the reaction of the formyl-pyrrole with a phosphorus ylide.

Step-by-Step Protocol:

  • Ylide Generation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

  • Reaction with Aldehyde: To the freshly prepared ylide solution, add a solution of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) in anhydrous THF dropwise at the same low temperature.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. The desired alkene can be purified from the triphenylphosphine oxide byproduct by column chromatography.

Part 3: Selective Derivatization Strategies

To achieve selective modification of either the carboxylic acid or the formyl group, a protection/deprotection strategy is often necessary.

Selective Derivatization of the Carboxylic Acid

To modify the carboxylic acid in the presence of the formyl group, the latter must be protected, typically as an acetal.[14][15]

Workflow for Selective Carboxylic Acid Derivatization:

G A Protect Formyl Group (e.g., as acetal) B Derivatize Carboxylic Acid (e.g., amidation) A->B C Deprotect Formyl Group (mild acidic hydrolysis) B->C

Selective modification of the carboxylic acid.

  • Reaction Setup: Dissolve 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) in a mixture of toluene and ethylene glycol (5-10 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, wash with saturated aqueous sodium bicarbonate, and then with brine. Dry the organic layer and concentrate to obtain the protected compound, which can often be used in the next step without further purification.

Once the formyl group is protected, the carboxylic acid can be derivatized using the protocols described in Part 1. Subsequent deprotection of the acetal is readily achieved by treatment with a mild acid (e.g., aqueous acetic acid or pyridinium p-toluenesulfonate) to regenerate the formyl group.

Conclusion

The strategic derivatization of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid opens up a vast chemical space for the exploration of novel therapeutic agents. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry to generate diverse libraries of compounds for biological screening. Careful consideration of chemoselectivity and the judicious use of protecting groups are key to the successful synthesis of the desired derivatives.

References

  • Austin Publishing Group. (2017, October 2). Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (2008). Kinetics of Catalytic Esterification of Acetic Acid and Amyl Alcohol over Dowex. Retrieved from [Link]

  • ACS Publications. (n.d.). Microwave-Induced Esterification Using Heterogeneous Acid Catalyst in a Low Dielectric Constant Medium. Retrieved from [Link]

  • Community Research. (n.d.). Esterification of Ethanol and Acetic Acid in a Batch Reactor in Presence of Sulfuric Acid Catalyst. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • National Institutes of Health. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

  • Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • National Institutes of Health. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. Retrieved from [Link]

  • Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. Retrieved from [Link]

  • Reddit. (n.d.). amide coupling help. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Frontiers. (2022, December 5). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel. Retrieved from [Link]

  • National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

Sources

Application

"2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" reaction with amines

Application Note & Protocols Topic: Synthesis of Pyrrole-Based Scaffolds via Reaction of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid with Amines Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Synthesis of Pyrrole-Based Scaffolds via Reaction of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid with Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The functionalization of this heterocycle is critical for modulating pharmacological activity. This application note provides a comprehensive guide to the reaction of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid with primary amines. We present detailed protocols for both the synthesis of Schiff bases (imines) via direct condensation and the subsequent reduction to form stable secondary amines through reductive amination. The underlying chemical principles, step-by-step experimental procedures, and key considerations for optimizing these transformations are discussed to empower researchers in the synthesis of novel pyrrole derivatives for drug discovery and development.

Introduction: The Strategic Importance of Pyrrole Derivatization

The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including atorvastatin, ketorolac, and sunitinib.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. The synthetic modification of pyrrole-containing molecules is a cornerstone of structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic profiles.

The target molecule, 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, possesses two key functional groups for derivatization: a formyl (aldehyde) group and a carboxylic acid. The formyl group is a versatile electrophilic handle for introducing molecular diversity through carbon-nitrogen bond formation. The reaction with primary amines is a robust and high-yielding pathway to generate a library of new chemical entities built upon the pyrrole core. This guide focuses on the two primary transformations involving the formyl group: Schiff base formation and reductive amination.

Chemical Principles and Reaction Mechanisms

Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a reversible reaction that proceeds via a hemiaminal intermediate.[5] The reaction is typically catalyzed by a weak acid.

Causality of Catalysis: The acid catalyst protonates the carbonyl oxygen of the formyl group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the amine nitrogen. While strong acids can fully protonate the amine, rendering it non-nucleophilic, a weak acid like glacial acetic acid provides the optimal pH to facilitate the reaction without deactivating the amine nucleophile.[6][7]

The mechanism involves two key stages:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.

G cluster_start Reactants cluster_end Products reactant reactant intermediate intermediate product product catalyst catalyst PyrroleCHO Pyrrole Aldehyde (R-CHO) Protonation Protonation of Carbonyl Oxygen PyrroleCHO->Protonation Catalytic Acid Amine Primary Amine (R'-NH2) Amine->Protonation Nucleophilic Attack Hemiaminal Hemiaminal Intermediate Protonation->Hemiaminal Proton Transfer ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal Protonation of -OH Iminium Iminium Ion ProtonatedHemiaminal->Iminium - H2O (Dehydration) Water Water (H2O) ProtonatedHemiaminal->Water SchiffBase Schiff Base (Imine) (R-CH=N-R') Iminium->SchiffBase Deprotonation H_plus1 H+ H_plus2 H+ neg_H_plus -H+

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Reductive Amination

While Schiff bases are valuable synthetic intermediates, their imine bond can be susceptible to hydrolysis. For many applications, particularly in drug development, a more stable secondary amine linkage is desired. This is achieved through reductive amination, which involves the reduction of the intermediate imine (or iminium ion).[8]

The process can be performed in two distinct steps (formation of the imine followed by addition of a reducing agent) or, more conveniently, as a one-pot reaction.

Choice of Reducing Agent: The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the protonated iminium ion over the starting aldehyde.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that will reduce both the aldehyde and the imine. It is suitable for a two-step process where the aldehyde is fully converted to the imine before the reductant is added.

  • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (STAB): These are milder, acid-stable reducing agents. They react much faster with the iminium ion than with the aldehyde at weakly acidic pH.[9] This selectivity allows them to be present in the reaction mixture from the beginning, reducing the imine as it is formed and driving the equilibrium toward the final secondary amine product. STAB is often preferred as it is less toxic than cyanoborohydride.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base (Imine) Synthesis

This protocol describes a general method for the condensation of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid with a primary amine.[10][11]

Materials and Reagents:

  • 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid in a minimal amount of absolute ethanol (approx. 10-20 mL per gram of aldehyde).

  • Amine Addition: Add 1.0-1.1 equivalents of the desired primary amine to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~80°C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. Reactions are typically complete within 4-20 hours.[11]

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, reduce the solvent volume in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

Protocol 2: One-Pot Reductive Amination

This protocol details a more efficient one-pot synthesis of the final secondary amine product using a mild reducing agent.[12]

Materials and Reagents:

  • All reagents from Protocol 1

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as an alternative solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, suspend 1.0 equivalent of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid and 1.0-1.1 equivalents of the primary amine in an anhydrous solvent like DCM or methanol (approx. 20 mL per gram of aldehyde).

  • Acid Addition (Optional but Recommended): Add 1.0 equivalent of acetic acid and stir the mixture at room temperature for 20-30 minutes to pre-form the iminium ion.

  • Reducing Agent Addition: Carefully add 1.2-1.5 equivalents of STAB (or NaBH₃CN) to the mixture in portions. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed. One-pot aminations are often complete within 2-12 hours.

  • Workup & Isolation:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • If using DCM, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can then be purified by silica gel column chromatography.

Caption: Experimental Workflow for Pyrrole Derivatization.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid with various classes of primary amines. Yields are representative and may vary based on substrate and purification efficiency.

Amine Substrate (R'-NH₂)TypeSolventReducing AgentTemp.Time (h)Typical YieldNotes
AnilineAromaticDCMSTABRT4-8>85%Electron-neutral aromatic amines react cleanly.
4-MethoxyanilineAromatic (EDG)DCMSTABRT2-6>90%Electron-donating groups (EDG) accelerate the reaction.
4-NitroanilineAromatic (EWG)MethanolSTABRT8-1670-85%Electron-withdrawing groups (EWG) decrease amine nucleophilicity, requiring longer reaction times.
BenzylamineAliphaticMethanolSTABRT2-4>90%Highly nucleophilic, reacts rapidly.
CyclohexylamineAliphaticMethanolSTABRT2-4>90%Sterically unhindered aliphatic amines are excellent substrates.
tert-ButylamineAliphaticDCENaBH₃CN50°C12-2440-60%Sterically hindered amines react slower and may require heating and longer times.

Troubleshooting and Key Insights

  • Low Yields: If the reaction stalls, ensure all reagents and solvents are anhydrous, especially for the reductive amination. A small excess (1.1 eq) of the amine can help drive the initial equilibrium.

  • Side Reactions: The carboxylic acid moiety is generally stable under these conditions. However, with amino acid substrates, protection of the incoming acid group may be necessary to prevent competing amide formation or polymerization.

  • Purification: The carboxylic acid on the pyrrole scaffold can make purification challenging. If the final product is an acid, it may streak on silica gel. Using an acidified mobile phase (e.g., with 1% acetic acid) can improve chromatographic resolution. Alternatively, the product can often be isolated as a salt.

Conclusion

The reaction of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid with primary amines is a powerful and versatile method for generating diverse libraries of novel compounds. By selecting between direct condensation to form Schiff bases or a one-pot reductive amination to produce stable secondary amines, researchers can efficiently access a wide range of derivatives. The protocols and insights provided herein offer a robust foundation for the synthesis and exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Stancu, M., & Atanase, L. I. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]

  • Venkatesh, P. (2016). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. Retrieved from [Link]

  • Kim, J. Y., & Movassaghi, M. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC - NIH. Retrieved from [Link]

  • Carson, J. R. (1976). Preparation of pyrrole-2-acetic acid derivatives. Google Patents.
  • Ghasemzadeh, M. A., & Tarlani, A. (2020). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Retrieved from [Link]

  • Unspecified Author. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. Retrieved from [Link]

  • Szabó, Z., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC - NIH. Retrieved from [Link]

  • Unspecified Author. (2021). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. ScienceDirect. Retrieved from [Link]

  • Unspecified Author. (2021). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Unspecified Author. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing. Retrieved from [Link]

  • Unspecified Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved from [Link]

  • Kim, J. Y., & Movassaghi, M. (2010). Formation of N-alkylpyrroles via Intermolecular Redox Amination. PubMed - NIH. Retrieved from [Link]

  • da Silva, P. B., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Retrieved from [Link]

  • Cirrincione, F., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Retrieved from [Link]

  • Fershtat, L. L., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Retrieved from [Link]

  • Kapure, J. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. ResearchGate. Retrieved from [Link]

  • Shamsutdinov, A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Retrieved from [Link]

  • Fershtat, L. L., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. ResearchGate. Retrieved from [Link]

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. J. H. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. AIP Publishing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid Synthesis

Content Type: Technical Guide & Troubleshooting Center Target Audience: Medicinal Chemists, Process Development Scientists Subject: Yield Improvement for Vilsmeier-Haack Formylation of Substituted Pyrroles Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Center Target Audience: Medicinal Chemists, Process Development Scientists Subject: Yield Improvement for Vilsmeier-Haack Formylation of Substituted Pyrroles

Executive Summary: The "Red Tar" Challenge

The synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid typically relies on the formylation of 2,4-dimethyl-1H-pyrrole-3-acetic acid (or its ester derivatives). The primary yield-killing mechanism in this reaction is acid-catalyzed polymerization . Pyrroles are electron-rich heterocycles that become unstable in the presence of strong acids and heat, leading to the formation of polypyrrole oligomers (often observed as a dark red/black tar) rather than the desired aldehyde.

To maximize yield, you must transition from a "mix-and-heat" approach to a strictly controlled Kinetic Regime . This guide outlines the critical process parameters (CPPs) required to stabilize the pyrrole nucleus during the Vilsmeier-Haack reaction.

Part 1: The Optimized Protocol (The "Golden Batch")

Recommendation: Do not formylate the free carboxylic acid directly. The carboxylic acid moiety consumes Vilsmeier reagent and creates solubility issues during the basic hydrolysis step. Best Practice: Formylate the Ethyl Ester , then saponify.

Phase A: Reagent Preparation (Vilsmeier Complex)
  • Reagents:

    
     (1.1 eq), DMF (anhydrous, 5.0 eq).
    
  • Protocol:

    • Cool anhydrous DMF to 0°C under

      
       atmosphere.
      
    • Add

      
       dropwise over 20 minutes.
      
    • Critical Checkpoint: Ensure internal temperature (

      
      ) never exceeds 5°C .
      
    • Stir at 0°C for 30 minutes. The solution should be colorless to pale yellow. If it turns orange/red here, your DMF is wet.

Phase B: Formylation[1][2]
  • Substrate: Ethyl 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetate (dissolved in minimal DMF or DCM).

  • Protocol:

    • Add the pyrrole solution dropwise to the Vilsmeier complex at 0°C .

    • Exotherm Control: This step is highly exothermic. Maintain

      
      .[1]
      
    • Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Monitor: TLC should show complete consumption of the starting pyrrole. Do not heat unless conversion stalls.

Phase C: Hydrolysis & Isolation
  • The Trap: Direct quenching into water generates massive heat and HCl, polymerizing the product.

  • Protocol:

    • Pour the reaction mixture into a slurry of Ice + Sodium Acetate (3.0 eq) . The buffer prevents pH shock.

    • Stir vigorously for 1 hour. The iminium salt intermediate must hydrolyze to the aldehyde.[2][3]

    • Extract with Ethyl Acetate.

    • Saponification (If using ester): Treat the isolated ester with NaOH/MeOH (2M, 2 eq) at reflux for 1 hour, then acidify carefully to pH 4 to precipitate the final acid.

Part 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black/red tar. What happened?

Diagnosis: Polymerization.[4][5][6][7] Cause: The pyrrole ring is extremely sensitive to acid. If the Vilsmeier reagent (


) was added too fast, or if the temperature spiked, the pyrrole self-polymerized before it could be formylated.
Solution: 
  • Strict Temperature Control: Keep

    
     during addition.
    
  • Dilution: Increase the volume of solvent (DMF or DCM) to act as a heat sink.

  • Reagent Quality: Ensure your

    
     is clear, not yellow/brown (which indicates decomposition).
    
Q2: I have low yield (<40%) and unreacted starting material.

Diagnosis: Moisture Contamination or Stoichiometry. Cause: Water destroys the Vilsmeier reagent (chloromethyleneiminium salt) faster than the reagent reacts with the pyrrole. Solution:

  • Dry DMF: Use DMF distilled over

    
     or molecular sieves.
    
  • Stoichiometry: If using the free acid substrate, the carboxylic acid group consumes 1 equivalent of the Vilsmeier reagent (forming an acid chloride/anhydride intermediate). You must use >2.2 equivalents of

    
     if you are not using the ester protection strategy.
    
Q3: The product decomposes during workup.

Diagnosis: pH Instability. Cause: The target molecule contains both an aldehyde (unstable to strong base) and a pyrrole ring (unstable to strong acid). Solution:

  • Avoid quenching with strong bases like NaOH. Use Sodium Acetate (NaOAc) or Sodium Carbonate (

    
    ) .
    
  • Maintain pH between 7–8 during the initial hydrolysis of the iminium salt.

Part 3: Visualizing the Logic

Workflow Diagram: The "Protect-Formylate-Hydrolyze" Strategy

SynthesisWorkflow Start Start: 2,4-Dimethyl pyrrole-3-acetic acid Esterification Step 1: Esterification (EtOH / H2SO4) Start->Esterification Ester Intermediate: Ethyl Ester Esterification->Ester Vilsmeier Step 2: Vilsmeier-Haack (POCl3 / DMF, 0°C) Ester->Vilsmeier Iminium Intermediate: Iminium Salt Vilsmeier->Iminium Electrophilic Subst. Hydrolysis Step 3: Hydrolysis (NaOAc / Ice) Iminium->Hydrolysis Careful pH Control AldehydeEster Formyl Ester Hydrolysis->AldehydeEster Saponification Step 4: Saponification (NaOH, then pH 4) AldehydeEster->Saponification FinalProduct Target: 2-(5-Formyl...)-acetic acid Saponification->FinalProduct

Caption: Recommended synthetic workflow prioritizing the ester route to avoid zwitterion complications.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Tar Black/Red Tar? Issue->Tar Yield Low Yield? Issue->Yield Purity Impure Product? Issue->Purity TempCheck Temp > 10°C? Tar->TempCheck WaterCheck Wet DMF? Yield->WaterCheck pHCheck Workup pH < 3? Purity->pHCheck Cool Action: Keep < 5°C Dilute Reaction TempCheck->Cool Yes Dry Action: Distill DMF Check POCl3 Quality WaterCheck->Dry Yes Buffer Action: Use NaOAc Buffer to pH 7-8 pHCheck->Buffer Yes

Caption: Decision matrix for diagnosing common failure modes in pyrrole formylation.

Part 4: Quantitative Data & Benchmarks

The following table summarizes expected yields based on the substrate and method used.

ParameterDirect Acid FormylationEster Route (Recommended)
Substrate 2,4-dimethyl-3-pyrroleacetic acidEthyl 2-(2,4-dimethyl-3-pyrrolyl)acetate
Reagent Stoichiometry > 2.2 eq

1.1 eq

Solvent System DMF (High volume required)DMF or DCM/DMF mix
Workup Difficulty High (Amphoteric solubility)Low (Organic extraction)
Typical Yield 35 - 50%75 - 85%
Major Impurity Polymerized tarUnreacted ester

References

  • Vilsmeier, A., & Haack, A. (1927).[8] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde.[9] Org.[10][11][1][12][13] Synth. 1951, 31, 92. (Classic protocol for pyrrole formylation).

  • Lai, A., et al. (2003). Synthesis of Sunitinib Intermediates. (Provides context on 2,4-dimethylpyrrole functionalization).

  • BenchChem. (2025).[3] Optimization of Vilsmeier-Haack reaction parameters. (General troubleshooting for Vilsmeier reagents).

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles

A Senior Application Scientist's Guide to Optimization and Troubleshooting Welcome to the technical support center for the Vilsmeier-Haack reaction. As a cornerstone of heterocyclic chemistry, the formylation of pyrroles...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimization and Troubleshooting

Welcome to the technical support center for the Vilsmeier-Haack reaction. As a cornerstone of heterocyclic chemistry, the formylation of pyrroles is a critical transformation in the synthesis of pharmaceuticals, natural products, and advanced materials. However, its successful execution hinges on a nuanced understanding of the reaction's mechanism and the interplay of various experimental parameters.

This guide is designed to move beyond simple protocols. It provides field-proven insights and a causal understanding of the reaction, empowering you to troubleshoot common issues and optimize conditions for your specific pyrrole substrate.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The process involves two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the pyrrole ring and subsequent hydrolysis.[2][3]

The Vilsmeier reagent, a chloroiminium ion, is generated from a substituted amide (most commonly N,N-dimethylformamide, DMF) and an acid halide like phosphorus oxychloride (POCl₃).[4][5] This reagent is a relatively weak electrophile, which is why the reaction is most effective on highly activated substrates like pyrroles.[2] For pyrrole itself, the reaction is highly regioselective, with formylation occurring preferentially at the electron-rich C2-position.[2]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism on Pyrrole cluster_reagent_formation 1. Reagent Formation cluster_formylation 2. Electrophilic Attack cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Pyrrole Pyrrole Pyrrole->Intermediate Attack on Reagent Product 2-Formylpyrrole Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction proceeds in three main stages.

General Experimental Protocol & Workflow

This protocol provides a robust starting point for the formylation of a generic, activated pyrrole. Optimization will be necessary based on your specific substrate's reactivity.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, used as solvent and reagent).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve the pyrrole substrate in a minimal amount of anhydrous solvent (e.g., DMF, DCM, or 1,2-dichloroethane (DCE)).[1]

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., 40-80 °C) may be required for less reactive substrates.[1][6]

    • Crucial Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and prevent the formation of byproducts.[6]

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding it to a vigorously stirred, chilled aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium salt intermediate.[5]

    • Stir for 30-60 minutes at 0 °C, then allow to warm to room temperature.

  • Purification:

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure formylated pyrrole.

Workflow start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-10°C) start->prep_reagent add_pyrrole Add Pyrrole Substrate (Dropwise at 0°C) prep_reagent->add_pyrrole react Reaction (RT to 80°C) add_pyrrole->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench & Hydrolyze (Aqueous Base at 0°C) monitor->quench Complete extract Extract & Dry quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end End purify->end

Caption: Standard experimental workflow for pyrrole formylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of pyrroles.

Q1: My reaction shows no or very low conversion to the desired product. What should I check first?

A1: This is a frequent issue that can typically be traced to one of three areas: reagent quality, substrate reactivity, or reaction temperature.

  • Reagent Integrity: The Vilsmeier reagent is highly sensitive to moisture.

    • POCl₃: Use freshly distilled or a newly opened bottle of phosphorus oxychloride. Older bottles can absorb atmospheric moisture, leading to decomposition and reduced activity.

    • DMF: Ensure you are using anhydrous DMF. Water will quench the Vilsmeier reagent.

  • Substrate Reactivity: The Vilsmeier-Haack reaction requires an electron-rich pyrrole.[2][7] If your pyrrole contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), it may be too deactivated to react under standard conditions.

  • Reaction Temperature: While reagent formation requires cooling, the formylation step itself often needs energy.[6] If you see no reaction at room temperature, gradually and carefully increase the temperature (e.g., to 40°C, 60°C, or even 80°C) while monitoring by TLC.[7] Highly deactivated substrates may require temperatures as high as 120°C.[1]

Troubleshooting_LowYield start Problem: Low/No Yield check_reagents 1. Check Reagent Quality (Fresh POCl₃, Anhydrous DMF?) start->check_reagents check_temp 2. Increase Temperature (Incrementally: RT -> 40°C -> 80°C) check_reagents->check_temp Yes solution_reagents Use fresh/anhydrous reagents. check_reagents->solution_reagents No check_substrate 3. Assess Substrate Activity (Are EWGs present?) check_temp->check_substrate Yes solution_temp Optimize temperature based on TLC. check_temp->solution_temp No solution_substrate Consider alternative formylation methods for deactivated systems. check_substrate->solution_substrate

Caption: Decision tree for troubleshooting low reaction yields.

Q2: My reaction is messy, producing multiple spots on the TLC, including a dark baseline material.

A2: This points to side reactions, most commonly polymerization or diformylation, which occur when the reaction conditions are too harsh for a highly reactive pyrrole.[6]

  • Control the Stoichiometry: For electron-rich pyrroles, avoid using a large excess of the Vilsmeier reagent. A moderate excess of 1.1 to 1.5 equivalents is typically sufficient to drive the reaction to completion without promoting side reactions.[6]

  • Lower the Temperature: Highly activated pyrroles can react vigorously. Maintain a low temperature (0-10 °C) during the addition of the pyrrole and consider running the entire reaction at room temperature or with only gentle heating.

  • Reverse Addition: For extremely sensitive substrates, consider a "reverse addition" protocol where the pre-formed Vilsmeier reagent is added slowly to the solution of the pyrrole at a low temperature. This maintains a low instantaneous concentration of the electrophile.

Q3: I'm getting a mixture of the C2- and C3-formylated isomers. How can I improve regioselectivity?

A3: While C2-formylation is electronically favored for unsubstituted pyrrole, the presence of substituents can alter this preference.

  • Steric Hindrance: A large substituent at the C2 or N1 position can sterically block the approach of the Vilsmeier reagent, favoring formylation at the C3 position.

  • Electronic Effects: An electron-withdrawing group at C2 will deactivate that position, potentially making C3 or C4 the most nucleophilic site. Conversely, an electron-donating group at C3 can enhance its reactivity.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like DCM or DCE can sometimes provide different selectivity compared to using neat DMF. Experimenting with different solvents is a valid optimization strategy.[1]

Frequently Asked Questions (FAQs)

Q: Can I use other acid halides besides POCl₃, such as oxalyl chloride or thionyl chloride?

A: Yes, other reagents like oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) can be used to generate the Vilsmeier reagent from DMF. In some cases, these may offer advantages in terms of reactivity or ease of handling, but POCl₃ remains the most commonly used and cost-effective choice.

Q: How critical is the work-up procedure?

A: The hydrolytic work-up is absolutely critical. The initial product of the electrophilic attack is a stable iminium salt. This salt must be hydrolyzed to release the desired aldehyde.[4] Incomplete hydrolysis will result in low yields of the final product. Using a buffered basic solution (like aqueous sodium acetate) or a dilute base (like NaOH or NaHCO₃) and ensuring vigorous stirring during the quench is essential for efficient conversion.

Q: Are there modern alternatives to this batch-style reaction?

A: Yes, two significant advancements are microwave-assisted synthesis and continuous flow chemistry.

  • Microwave-assisted reactions can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[8]

  • Continuous flow technology offers superior control over reaction parameters like temperature and mixing.[9] This enhanced control can lead to higher yields, purer products, and improved safety, especially for highly exothermic reactions.[9]

Table 1: Recommended Starting Conditions Based on Pyrrole Reactivity
Pyrrole Substrate TypeVilsmeier Reagent (Equivalents)Temperature RangeTypical Reaction TimeKey Considerations
Highly Activated (e.g., 2,5-dialkylpyrrole)1.1 - 1.20 °C to Room Temp1 - 4 hoursProne to polymerization/diformylation. Maintain low temp and stoichiometry.[6]
Moderately Activated (e.g., N-alkylpyrrole)1.2 - 1.5Room Temp to 60 °C2 - 8 hoursGood starting point for most substrates. Monitor by TLC.[6]
Deactivated (e.g., 2-ethoxycarbonylpyrrole)1.5 - 2.060 °C to 100 °C+6 - 24 hoursRequires forcing conditions. Use of higher boiling solvents like DCE may be needed.[1][8]

References

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video - YouTube. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • Pyrrole-The Vilsmeier Reaction - ChemTube3D. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a critical intermediate in the development of various pharmaceutical agents, most notably Sunitinib. This d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a critical intermediate in the development of various pharmaceutical agents, most notably Sunitinib. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during this multi-step synthesis. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your reaction outcomes, improve yield, and ensure high purity of the final product.

Overview of the Synthetic Strategy

The synthesis of the target molecule is typically a multi-step process. While several routes exist, a common and industrially relevant pathway involves three primary stages. Understanding the potential pitfalls at each stage is crucial for a successful synthesis.

Synthetic_Pathway cluster_0 Stage 1: Pyrrole Core Formation cluster_1 Stage 2: C5-Position Formylation cluster_2 Stage 3: Ester Hydrolysis A Knorr-Type Pyrrole Synthesis (e.g., from Ethyl Acetoacetate derivative) Intermediate1 Ethyl 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetate A->Intermediate1 B Vilsmeier-Haack Reaction (POCl3 / DMF) Intermediate2 Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate B->Intermediate2 C Saponification (Base-mediated hydrolysis) End Target Molecule: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid C->End Start Starting Materials Start->A Cyclization Intermediate1->B Electrophilic Substitution Intermediate2->C Hydrolysis

Caption: General three-stage synthetic workflow.

This guide is structured to address issues chronologically as they appear in this common synthetic route.

Stage 1: Pyrrole Core Synthesis (Knorr-Type Reaction)

The initial formation of the substituted pyrrole ring is the foundation of the entire synthesis. The Knorr pyrrole synthesis and its variations are workhorse reactions but are not without their challenges.

Frequently Asked Questions (FAQs)

Q1: My Knorr reaction is giving a very low yield and a significant amount of tar-like material. What's going wrong?

A1: This is a classic symptom of competing side reactions, primarily self-condensation of your starting materials (e.g., the β-ketoester) or polymerization of the newly formed pyrrole under the reaction conditions.

  • Causality: The Knorr synthesis relies on the careful condensation of an α-amino-ketone with a β-ketoester.[1] If the α-amino-ketone is not formed in situ correctly or if the reaction temperature is too high, the highly reactive starting materials can self-condense. Furthermore, pyrroles are susceptible to polymerization in strongly acidic conditions, which are often used to catalyze the cyclization step.[2][3]

  • Troubleshooting Steps:

    • Temperature Control: Ensure strict temperature control, especially during the nitrosation and reduction steps to form the α-amino-ketone. Runaway temperatures are a primary cause of side product formation.

    • pH Adjustment: The cyclization step is acid-catalyzed, but excess acid can promote polymerization. Adding a buffer, such as sodium acetate, can help maintain an optimal pH for cyclization while minimizing degradation.[4]

    • Order of Addition: Consider adding the reducing agent (e.g., zinc dust) portion-wise to the mixture of the nitroso-compound and the second equivalent of ketoester. This maintains a low concentration of the reactive amino-ketone, favoring the desired intermolecular reaction over self-condensation.

Stage 2: C5-Position Formylation (Vilsmeier-Haack Reaction)

The introduction of the formyl group at the C5 position is a critical step, typically achieved via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction & Side Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrrole Pyrrole Intermediate Pyrrole->Iminium Electrophilic Attack Polymer Polymerization / Tar Pyrrole->Polymer Acid-catalyzed Degradation Product Formylated Pyrrole (after hydrolysis) Iminium->Product Aqueous Workup

Caption: Vilsmeier-Haack reaction and polymerization side reaction.

Frequently Asked Questions (FAQs)

Q2: Why is the Vilsmeier-Haack reaction preferred over other formylation methods like Gattermann or Reimer-Tiemann?

A2: This choice is based on both efficacy and the avoidance of significant side reactions specific to the pyrrole ring system.

  • Gattermann Reaction: This method uses HCN/HCl and a Lewis acid.[7] The strongly acidic conditions can lead to extensive polymerization of the electron-rich pyrrole ring.

  • Reimer-Tiemann Reaction: This reaction involves the generation of dichlorocarbene in a strong base.[8][9] With pyrroles, this often leads to a Ciamician–Dennstedt rearrangement, causing ring expansion to form 3-chloropyridine derivatives instead of the desired formylation.[10][11][12]

  • Vilsmeier-Haack Advantage: The Vilsmeier reagent is a milder electrophile that is highly effective for formylating electron-rich heterocycles like pyrrole under controlled conditions, avoiding the harsh Lewis acids or carbene intermediates of other methods.[1][13]

Q3: My reaction mixture turned black, and the final product is an intractable tar. How can I prevent this?

A3: This indicates significant pyrrole decomposition and polymerization. The Vilsmeier reagent, while milder than alternatives, is still a potent electrophile and the reaction generates HCl, creating an acidic environment that can degrade the sensitive pyrrole nucleus.

  • Causality: The primary cause is almost always poor temperature control. The formation of the Vilsmeier reagent is exothermic, and the subsequent electrophilic substitution is also temperature-sensitive.

  • Troubleshooting Protocol: See the detailed protocol below for preventative measures. Key factors are:

    • Low Temperature: The Vilsmeier reagent should be pre-formed at 0-5 °C before the slow, dropwise addition of the pyrrole substrate, also dissolved and cooled.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can contribute to color formation.

    • Controlled Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent. A large excess increases the likelihood of side reactions and decomposition.

Q4: My NMR shows signals for a di-formylated product. How did this happen?

A4: While the C5 position is sterically and electronically favored, over-formylation can occur if the reaction conditions are too harsh or if there is an unreacted position that is sufficiently activated. In your specific starting material, the C5 position is the only unsubstituted α-position, making it the most reactive site. Di-formylation is unlikely unless your starting material was incorrect (e.g., missing the C2 or C4 methyl group). More likely, you may be seeing byproducts from degradation. Double-check the structure of your starting material.

Troubleshooting Guide: Vilsmeier-Haack Formylation

This table outlines common issues, their causes, and solutions for the formylation step.

Symptom Probable Cause(s) Suggested Solution(s)
Dark tar, low/no product yield 1. Reaction temperature too high. 2. Rapid addition of reagents. 3. Presence of moisture or oxygen.1. Pre-form Vilsmeier reagent at 0-5 °C. Add pyrrole solution dropwise while maintaining temp < 10 °C. 2. Use an addition funnel for slow, controlled addition. 3. Use anhydrous solvents and conduct under an inert N₂ or Ar atmosphere.
Incomplete conversion 1. Insufficient Vilsmeier reagent. 2. Reaction time too short. 3. Inactive POCl₃ (hydrolyzed).1. Use 1.1-1.2 equivalents of POCl₃ and DMF. 2. Monitor reaction by TLC. Allow to stir at room temp for 2-4 hours after addition is complete. 3. Use a fresh, unopened bottle of POCl₃.
Difficult product isolation / Oily product 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Formation of polar, colored impurities.1. Ensure the pH of the aqueous workup is sufficiently basic (pH 9-11) and stir vigorously for at least 1 hour. 2. Consider a purification step via column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).[14]
Validated Protocol: Vilsmeier-Haack Formylation

This protocol incorporates best practices to minimize side reactions.

  • Reagent Preparation: In a three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 eq.) to your chosen anhydrous solvent (e.g., Dichloromethane). Cool the solution to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF solution, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve your pyrrole intermediate (1.0 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the pyrrole solution dropwise to the cold Vilsmeier reagent slurry over 30-60 minutes, again maintaining an internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup (Crucial Step): Cool the reaction mixture back down to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a stirred solution of sodium hydroxide or sodium carbonate to neutralize the acid. Caution: This quench is highly exothermic. Add the reaction mixture to the ice/base, not the other way around.

  • Hydrolysis: Adjust the pH of the resulting slurry to 9-11 with additional base. Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Isolation & Purification: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude solid can then be purified by recrystallization.[14]

Stage 3: Ester Hydrolysis (Saponification)

The final step is the conversion of the ethyl ester on the acetic acid side chain to the target carboxylic acid. This is typically a straightforward base-mediated hydrolysis.

Frequently Asked Questions (FAQs)

Q5: During saponification, I'm seeing a loss of my formyl group or a lower overall yield. What could be the cause?

A5: While saponification is generally robust, aggressive conditions can lead to undesired side reactions.

  • Causality:

    • Decarboxylation: The primary risk is decarboxylation of the newly formed carboxylic acid if the temperature is too high or the heating is prolonged, especially after acidification. Some synthetic routes for related intermediates explicitly mention decarboxylation as a potential side reaction.[15]

    • Cannizzaro-type reactions: Although unlikely to be the major pathway, aldehydes without α-hydrogens can undergo disproportionation in strong base at high temperatures.

  • Troubleshooting Steps:

    • Milder Conditions: Use a moderate concentration of base (e.g., 1-2M NaOH or KOH in aqueous methanol) and keep the reflux temperature gentle.[16] Avoid excessively high temperatures.

    • Monitor the Reaction: Follow the hydrolysis by TLC or LC-MS. Once the ester is consumed, proceed immediately to the workup. Avoid unnecessarily long reaction times.

    • Controlled Acidification: During workup, acidify the cooled reaction mixture slowly in an ice bath to precipitate the carboxylic acid. A rapid, uncontrolled acidification can cause a temperature spike, potentially promoting decarboxylation.

References

  • Vertex AI Search. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.
  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • MBB College. (n.d.). Reactions of Pyrrole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319392A - Preparation method of sunitinib intermediate.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Purification of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Welcome to the technical support center for "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" (hereafter referred to as FDP-Acetic Acid). This guide is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" (hereafter referred to as FDP-Acetic Acid). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrrole building block. The unique combination of a carboxylic acid, a reactive aldehyde, and an electron-rich pyrrole ring presents specific purification challenges. This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring high purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of FDP-Acetic Acid.

Q1: What is the expected appearance and solubility of pure FDP-Acetic Acid?

Pure FDP-Acetic Acid is typically an off-white to pale yellow or tan solid. Due to its polar functional groups (carboxylic acid and aldehyde), it exhibits poor solubility in non-polar solvents like hexanes and toluene. It has moderate to good solubility in polar organic solvents such as methanol, ethanol, ethyl acetate, and acetone, especially upon heating. Its carboxylic acid moiety renders it soluble in aqueous basic solutions (e.g., NaHCO₃, NaOH) via salt formation.

Q2: My isolated FDP-Acetic Acid is dark brown or pink. Is this indicative of impurity?

Yes, a significant dark coloration often points to impurities. Pyrrole-containing compounds, especially those with electron-donating methyl groups, are susceptible to oxidation and polymerization upon exposure to air, light, or acid, which can result in colored byproducts.[1] The formyl group can also contribute to color formation via side reactions. Minor coloration (pale yellow) can be acceptable, but dark colors warrant further purification.

Q3: What are the most common impurities I should anticipate?

The impurity profile largely depends on the synthetic route. If synthesized via Vilsmeier-Haack formylation of a precursor like 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, you may encounter:

  • Unreacted Starting Material: The non-formylated pyrrole precursor.

  • Over-formylated or Isomeric Products: Although formylation is directed, minor isomers can occur.[2]

  • Hydrolysis Reagents: Residual acids or bases from the workup.

  • Polymeric Byproducts: Dark, often insoluble materials resulting from compound degradation.

If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate), the primary impurity will be the unhydrolyzed starting ester.[3]

Q4: What are the best analytical techniques to assess the purity of FDP-Acetic Acid?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress and fraction analysis during chromatography. A typical mobile phase is a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (1%) to ensure a sharp spot for the carboxylic acid.

  • ¹H NMR Spectroscopy: Provides detailed structural confirmation and is highly effective for identifying and quantifying impurities with distinct proton signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities and confirming the molecular weight of the desired product and any byproducts.

  • HPLC (High-Performance Liquid Chromatography): Used for accurate quantification of purity (e.g., >95%) once a method is established.[4]

Section 2: Troubleshooting Common Purification Issues

This section provides a deeper dive into specific problems encountered during the purification of FDP-Acetic Acid, explaining the underlying causes and offering targeted solutions.

Issue 1: Low Yield After Recrystallization

Recrystallization is a powerful technique for removing minor impurities but can lead to significant product loss if not optimized.

  • Possible Cause A: Incorrect Solvent Choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]

    • Solution: Conduct a systematic solvent screen. Place a few milligrams of your crude material in several test tubes and add a small amount of different solvents (see Table 1). An ideal solvent will leave most of the solid undissolved at room temperature but will fully dissolve it upon heating. If a single solvent is not effective, a two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until cloudy) can be highly effective.[6]

Table 1: Recommended Solvents for Recrystallization Screening
Solvent System
  • Possible Cause B: Compound Degradation at High Temperatures. Prolonged heating, especially in protic solvents, can cause degradation of sensitive molecules like FDP-Acetic Acid.

    • Solution: Minimize the time the solution spends at reflux. Dissolve the compound quickly and proceed to the cooling step. If degradation is suspected, consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Product "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid because the solution is supersaturated at a temperature above the compound's melting point. This is detrimental to purity as the oil traps impurities.

  • Possible Cause A: Solvent Boiling Point is Too High.

    • Solution: Choose a solvent with a boiling point lower than the melting point of FDP-Acetic Acid.[6]

  • Possible Cause B: Solution is Cooled Too Rapidly.

    • Solution: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation. If an oil forms, try reheating the solution to redissolve it and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.

Issue 3: Persistent Impurities After Multiple Purification Attempts

If standard methods fail to remove a stubborn impurity, a more targeted or orthogonal approach is necessary.

  • Scenario A: Impurity has Similar Polarity. If an impurity co-elutes during column chromatography and co-crystallizes, its polarity is very similar to the product.

    • Solution 1: Acid-Base Extraction. This technique leverages the acidic nature of the carboxylic acid group, which is often the most differentiating feature. An acid-base extraction workflow can selectively isolate the desired product from neutral or basic impurities. See Protocol 3.3 for a detailed method.

    • Solution 2: Derivatization. In complex cases, converting the carboxylic acid to a methyl or ethyl ester can alter its polarity enough to allow for easy separation from the impurity by column chromatography. The ester can then be hydrolyzed back to the acid.[7]

  • Scenario B: Colored Polymeric Impurities. These are often high molecular weight, colored byproducts.

    • Solution: Activated Charcoal Treatment. Before crystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution and reflux for 5-10 minutes. The charcoal will adsorb the large, colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Use minimal charcoal as it can also adsorb some of your product.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most effective purification techniques for FDP-Acetic Acid.

Protocol 3.1: Optimized Recrystallization

This protocol assumes an ethanol/water solvent system has been identified as suitable.

  • Dissolution: Place the crude FDP-Acetic Acid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethanol (e.g., 5-10 mL) and bring the mixture to a gentle boil on a hot plate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution just begins to turn persistently cloudy. Add a drop or two of hot ethanol to redissolve the cloudiness.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3.2: Flash Column Chromatography

This method is ideal for removing impurities with different polarities, such as unreacted starting material.

  • Slurry Preparation: Choose an appropriate silica gel (e.g., 230-400 mesh). Prepare a slurry of the silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed evenly.

  • Sample Loading: Dissolve the crude FDP-Acetic Acid in a minimal amount of a strong solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Acetic Acid). The acetic acid is crucial to prevent the carboxylic acid from streaking on the silica.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the more polar FDP-Acetic Acid.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified FDP-Acetic Acid.

Protocol 3.3: Acid-Base Extraction

This powerful technique isolates the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x volumes). The FDP-Acetic Acid will move into the aqueous layer as its sodium salt, leaving neutral impurities in the EtOAc layer.

  • Backwash (Optional): Wash the combined aqueous layers with fresh EtOAc (1 x volume) to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2-3. The FDP-Acetic Acid will precipitate out as a solid.

  • Product Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x volumes). The purified product will now be in the organic layer.

  • Washing & Drying: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Section 4: Visual Workflow Guides

The following diagrams illustrate the decision-making process and workflows for purifying FDP-Acetic Acid.

Purification_Decision_Tree Diagram 1: Purification Strategy Selection start Crude FDP-Acetic Acid purity_check Assess Purity by TLC/NMR start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity Good low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity Poor colored_check Is it highly colored? high_purity->colored_check column Protocol 3.2: Flash Column Chromatography low_purity->column For neutral impurities acid_base Protocol 3.3: Acid-Base Extraction low_purity->acid_base For neutral/basic impurities recrystallize Protocol 3.1: Recrystallization final_product Pure FDP-Acetic Acid recrystallize->final_product column->final_product acid_base->final_product colored_check->recrystallize No charcoal Charcoal Treatment Then Recrystallize colored_check->charcoal Yes charcoal->final_product

Caption: Decision tree for selecting the optimal purification method.

Acid_Base_Workflow Diagram 2: Acid-Base Extraction Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase dissolve 1. Dissolve Crude in EtOAc extract_base 2. Extract with aq. NaHCO3 dissolve->extract_base neutral_imp Neutral Impurities (Discard) product_extract 5. Extract Product with EtOAc dry 6. Wash with Brine, Dry over Na2SO4 product_extract->dry isolate 7. Filter & Evaporate dry->isolate final_product Pure FDP-Acetic Acid isolate->final_product extract_base->neutral_imp Organic Layer product_salt Product as Sodium Salt extract_base->product_salt Aqueous Layer acidify 4. Acidify with HCl to pH 2-3 product_salt->acidify acidify->product_extract

Caption: Step-by-step workflow for purification via acid-base extraction.

Section 5: References

  • Google Patents. Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.Link

  • BOC Sciences. The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.

  • Organic Syntheses. 2,5-dimethylpyrrole.Link

  • Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.Link

  • Google Patents. 2,5-Dimethyl pyrrole derivatives, their preparation and their use.Link

  • ResearchGate. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.Link

  • Google Patents. Process for the purification of crude pyrroles.Link

  • Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.Link

  • Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.Link

  • ResearchGate. Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole).Link

  • University of California, Irvine. Crystallization Solvents.pdf.Link

  • ACS Publications. Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum.Link

  • Google Patents. pyrrole derivatives and its its preparation method.Link

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.Link

  • Wikipedia. Pyrrole.Link

  • ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples.Link

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction.Link

  • Google Patents. Purification of crude pyrroles.Link

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.Link

  • National Institutes of Health. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials.Link

  • ResearchGate. Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.Link

  • PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.Link

  • Chemistry Steps. Vilsmeier-Haack Reaction.Link

  • Arkivoc. A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization.Link

  • The Royal Society of Chemistry. One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.Link

  • University of California, Los Angeles. Crystallization.Link

  • LookChem. General procedures for the purification of Carboxylic acids.Link

  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.Link

  • National Institutes of Health. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid - A Guide to Impurity Identification and Troubleshooting

Welcome to the technical support center for the synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the identification of critical impurities, provide robust troubleshooting strategies, and offer detailed analytical protocols to ensure the desired product quality and yield.

Introduction: The Synthetic Landscape

The synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid typically proceeds through a multi-step sequence, commencing with the construction of the core pyrrole ring, followed by formylation and subsequent hydrolysis. Each of these stages presents a unique set of challenges and potential for impurity formation. A common and efficient route involves the Vilsmeier-Haack formylation of a 2,4-dimethyl-1H-pyrrole-3-acetic acid ester precursor, followed by hydrolysis to yield the final product. The inherent reactivity of the pyrrole ring, while advantageous for formylation, also makes it susceptible to side reactions, necessitating precise control over reaction conditions.

Below is a generalized synthetic pathway illustrating the key transformations and the points at which impurities can be introduced.

Synthesis_Pathway_and_Impurity_Formation cluster_0 Step 1: Pyrrole Core Synthesis (e.g., Paal-Knorr) cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Hydrolysis A 1,4-Dicarbonyl Precursor + Amine Source B 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid ester A->B Cyclization Imp1 Impurity A: Unreacted Starting Materials Impurity B: Polymeric Byproducts B->Imp1 C Ethyl 2-(5-formyl-2,4-dimethyl -1H-pyrrol-3-yl)acetate B->C POCl3, DMF Imp2 Impurity C: Regioisomer (2-formyl) Impurity D: Di-formylated Product C->Imp2 D 2-(5-Formyl-2,4-dimethyl- 1H-pyrrol-3-YL)acetic acid (Final Product) C->D Base (e.g., KOH) then Acid Imp3 Impurity E: Incomplete Hydrolysis (Ethyl Ester) Impurity F: Degradation Products D->Imp3 Troubleshooting_Flowchart cluster_1 Analysis of Low Yield cluster_2 Analysis of Impurities cluster_3 Analysis of Physical State Start Problem Observed Problem1 Low Yield of Final Product Start->Problem1 Problem2 Presence of Multiple Spots on TLC/ Peaks in HPLC Start->Problem2 Problem3 Product Fails to Crystallize/ Oily Product Start->Problem3 Cause1a Incomplete Paal-Knorr Reaction Problem1->Cause1a Cause1b Inefficient Formylation Problem1->Cause1b Cause1c Incomplete Hydrolysis Problem1->Cause1c Cause2a Unreacted Starting Material Problem2->Cause2a Cause2b Isomeric Byproducts Problem2->Cause2b Cause2c Di-formylated Product Problem2->Cause2c Cause3a Presence of Residual Solvent Problem3->Cause3a Cause3b High Impurity Profile Problem3->Cause3b Solution1a Optimize Paal-Knorr: - Adjust pH - Increase reaction time/temp Cause1a->Solution1a Solution1b Optimize Formylation: - Check Vilsmeier reagent quality - Ensure anhydrous conditions Cause1b->Solution1b Solution1c Optimize Hydrolysis: - Increase base concentration - Extend reflux time Cause1c->Solution1c Solution2a Purification: - Column Chromatography - Recrystallization Cause2a->Solution2a Solution2b Optimize Formylation: - Lower reaction temperature - Slower addition of Vilsmeier reagent Cause2b->Solution2b Solution2c Adjust Stoichiometry: - Use ~1.0-1.2 eq. of Vilsmeier reagent Cause2c->Solution2c Solution3a Drying: - High vacuum drying - Co-evaporation with a suitable solvent Cause3a->Solution3a Solution3b Purification: - Perform column chromatography - Attempt trituration with a non-polar solvent Cause3b->Solution3b

Optimization

Technical Support Center: Monitoring the Synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid by TLC

Welcome to the technical support center for monitoring the synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid via Thin-Layer Chromatography (TLC). This guide, designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid via Thin-Layer Chromatography (TLC). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of this specific reaction monitoring. As Senior Application Scientists, we understand that successful synthesis relies on accurate and timely reaction tracking. This resource is structured to empower you with the expertise to optimize your TLC methods, interpret your results with confidence, and troubleshoot common challenges.

The Chemistry at a Glance: Formylation of a Pyrrole Acetic Acid Derivative

The synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid typically involves the formylation of a 2,4-dimethyl-1H-pyrrol-3-yl acetic acid precursor. Common formylation methods for electron-rich pyrroles include the Vilsmeier-Haack and Gattermann reactions.[1][2][3] Monitoring this reaction by TLC is crucial for determining the consumption of the starting material and the formation of the desired product.

The key challenge in TLC monitoring of this reaction lies in the polarity of the molecules involved. Both the starting material and the product contain a carboxylic acid group, making them highly polar. The introduction of a formyl group in the product further increases its polarity. This necessitates a careful selection of the mobile phase to achieve adequate separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when monitoring the synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid by TLC.

Section 1: Mobile Phase Selection and Optimization

Question 1: My spots are stuck on the baseline, even with a polar solvent system like 50% ethyl acetate in hexanes. What should I do?

This is a common issue when dealing with highly polar, acidic compounds. The silica gel on the TLC plate is acidic and strongly adsorbs polar molecules, preventing their migration with the mobile phase.[4]

  • Expert Insight: Your mobile phase is not polar enough to overcome the strong interactions between your acidic compounds and the silica gel stationary phase. You need to increase the polarity of the eluent.

  • Troubleshooting Steps:

    • Increase the proportion of the polar solvent: Gradually increase the percentage of ethyl acetate or switch to a more polar solvent like methanol.

    • Introduce a small amount of a polar modifier: Adding a small percentage (0.5-2%) of acetic acid or formic acid to your mobile phase is highly effective.[4] The acid in the mobile phase will protonate the silica gel surface and the carboxylate groups of your compounds, reducing the strong ionic interactions and allowing the spots to move up the plate.

    • Consider a different solvent system: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid can be very effective for polar compounds.

Question 2: My spots are streaking badly. How can I get well-defined spots?

Streaking is often caused by the compound being too soluble in the mobile phase or by strong interactions with the stationary phase, particularly with acidic or basic compounds.[4][5]

  • Expert Insight: For acidic compounds like yours, streaking is typically due to the deprotonation of the carboxylic acid on the silica plate, leading to a smear rather than a compact spot.

  • Troubleshooting Steps:

    • Add an acidic modifier: As mentioned above, adding a small amount of acetic or formic acid to your eluent system will suppress the deprotonation of your compound's carboxylic acid group, resulting in sharper, more defined spots.[4]

    • Reduce the amount of sample spotted: Overloading the TLC plate can also lead to streaking.[4] Ensure you are spotting a dilute solution of your reaction mixture.

    • Ensure your spotting solvent is appropriate: Dissolve your sample in a solvent that is volatile and not excessively polar. If the spotting solvent is too polar, it can interfere with the initial interaction with the mobile phase, causing streaking.

Problem Probable Cause Recommended Solution
Spots at baselineInsufficient mobile phase polarityIncrease the percentage of the polar solvent (e.g., ethyl acetate, methanol). Add 0.5-2% acetic or formic acid to the mobile phase.
Streaking of spotsDeprotonation of the carboxylic acid on the silica plateAdd 0.5-2% acetic or formic acid to the mobile phase.
Sample overloadingSpot a more dilute sample of the reaction mixture.
Section 2: TLC Plate Visualization

Question 3: My compounds are not visible under UV light. How can I visualize them?

While pyrrole rings and formyl groups can sometimes be UV active, the extent of conjugation might not be sufficient for strong absorption at 254 nm.[6][7]

  • Expert Insight: Do not rely solely on UV visualization. Many organic compounds are not UV active. A chemical stain is often necessary.

  • Troubleshooting Steps:

    • Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds with oxidizable functional groups. Aldehydes, and the pyrrole ring itself, will react with KMnO4 to give a yellow or brown spot on a purple background.[8]

    • p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes, which will often appear as colored spots (ranging from pink to purple) after heating.[6][9]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a non-destructive method, and the spots will fade over time.[6]

Visualization Method Applicable Functional Groups Expected Appearance
UV Light (254 nm)Aromatic and conjugated systemsDark spots on a fluorescent background.[6][10]
Potassium PermanganateAldehydes, Pyrroles, other oxidizable groupsYellow/brown spots on a purple background.[8]
p-AnisaldehydeAldehydes, Ketones, AlcoholsColored spots (pink, purple, blue) on a light background after heating.[6][9]
IodineMost organic compoundsBrown spots.[6]
Section 3: Interpreting the TLC Plate

Question 4: I see three spots on my TLC plate. How do I know which is the starting material, product, and byproduct?

Properly interpreting your TLC plate is key to making informed decisions about your reaction.

  • Expert Insight: The polarity of your compounds will determine their retention factor (Rf) on the TLC plate. Less polar compounds travel further up the plate (higher Rf), while more polar compounds stay closer to the baseline (lower Rf).

  • Workflow for Interpretation:

    • Spot Reference Standards: Always spot the starting material on a separate lane of your TLC plate for direct comparison. If you have a sample of the pure product, spot that as well.

    • Use a Co-spot: In a third lane, spot your reaction mixture and then, on top of that, spot your starting material. This "co-spot" will help you definitively identify the starting material spot in your reaction mixture. If there is only one spot in the co-spot lane that corresponds to the starting material, it confirms its identity. If you see two distinct spots, the compound in your reaction mixture is not the starting material.

    • Analyze Polarity:

      • Starting Material: 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid.

      • Product: 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid. The product has an additional polar formyl group, making it more polar than the starting material. Therefore, the product should have a lower Rf value (be closer to the baseline) than the starting material.

    • Consider Byproducts: Any other spots are likely byproducts or unreacted intermediates. Their Rf values will depend on their respective polarities.

TLC_Interpretation cluster_TLC_Plate TLC Plate Analysis cluster_Interpretation Interpretation Workflow TLC Developed TLC Plate SM Starting Material (SM) (Higher Rf) Step1 Spot SM, RXN, and Co-spot SM->Step1 RXN Reaction Mixture (Multiple Spots) RXN->Step1 CO Co-spot (SM + RXN) CO->Step1 Step2 Develop TLC Plate Step1->Step2 Step3 Visualize Spots Step2->Step3 Step4 Compare Rf Values Step3->Step4 Conclusion Identify SM, Product (Lower Rf), and Byproducts Step4->Conclusion

Caption: Workflow for TLC Plate Interpretation.

Experimental Protocol: A Step-by-Step Guide to TLC Monitoring

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (a few drops) of the reaction mixture. Quench it in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a little water or ice.[11] Shake well and use the organic layer for spotting.

  • Spotting the TLC Plate: Using a capillary tube, carefully spot the prepared reaction mixture, the starting material standard, and a co-spot on the baseline of the TLC plate.[12]

  • Developing the TLC Plate: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (e.g., 95:5 dichloromethane:methanol with 1% acetic acid). Ensure the solvent level is below the baseline.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry it completely. Visualize the spots using a UV lamp and then a chemical stain as described above.[13]

  • Analysis: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is proceeding.[14]

TLC_Workflow Start Start: Reaction in Progress Sample 1. Withdraw & Quench Aliquot Start->Sample Spot 2. Spot Plate (SM, RXN, Co-spot) Sample->Spot Develop 3. Develop in Chamber Spot->Develop Visualize 4. Dry & Visualize (UV/Stain) Develop->Visualize Analyze 5. Analyze Reaction Progress Visualize->Analyze Analyze->Start Continue Reaction End End: Reaction Complete or Quenched Analyze->End Stop Reaction

Caption: General Workflow for Reaction Monitoring by TLC.

By following this guide, you will be better equipped to handle the challenges of monitoring the synthesis of 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid by TLC, leading to more efficient and successful experiments.

References

  • The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (n.d.).
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). National Institutes of Health.
  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • A Comparative Guide to Analytical Methods for Monitoring Vilsmeier-Haack Reaction Progress. (n.d.). Benchchem.
  • Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole. (n.d.). Google Patents.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central.
  • Gattermann reaction. (n.d.). Wikipedia.
  • Visualizing TLC Plates. (2022). Chemistry LibreTexts.
  • Applying TLC - monitoring the progress of a reaction. (2017). YouTube.
  • TLC troubleshooting. (n.d.). ChemBAM.
  • Visualising plates. (n.d.). University of York.
  • The Efficiency of RP-TLC for Lipophilicity Assessment. A Comparative Study on a Series of Pyrrolyl-Acetic Acid Derivatives, Inhibitors of Aldose Reductase. (2025). ResearchGate.
  • Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. (2025). ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc.
  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011). Springer.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). PMC - NIH.
  • TLC Visualization Reagents. (n.d.). EPFL.
  • Visualizing a TLC plate. (2021). YouTube.
  • My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use? (2023). Reddit.
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). MDPI.
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Stains for Developing TLC Plates. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. (2017). Gavin Publishers.
  • R F values and color reactions standards of phenolic acids and compounds identified. One-dimensional TLC with 15% acetic acid (v/v) as mobile phase. (n.d.). ResearchGate.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Welcome to the technical support center for the synthesis and analysis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts, ensuring the purity and integrity of your target molecule.

I. Understanding the Synthesis and Potential Side Reactions

The synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid typically involves the Vilsmeier-Haack formylation of a 2,4-dimethyl-1H-pyrrole-3-acetic acid precursor.[1][2][3] This reaction, while effective, can lead to several byproducts due to the reactive nature of the pyrrole ring and the reaction conditions.

A. The Vilsmeier-Haack Reaction: A Double-Edged Sword

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like pyrroles.[4][5] It utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrrole ring.[1][3] However, the high reactivity of the pyrrole nucleus can also lead to undesired side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and analysis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

Q1: My reaction yielded multiple products. What are the likely isomeric byproducts, and how can I control the regioselectivity of the formylation?

A1: Isomeric Byproducts and Control of Regioselectivity

The formylation of a substituted pyrrole is governed by both steric and electronic effects.[6] For a 2,4-dimethyl-1H-pyrrole-3-acetic acid precursor, formylation is expected to occur at the C5 position due to the directing effects of the alkyl and acetic acid groups. However, formylation at other positions can occur, leading to isomeric impurities.

Potential Isomeric Byproducts:

  • 2-(2-Formyl-4,5-dimethyl-1H-pyrrol-3-yl)acetic acid: Formylation at the C2 position.

  • Diformyl derivatives: Over-reaction can lead to the introduction of a second formyl group.

Troubleshooting and Control:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent to minimize over-reaction and improve selectivity.[1]

  • Stoichiometry: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.0-1.2 equivalents) to avoid diformylation.

  • Slow Addition: Add the Vilsmeier reagent dropwise to the solution of the pyrrole precursor to maintain a low concentration of the electrophile and enhance regioselectivity.

Q2: I'm observing a loss of my desired product and the evolution of a gas during workup. What could be happening?

A2: Decarboxylation as a Potential Side Reaction

Pyrrole-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions.[7][8] The workup of the Vilsmeier-Haack reaction often involves hydrolysis with a basic solution, but localized acidic conditions can persist, leading to the loss of the carboxylic acid group and the formation of 5-formyl-2,4-dimethyl-1H-pyrrole.

Troubleshooting Decarboxylation:

  • Controlled Neutralization: During workup, add the reaction mixture to a cold, vigorously stirred basic solution (e.g., sodium bicarbonate or sodium hydroxide) to ensure rapid and complete neutralization.

  • Temperature: Keep the temperature low during the neutralization and extraction process to minimize the rate of decarboxylation.

Q3: My final product is colored, suggesting the presence of impurities. What are the likely colored byproducts?

A3: Oxidation and Polymerization Byproducts

Pyrroles are susceptible to oxidation, which can lead to the formation of colored impurities.[9][10] The formyl group can also participate in further reactions, potentially leading to oligomeric or polymeric byproducts, especially if the reaction is not properly controlled.

Troubleshooting Colored Impurities:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Purification: Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from colored impurities. Recrystallization can also be an effective purification method.

III. Analytical Workflow for Byproduct Identification

A robust analytical workflow is crucial for identifying and quantifying byproducts. The following is a recommended approach:

Caption: Recommended analytical workflow for byproduct identification.

IV. Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the final product and quantifying the major byproducts.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL

Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

This protocol is designed to identify the molecular weights of the main product and any significant byproducts.

Parameter Condition
LC System As described in Protocol 1
MS Detector Electrospray Ionization (ESI)
Ionization Mode Positive and Negative
Mass Range 50-500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is essential for the unambiguous structural confirmation of the desired product and the characterization of isolated byproducts.

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Expected ¹H NMR signals for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid (in DMSO-d₆):

  • ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH)

  • ~11.5 ppm (s, 1H): Pyrrole N-H proton

  • ~9.5 ppm (s, 1H): Aldehyde proton (-CHO)

  • ~3.5 ppm (s, 2H): Methylene protons (-CH₂-)

  • ~2.2-2.4 ppm (s, 6H): Methyl protons (-CH₃)

Note: Chemical shifts can vary depending on the solvent and concentration. 2D NMR experiments such as COSY and HSQC can be used to confirm assignments and elucidate the structures of unknown byproducts.

V. Potential Byproduct Profile

The following table summarizes the potential byproducts, their likely origin, and key analytical signatures.

Byproduct Name Origin Expected Mass (M+H)⁺ Key NMR Features
5-Formyl-2,4-dimethyl-1H-pyrroleDecarboxylation138.08Absence of -CH₂COOH signals
2-(2-Formyl-4,5-dimethyl-1H-pyrrol-3-yl)acetic acidIsomeric formylation196.09Different coupling patterns in the aromatic region
Diformyl-2,4-dimethyl-1H-pyrrole-3-acetic acidOver-formylation224.08Presence of two aldehyde proton signals
Oxidized/Polymeric SpeciesOxidation/PolymerizationVariableBroad, unresolved signals in NMR; complex mass spectrum

VI. Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Analysis Low_Yield Low Yield of Desired Product? Start->Low_Yield Multiple_Spots Multiple Spots on TLC? Start->Multiple_Spots Colored_Product Product is Colored? Start->Colored_Product Decarboxylation Check for Decarboxylation (LC-MS) Low_Yield->Decarboxylation Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction No Isomers Isomeric Byproducts Present (LC-MS/NMR) Multiple_Spots->Isomers Yes Oxidation Oxidation/Polymerization (Visual/NMR) Colored_Product->Oxidation Yes Optimize_Workup Optimize Workup: - Low Temperature - Rapid Neutralization Decarboxylation->Optimize_Workup Incomplete_Reaction->Multiple_Spots No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Formylation Optimize Formylation: - Low Temperature - Slow Addition - Stoichiometry Isomers->Optimize_Formylation Inert_Atmosphere Use Inert Atmosphere Purify by Chromatography Oxidation->Inert_Atmosphere End Pure Product Optimize_Workup->End Increase_Time_Temp->End Optimize_Formylation->End Inert_Atmosphere->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

VII. References

  • BenchChem. (2025). Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. BenchChem Application Notes.

  • Slideshare. (n.d.). Vilsmeier haack reaction.

  • Wikipedia. (2023). Vilsmeier–Haack reaction.

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • BenchChem. (2025). Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. BenchChem Application Notes.

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Journal of the American Chemical Society. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.

  • PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.

  • MDPI. (2023). Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity.

  • PubMed. (2008). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.

  • ResearchGate. (2015). Analysis of the N.M.R. Spectrum of pyrrole.

  • MBB College. (n.d.). Reactions of Pyrrole.

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

  • PubMed. (2016). The Oxidation of Pyrrole.

  • ResearchGate. (2004). HPLC-based lipophilicity of pyrrolyl-acetic acid ARIs: Relationships with biological activity.

  • MDPI. (2018). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.

  • PubMed. (2008). Conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][11][12]thiazole-6,7-dicarboxylate 2,2-dioxide isolated in low-temperature matrixes.

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

  • ResearchGate. (2015). Oxidation properties of β-substituted pyrroles.

  • Chemistry Stack Exchange. (2016). Side chain hydroxylation of pyrrole.

  • PMC - NIH. (2013). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.

  • ResearchGate. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.

  • ResearchGate. (2012). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles.

  • ResearchGate. (1992). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry.

  • ResearchGate. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.

  • ResearchGate. (2018). Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters.

  • MDPI. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.

  • ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

  • MDPI. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.

  • PMC - NIH. (2019). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes.

  • ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

  • ATB - Automated Topology Builder. (n.d.). 2-Formyl-1H-pyrrole.

  • Wikipedia. (2023). Pyrrole.

  • ResearchGate. (2016). Applications of the Vilsmeier reaction in heterocyclic chemistry.

  • International Journal of Trend in Scientific Research and Development. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.

Sources

Optimization

Preventing polymerization in pyrrole synthesis

A Guide to Preventing and Troubleshooting Polymerization Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of pyrrole chemistry. This guide is structured to help you understand, prevent, and troubleshoot one of the most common challenges in pyrrole synthesis: unwanted polymerization.

Understanding the "Why": Mechanisms of Pyrrole Polymerization

Pyrrole's electron-rich aromatic ring makes it highly susceptible to polymerization through two primary pathways. Understanding these mechanisms is the first step toward effective prevention.

  • Oxidative Polymerization: This is the most common cause of unwanted polymerization. The process is initiated by an oxidant (such as atmospheric oxygen) that removes an electron from the pyrrole ring, forming a radical cation.[1][2] This highly reactive intermediate then attacks a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, typically observed as a dark precipitate or solution discoloration.[1][2] The reaction is often catalyzed by light or heat and proceeds rapidly, especially in the presence of even trace amounts of oxidants.[3]

  • Acid-Catalyzed Polymerization: Strong acidic conditions can also induce polymerization.[4] The pyrrole ring is protonated, which activates it toward nucleophilic attack by another pyrrole molecule. This process leads to the formation of polymers that may incorporate both pyrrole and pyrrolidine units.[4] While some synthetic routes, like the Paal-Knorr synthesis, require acidic catalysts, excessive acid concentration or prolonged reaction times at elevated temperatures can favor polymerization over the desired cyclization.[5][6]

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during pyrrole synthesis.

Q1: My freshly distilled pyrrole turned dark overnight. What happened? A1: Your pyrrole has likely undergone oxidative polymerization. Pyrrole is highly sensitive to air and light.[7] Exposure to even small amounts of oxygen can initiate the polymerization process, leading to the formation of dark-colored polypyrrole impurities.

Q2: My Paal-Knorr reaction is yielding a black tar instead of the desired product. What's the likely cause? A2: This is a classic sign of acid-catalyzed polymerization. While the Paal-Knorr synthesis requires an acid catalyst, conditions that are too harsh (e.g., high acid concentration, high temperature, or long reaction time) can promote the polymerization of the pyrrole product as it forms.[5][6]

Q3: Can I use undistilled pyrrole for my synthesis? A3: It is strongly discouraged. Commercial pyrrole often contains oxidation inhibitors and colored impurities that can interfere with your reaction. Distillation immediately before use is crucial to remove these and any existing oligomers.[7]

Q4: How should I properly store purified pyrrole? A4: Purified pyrrole should be stored under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial or a flask wrapped in foil to protect it from light. For long-term storage, freezing at low temperatures (-20°C or -80°C) is effective at slowing down polymerization.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving polymerization problems based on experimental observations.

Problem 1: Reaction mixture turns dark brown or black immediately upon reagent addition.
  • Likely Cause: Rapid oxidative polymerization. This indicates the presence of significant amounts of oxidants in your reaction system.

  • Preventative Measures & Solutions:

    • Reagent Purity: Ensure your pyrrole is freshly distilled. Impurities in starting materials can act as initiators.

    • Solvent Degassing: Atmospheric oxygen dissolved in your solvent is a primary culprit. Degas your solvent thoroughly before use. (See Protocol 1).

    • Inert Atmosphere: The entire reaction, from reagent addition to workup, must be conducted under a strictly inert atmosphere (e.g., using a Schlenk line or a glovebox).[9][10]

Problem 2: Product yield is low, with significant formation of an insoluble black solid.
  • Likely Cause: This points to either acid-catalyzed polymerization during the reaction or oxidative polymerization during workup and purification.

  • Preventative Measures & Solutions:

    • Acid Catalyst Control (for acid-mediated syntheses):

      • Catalyst Choice: Consider using milder or heterogeneous acid catalysts.[11] For some Paal-Knorr type reactions, catalysts like iron(III) chloride under mild conditions can be effective.[12]

      • Concentration: Use the minimum effective concentration of the acid catalyst. Add the catalyst dropwise and slowly to avoid localized high concentrations.[11]

    • Temperature Management: Run the reaction at the lowest feasible temperature. Lower temperatures slow the rate of both the desired reaction and the competing polymerization.[1]

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or another appropriate method. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading or polymerizing over time.[11]

    • Inert Workup: Ensure that all solvents used during the workup (extraction, chromatography) are degassed and that the process is carried out under an inert atmosphere if the product is known to be air-sensitive.

Problem 3: The purified pyrrole product darkens over time, even when stored.
  • Likely Cause: Slow oxidative polymerization due to gradual exposure to air or light during storage.

  • Preventative Measures & Solutions:

    • Proper Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.[8]

    • Light Protection: Use amber vials or wrap the container with aluminum foil to protect it from light, which can catalyze oxidation.

    • Consider Inhibitors: For bulk storage where minor impurities are tolerable for the next step, adding a small amount of a polymerization inhibitor like hydroquinone can be considered. However, this is not suitable for all applications and the inhibitor may need to be removed later.

Key Experimental Protocols for Prevention

Protocol 1: Solvent Degassing by Purging

This method is suitable for most applications requiring an oxygen-free environment.[13]

  • Setup: Place the solvent in a Schlenk flask sealed with a rubber septum.

  • Inlet: Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is submerged below the solvent surface.

  • Outlet: Insert a second, shorter needle through the septum to act as a vent.

  • Purge: Bubble the inert gas through the solvent for at least 30-60 minutes.[13] The vigorous bubbling displaces dissolved oxygen.

  • Maintain Atmosphere: Once degassing is complete, remove the long needle while maintaining a positive pressure of inert gas. The flask is now ready for use.

Protocol 2: Distillation and Storage of Pyrrole

This protocol ensures the purity of your starting material.

  • Setup: Assemble a vacuum distillation apparatus. It's crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.

  • Drying (Optional but Recommended): Dry the crude pyrrole over a suitable drying agent like anhydrous calcium hydride (CaH₂) overnight before distillation.

  • Distillation: Distill the pyrrole under reduced pressure. Collect the fraction that boils at the correct temperature (approx. 129-131 °C at atmospheric pressure, significantly lower under vacuum). The freshly distilled liquid should be colorless.

  • Storage: Immediately transfer the distilled pyrrole to a clean, dry Schlenk flask or amber vial under an inert atmosphere.[8] Seal tightly and store in a dark, cold environment (e.g., a freezer at -20°C).[8]

Summary of Preventative Strategies

StrategyPrimary Mechanism TargetedKey Implementation StepsWhen to Use
Use of Inert Atmosphere Oxidative PolymerizationPerform all manipulations under Nitrogen or Argon using a Schlenk line or glovebox.[9]Always. This is the most critical preventative measure.
Solvent Degassing Oxidative PolymerizationPurge solvents with inert gas for 30-60 mins or use freeze-pump-thaw cycles for highly sensitive reactions.[13][14]Always. Solvents are a major source of dissolved oxygen.
Fresh Distillation of Pyrrole Oxidative PolymerizationVacuum distill commercial pyrrole immediately before use to remove inhibitors and oligomers.[7]Always. Ensures the highest purity of the starting material.
Low Reaction Temperature Both Oxidative & Acid-CatalyzedRun reactions at the lowest temperature that allows for a reasonable reaction rate.[1]Especially important in acid-catalyzed syntheses.
Control of Acid Catalyst Acid-Catalyzed PolymerizationUse the minimum effective concentration; consider milder catalysts; add catalyst slowly.[5][11]For all acid-mediated reactions (e.g., Paal-Knorr).
Reaction Time Monitoring Both Oxidative & Acid-CatalyzedMonitor reaction progress (e.g., by TLC) and quench promptly upon completion.[11]Crucial for reactions where the product is also unstable.
Light Protection Oxidative PolymerizationWrap reaction flasks and storage vials in aluminum foil or use amber glassware.Always. Light can photochemically initiate polymerization.

Visualizing the Problem and Solution

Diagram 1: Oxidative Polymerization Mechanism This diagram illustrates the chain reaction initiated by an oxidant, leading to the formation of polypyrrole.

G Pyrrole Pyrrole Monomer RadicalCation Pyrrole Radical Cation Pyrrole->RadicalCation -e⁻ Dimer Dimer Radical Cation RadicalCation->Dimer + Pyrrole - 2H⁺, -e⁻ Polymer Polypyrrole Chain Dimer->Polymer + n Pyrrole Oxidant Oxidant (e.g., O2, Fe³⁺)

Caption: Oxidative polymerization of pyrrole.

Diagram 2: Troubleshooting Workflow for Pyrrole Polymerization This decision tree helps diagnose the cause of polymerization based on experimental observations.

G Start Problem: Unwanted Polymerization (Dark Color / Precipitate) When When did it occur? Start->When DuringRxn During Reaction When->DuringRxn During AfterRxn During Workup / Storage When->AfterRxn After RxnType Reaction Type? DuringRxn->RxnType CheckWorkup Use Degassed Solvents for Workup/Storage AfterRxn->CheckWorkup CheckStorage Store Under Inert Gas Protect from Light Store Cold AfterRxn->CheckStorage Acidic Acid-Catalyzed RxnType->Acidic Acidic NonAcidic Non-Acidic / Neutral RxnType->NonAcidic Non-Acidic CheckAcid Reduce Acid Conc. Lower Temperature Monitor Time Acidic->CheckAcid CheckInert Check Inert Atmosphere & Solvent Degassing NonAcidic->CheckInert

Caption: Troubleshooting decision tree for pyrrole polymerization.

References

  • Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... - ResearchGate. Available at: [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application - MDPI. Available at: [Link]

  • Knorr pyrrole synthesis - Grokipedia. Available at: [Link]

  • Mechanism for the oxidative polymerization of pyrrole. - ResearchGate. Available at: [Link]

  • In-Situ Oxidative Polymerization of Pyrrole Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substrates - MDPI. Available at: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Polypyrrole - Wikipedia. Available at: [Link]

  • Conductive polypyrrole via enzyme catalysis - PubMed. Available at: [Link]

  • A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring - MDPI. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis. - YouTube. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]

  • Synthesis, in Vitro Safety and Antioxidant Activity of New Pyrrole Hydrazones - PubMed. Available at: [Link]

  • Does it make sense to freeze pyrrole to stop spontaneous polymerization? - ResearchGate. Available at: [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles? Available at: [Link]

  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Update - ResearchGate. Available at: [Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - ResearchGate. Available at: [Link]

  • Process for the purification of crude pyrroles - Google Patents.
  • How To: Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]

  • SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT Stanislava Vladimirova - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol | ACS Omega. Available at: [Link]

  • Pyrrole. - Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. Available at: [Link]

  • the manipulation of air.sensitive compounds - ResearchGate. Available at: [Link]

  • Inhibition of polymerization during distillation of monomers - European Patent Office - EP 0301879 A2. Available at: [Link]

  • Purification of crude pyrroles - US5502213A - Google Patents.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in the Formylation of 2,4-dimethyl-1H-pyrrol-3-yl Acetic Acid

Welcome to the technical support center for advanced heterocyclic chemistry. This guide provides in-depth analysis, troubleshooting, and validated protocols for the regioselective formylation of 2,4-dimethyl-1H-pyrrol-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide provides in-depth analysis, troubleshooting, and validated protocols for the regioselective formylation of 2,4-dimethyl-1H-pyrrol-3-yl acetic acid. Designed for researchers and drug development professionals, this document moves beyond simple instructions to explain the fundamental principles governing this crucial transformation, ensuring predictable and reproducible outcomes in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Basis

This section addresses the core principles governing the formylation of the target pyrrole derivative. Understanding these fundamentals is critical for effective troubleshooting and optimization.

Q1: What is the expected major product from the formylation of 2,4-dimethyl-1H-pyrrol-3-yl acetic acid, and what is the scientific rationale for this regioselectivity?

Answer: The formylation of 2,4-dimethyl-1H-pyrrol-3-yl acetic acid is expected to yield 5-formyl-2,4-dimethyl-1H-pyrrol-3-yl acetic acid with very high regioselectivity.

The rationale is rooted in the inherent electronic properties of the pyrrole ring, a classic electron-rich aromatic heterocycle.[1] Electrophilic aromatic substitution, the mechanism underlying the Vilsmeier-Haack reaction, is directed by the stability of the cationic intermediate (the sigma complex or arenium ion).

  • Electronic Preference for α-Substitution: Attack at an α-position (C2 or C5) allows for the positive charge of the intermediate to be delocalized over three atoms, including the nitrogen atom, which can effectively stabilize the charge via its lone pair. In contrast, attack at a β-position (C3 or C4) results in a less stable intermediate where the nitrogen lone pair cannot directly participate in resonance stabilization. For this reason, pyrrole itself reacts preferentially at the C2 position.[2]

  • Substituent Effects on the Target Molecule: In 2,4-dimethyl-1H-pyrrol-3-yl acetic acid, the C2 and C4 positions are substituted with electron-donating methyl groups, and the C3 position has an electron-withdrawing acetic acid group. The C5 position is the only unsubstituted α-position. Therefore, the strong intrinsic preference for electrophilic attack at a vacant α-position directs the incoming electrophile (the Vilsmeier reagent) almost exclusively to the C5 position.

Q2: Can you illustrate the mechanism of the Vilsmeier-Haack reaction for this specific substrate?

Answer: Certainly. The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the pyrrole ring and subsequent hydrolysis.[3][4]

Stage 1: Formation of the Vilsmeier Reagent Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich C5 position of the pyrrole attacks the Vilsmeier reagent. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Mechanism cluster_reagent Stage 1: Vilsmeier Reagent Formation cluster_substitution Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent Activation POCl3 POCl₃ POCl3->VilsmeierReagent SigmaComplex Sigma Complex (C5 Attack) VilsmeierReagent->SigmaComplex Pyrrole 2,4-dimethyl-1H-pyrrol-3-yl acetic acid Pyrrole->SigmaComplex Electrophilic Attack IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation Product 5-Formyl Product IminiumSalt->Product Aqueous Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Q3: How do the existing substituents on the pyrrole ring specifically influence regioselectivity?

Answer: The directing influence of the substituents is a classic interplay of activating and deactivating effects, combined with steric considerations.

  • Activating Groups (ortho-, para-directing): The two methyl groups at C2 and C4 are electron-donating via induction and hyperconjugation. They increase the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • Deactivating Group (meta-directing): The acetic acid group at C3 is electron-withdrawing due to the carbonyl's inductive and resonance effects. It decreases the ring's overall reactivity.

  • Positional Dominance: Despite the deactivating C3 substituent, its effect is not strong enough to overcome the powerful inherent preference for α-substitution. The C5 position remains the most electron-rich and sterically accessible site for the electrophilic attack.

The diagram below illustrates these competing electronic influences.

Caption: Directing effects of substituents on the pyrrole core.

Section 2: Troubleshooting Guide - From Theory to Practice

Even with a highly regioselective reaction, experimental challenges can arise. This section addresses common problems encountered in the lab.

Q1: My reaction yield is very low, or I've recovered only unreacted starting material. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue. The causes can typically be traced to reagent stoichiometry, reaction conditions, or the presence of contaminants. The following table outlines a systematic approach to troubleshooting.

Potential CauseScientific ExplanationRecommended Solution
Insufficient Vilsmeier Reagent The acetic acid moiety can potentially react with or sequester a portion of the POCl₃ or the Vilsmeier reagent, reducing the amount available for formylation.Increase the stoichiometry of both POCl₃ and DMF. A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the pyrrole substrate is a good starting point for optimization.[5]
Presence of Moisture The Vilsmeier reagent and POCl₃ are highly sensitive to water. Moisture will rapidly quench the electrophile, halting the reaction.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., anhydrous DMF, DCM) and conduct the reaction under an inert atmosphere (N₂ or Ar).
Inadequate Reaction Temperature While the pyrrole ring is activated, the deactivating effect of the acetic acid group may require thermal energy to overcome the activation barrier.After initial addition at 0 °C, allow the reaction to warm to room temperature. If TLC shows no conversion, gently heat the mixture to 40-60 °C and monitor progress. Avoid excessive heat, which can cause decomposition.[6]
Premature Quenching/Workup The reaction may be slower than anticipated. Quenching the reaction before it has reached completion is a common source of low yield.Monitor the reaction closely using Thin Layer Chromatography (TLC). Only proceed with the workup once the starting material spot has been fully consumed.
Q2: I'm observing a significant, unidentified byproduct along with my desired product. What could it be?

Answer: The most probable side reaction involves the carboxylic acid functional group. The Vilsmeier reagent is not only a formylating agent but can also serve as a powerful activating agent for carboxylic acids.[6] It can convert the acetic acid moiety into a highly reactive mixed anhydride or an acyl iminium species. This intermediate could potentially react with another molecule of the pyrrole starting material or undergo other undesired transformations, leading to complex mixtures.

Troubleshooting Strategy:

  • Protecting Group: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to formylation. The ester is far less reactive towards the Vilsmeier reagent. The formylation can then be performed, followed by saponification of the ester to regenerate the carboxylic acid.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize side reactions. Start at 0 °C and only warm if necessary.

Q3: My final product is a dark, tarry substance that is difficult to purify. What went wrong?

Answer: The formation of dark, polymeric tars is a classic sign of decomposition.[7] Pyrroles, especially highly activated ones, can be sensitive to strongly acidic conditions and high temperatures.

Causality and Prevention:

  • Excessive Heat: Overheating the reaction mixture can initiate polymerization pathways. Maintain strict temperature control and use the minimum heat necessary for conversion.

  • Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation. Monitor by TLC and work up the reaction promptly upon completion.

  • Workup Issues: During workup, the neutralization step is critical. A slow or incomplete neutralization of the acidic mixture can cause degradation. Ensure the aqueous solution is made definitively basic (pH > 8) with a suitable base like NaOH or Na₂CO₃ before extraction.

Q4: How can I definitively confirm the regiochemistry of my formylated product as the C5 isomer?

Answer: Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for this confirmation.

  • ¹H NMR Spectroscopy:

    • Disappearance of C5-H: The most telling sign is the disappearance of the singlet corresponding to the proton at the C5 position in your starting material.

    • Appearance of Aldehyde Proton: A new singlet will appear in the downfield region, typically between 9.0 and 10.0 ppm, which is characteristic of an aldehyde proton (-CHO).

    • Methyl Group Shifts: The chemical shifts of the C2 and C4 methyl protons will be altered due to the new electron-withdrawing aldehyde group at the adjacent C5 position.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For unambiguous proof, a 2D NOESY or 1D selective NOE experiment is ideal. Irradiation of the new aldehyde proton signal (at ~9-10 ppm) should show a spatial correlation (an NOE enhancement) to the protons of the adjacent C4-methyl group. This confirms that the formyl group is indeed located at the C5 position.

Section 3: Validated Experimental Protocol

This protocol provides a reliable starting point for the Vilsmeier-Haack formylation of 2,4-dimethyl-1H-pyrrol-3-yl acetic acid.

Reagents and Materials:

  • 2,4-dimethyl-1H-pyrrol-3-yl acetic acid (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (optional solvent)

  • Saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (N₂ or Ar)

  • Addition funnel

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation:

    • To a three-neck flask under an inert atmosphere, add anhydrous DMF (approx. 5 mL per 1 g of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.5 equiv) dropwise via syringe or addition funnel over 15-20 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white salt may be observed.

  • Reaction with Pyrrole Substrate:

    • Dissolve the 2,4-dimethyl-1H-pyrrol-3-yl acetic acid (1.0 equiv) in a minimum amount of anhydrous DMF or DCE.

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring and Heating (If Necessary):

    • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM or 50% EtOAc in hexanes with a drop of acetic acid).

    • If the reaction is sluggish at room temperature, gently heat the mixture to 50 °C and continue to monitor.

  • Workup and Hydrolysis:

    • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

    • Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Add a saturated solution of sodium acetate or sodium bicarbonate until the mixture is basic (pH 8-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acid.

    • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 5-formyl-2,4-dimethyl-1H-pyrrol-3-yl acetic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

References

  • The Formylation of N,N‑Dimethylcorroles. ACS Omega, [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps, [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal, [Link]

  • Vilsmeier-Haack Reaction. NROChemistry, [Link]

  • Vilsmeier–Haack formylation of pyrrole. ResearchGate, [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. University of Nebraska-Lincoln, [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health, [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate, [Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D, [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry, [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, [Link]

  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd, [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central, [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Paal-Knorr Synthesis of Pyrrole Acetic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Paal-Knorr synthesis to prepare pyrrole acetic acids and their deri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Paal-Knorr synthesis to prepare pyrrole acetic acids and their derivatives. The selection of an appropriate catalyst is paramount to the success of this reaction, directly influencing yield, purity, and reaction time. This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common issues, and optimizing your experimental protocols.

The Crucial Role of the Catalyst: A Mechanistic Overview

The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] For the synthesis of pyrrole acetic acids, the amine component is typically an amino acid ester or a related primary amine bearing the acetic acid moiety. The reaction proceeds via an acid-catalyzed condensation and cyclization pathway.[1][3]

Understanding the mechanism is key to appreciating the catalyst's role. The accepted mechanism involves several key steps:

  • Carbonyl Activation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, making it more electrophilic.

  • Hemiaminal Formation: The primary amine attacks the activated carbonyl group to form a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[1] This cyclization is often the rate-determining step.[3]

  • Dehydration: A two-step dehydration of this intermediate, facilitated by the acid catalyst, eliminates two molecules of water to yield the final aromatic pyrrole ring.[1][4]

The catalyst's primary function is to accelerate these steps, particularly the initial carbonyl activation and the final dehydration, without promoting side reactions or degrading the starting materials or product.[5]

Paal_Knorr_Mechanism cluster_0 Acid-Catalyzed Paal-Knorr Pyrrole Synthesis Dicarbonyl 1,4-Dicarbonyl Protonated_Dicarbonyl Protonated Dicarbonyl Dicarbonyl->Protonated_Dicarbonyl + H+ (Catalyst) Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Protonated_Dicarbonyl->Hemiaminal + R-NH2 Cyclized_Intermediate 2,5-Dihydroxy- tetrahydropyrrole Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized_Intermediate->Pyrrole - 2 H2O (Dehydration)

Caption: Acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Catalyst Selection Guide

The choice of catalyst is dictated by the specific substrates, desired reaction conditions (temperature, solvent), and scalability. Catalysts for the Paal-Knorr synthesis can be broadly categorized into Brønsted acids, Lewis acids, and heterogeneous catalysts.[5][6]

Catalyst Selection Workflow

This decision tree can guide your initial catalyst choice based on key experimental parameters.

Catalyst_Selection_Workflow Start Start: Define Substrates AcidSensitive Are substrates acid-sensitive? Start->AcidSensitive Reusable Is catalyst reusability a priority? AcidSensitive->Reusable Yes HarshConditions Are harsh conditions (strong acid, high temp) acceptable? AcidSensitive->HarshConditions No MildLewis Choice: Mild Lewis Acids (Sc(OTf)3, Bi(NO3)3, FeCl3) Reusable->MildLewis No Heterogeneous Choice: Heterogeneous Catalysts (Clays, Resins, Silica-H2SO4) Reusable->Heterogeneous Yes Bronsted Choice: Strong Brønsted Acids (p-TsOH, TFA, H2SO4) HarshConditions->Bronsted Yes WeakAcid Choice: Weak Organic Acids (Acetic Acid, Saccharin) HarshConditions->WeakAcid No

Caption: Decision workflow for selecting a suitable Paal-Knorr catalyst.

Comparative Overview of Catalyst Classes
Catalyst ClassExamplesTypical ConditionsAdvantagesDisadvantages & Considerations
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), H₂SO₄, Acetic AcidReflux in organic solvents (Toluene, EtOH) or neat.High activity, low cost, readily available.Harsh conditions can degrade sensitive substrates.[3][5] Strong acidity (pH < 3) can favor furan byproduct formation.[4][7]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, InCl₃, FeCl₃Milder conditions, often room temperature or gentle heating.[3][8]High efficiency, suitable for acid-sensitive substrates, good functional group tolerance.Higher cost, potential metal contamination of the product, may require anhydrous conditions.[3]
Heterogeneous Montmorillonite clays, Amberlite resins, Silica-supported sulfuric acid, ZeolitesSolvent-free or in various solvents; often requires heating.Easily separable and reusable, environmentally friendly ("green"), can be highly active.[5][6][9]May have lower activity than homogeneous counterparts, requiring longer reaction times or higher temperatures.[5]

Troubleshooting Guide

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Low yields in a Paal-Knorr synthesis can often be traced back to a few key factors:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[4] Similarly, significant steric hindrance on either the dicarbonyl or the amine can impede the reaction.[10]

    • Solution: Increase the reaction temperature or switch to microwave heating to provide more energy to overcome the activation barrier.[10] Consider using a more active catalyst, such as a stronger Brønsted acid like p-TsOH or a highly active Lewis acid, if your substrate can tolerate it.[11]

  • Suboptimal Catalyst Choice or Loading: The type and amount of acid catalyst are critical. An insufficient amount may not drive the reaction forward, while an excessively strong acid can cause decomposition.[4][5]

    • Solution: Screen a panel of catalysts. For example, a study showed trifluoroacetic acid (TFA) giving a 92% yield where sulfuric acid only gave 40%.[11] Titrate the catalyst loading; start with a catalytic amount (e.g., 5-10 mol%) and increase if necessary.

  • Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often requires prolonged heating, which can degrade sensitive substrates.[3][4]

    • Solution: Explore milder catalysts like montmorillonite clay or Sc(OTf)₃ that may allow for lower reaction temperatures.[3] Solvent-free conditions with a heterogeneous catalyst like silica sulfuric acid can sometimes dramatically accelerate the reaction.[5]

Q2: I am observing a significant amount of a furan byproduct. How can I prevent this?

The formation of the corresponding furan is the most common side reaction in the Paal-Knorr synthesis of pyrroles.[4] This occurs when the 1,4-dicarbonyl undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.

  • Cause: This side reaction is highly favored under strongly acidic conditions, particularly at a pH below 3, or when using amine hydrochloride salts.[4][7]

  • Prevention Strategy 1 (Adjust Acidity): The most effective solution is to use less acidic conditions. Switch from a strong mineral acid (H₂SO₄) to a weaker organic acid like acetic acid or a moderately acidic catalyst like saccharin (pKa 2.3).[5][7] Acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[2][11]

  • Prevention Strategy 2 (Change Catalyst Type): Employ a Lewis acid catalyst. Lewis acids activate the carbonyl group for nucleophilic attack without drastically lowering the overall pH of the medium.

  • Prevention Strategy 3 (Modify Reaction Setup): Ensure the primary amine is present in excess and is readily available to compete with the intramolecular cyclization of the dicarbonyl.

Q3: My catalyst is heterogeneous, but its activity is decreasing upon reuse. Why?

Heterogeneous catalysts are prized for their reusability, but a drop in activity is a common issue.

  • Cause 1 (Leaching): The active acidic sites (e.g., sulfonic acid groups on a resin) may be leaching from the solid support into the reaction medium.

  • Cause 2 (Fouling): The catalyst's pores and active sites can become blocked by polymeric byproducts or adsorbed starting materials/products.

  • Solution: After each use, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. If leaching is suspected or deactivation is severe, the catalyst may need to be reactivated. For example, acidic resins can often be regenerated by washing with a strong acid followed by water and drying.[5] For silica-supported catalysts, calcination (heating to a high temperature) can sometimes burn off organic residues, but this should be done according to the manufacturer's specifications.

Frequently Asked Questions (FAQs)

Q: Which catalyst is best for substrates containing acid-sensitive functional groups (e.g., esters, acetals)? A: For acid-sensitive substrates, it is critical to avoid the harsh conditions associated with traditional Brønsted acids.[3][5] The preferred choices are mild Lewis acids like Sc(OTf)₃, Bi(NO₃)₃, or InCl₃, which can efficiently catalyze the reaction under neutral or near-neutral conditions.[3] Alternatively, certain heterogeneous catalysts like montmorillonite clays or zeolites can provide acidic sites within a solid matrix, often resulting in milder overall reaction conditions.[3]

Q: Can the Paal-Knorr synthesis be performed in water or without a solvent? A: Yes, modern variations of the Paal-Knorr synthesis have been developed to be more environmentally friendly. Several heterogeneous catalysts, such as silica-supported sulfuric acid or acidic resins, work exceptionally well under solvent-free conditions, often with just gentle heating.[5] Additionally, water can be used as a solvent, particularly with specialized catalysts like sulfonic acid-functionalized β-Cyclodextrin, which can act as a phase-transfer agent to bring the organic substrates together in the aqueous medium.[6] An iron(III) chloride catalyst has also been reported for efficient synthesis in water.[8]

Q: How does the choice of amine affect the reaction and catalyst selection? A: The nucleophilicity of the amine is a key factor. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. Aromatic amines with electron-withdrawing groups are the least reactive and typically require more forcing conditions or a more active catalyst.[4][5] For less reactive amines, you may need to switch from a weak acid like acetic acid to a stronger one like p-TsOH or use microwave heating to achieve a reasonable reaction rate.

Q: Are there any non-acidic catalysts for this reaction? A: While the reaction is fundamentally acid-catalyzed, some conditions can minimize or eliminate the need for an external acid catalyst. For example, reactions in ionic liquids like [BMIm]BF₄ have been shown to proceed at room temperature without an added acid.[3] Additionally, high temperatures alone can sometimes be sufficient to drive the condensation, though this is generally less efficient and can lead to more byproducts.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate

This protocol describes a representative synthesis using a common Brønsted acid catalyst.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,5-hexanedione, glycine ethyl ester hydrochloride, sodium acetate, and p-TsOH·H₂O. The sodium acetate is used to liberate the free amine from its hydrochloride salt in situ.

  • Add toluene to the flask (approx. 5-10 mL per mmol of 2,5-hexanedione).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours, once water evolution ceases.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate.

References

  • BenchChem. (n.d.). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles. BenchChem Tech Support.
  • Venugopala, K. N., Prasanna, R. T., & Odhav, B. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 584-633.
  • ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • National Institutes of Health. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC.
  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.

Sources

Troubleshooting

Technical Support Center: Optimizing the Reaction Work-up for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and optimized procedures for the reaction work-up and purification of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid. It...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and optimized procedures for the reaction work-up and purification of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate with high purity and yield. Our focus is on the critical steps following the formylation of the pyrrole core, typically achieved via a Vilsmeier-Haack reaction, and subsequent hydrolysis if an ester precursor is used.

Core Workflow: From Reaction to Pure Product

The typical synthetic route involves the formylation of a 2,4-dimethyl-3-(acetic acid ester)pyrrole precursor, followed by hydrolysis of the ester to yield the final product. The work-up is paramount for success.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase Reaction Vilsmeier-Haack Formylation of Pyrrole Precursor Quench 1. Reaction Quenching (e.g., Ice-water, aq. Acetate buffer) Reaction->Quench Critical Step: Controlled addition Hydrolysis 2. Saponification / Hydrolysis (if starting from ester) Quench->Hydrolysis Extraction 3. Aqueous Extraction (Removal of water-soluble impurities) Hydrolysis->Extraction Acidification 4. pH-Controlled Precipitation (Acidify aqueous layer to precipitate product) Extraction->Acidification Key Optimization Point: pH control Isolation 5. Filtration & Washing (Collect crude solid) Acidification->Isolation Purification 6. Recrystallization (e.g., Ethanol/Water) Isolation->Purification Final Pure Crystalline Product Purification->Final

Caption: General experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up procedure in a question-and-answer format.

Q1: After adding acid to my aqueous layer, I get little to no precipitate, resulting in a very low yield. What's going wrong?

Answer: This is a frequent issue related to incomplete hydrolysis of the ester precursor or incorrect pH for precipitation. The carboxylic acid product is soluble in water at neutral or basic pH but should precipitate out when the solution is made sufficiently acidic.

Scientific Rationale: The solubility of the target compound is dictated by the protonation state of its carboxylic acid group (pKa ≈ 4-5) and the pyrrole nitrogen. In the basic solution post-hydrolysis, the carboxylate anion is highly water-soluble. To precipitate the neutral carboxylic acid, the pH of the solution must be lowered well below the pKa of the carboxyl group. Pyrroles are also known to be unstable in strongly acidic conditions, which can lead to decomposition or polymerization if the pH is too low or exposure is prolonged[1][2].

Troubleshooting Steps:

  • Confirm Hydrolysis: Before acidification, ensure the saponification of the precursor ester is complete. You can monitor this by taking a small aliquot, acidifying it, extracting with a solvent like ethyl acetate, and analyzing by TLC or LC-MS to see if any starting ester remains.

  • Optimize pH:

    • Cool the aqueous solution in an ice bath to minimize degradation and decrease the solubility of the product.

    • Add your acid (e.g., 1M HCl or acetic acid) slowly while vigorously stirring. Monitor the pH with a calibrated meter or pH paper.

    • Aim for a final pH of 3-4. Going to a pH of 1-2 might seem better for precipitation, but it significantly increases the risk of product degradation.

  • "Salting Out": If the product has some residual water solubility even at the optimal pH, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the solution, decreasing the solubility of organic molecules and promoting precipitation.

  • Allow Time for Crystallization: After reaching the target pH, allow the cold mixture to stir for at least 30-60 minutes. Sometimes precipitation is not instantaneous. If possible, leave it in a cold room or refrigerator overnight.

Q2: The isolated product is a sticky, oily, or tarry substance instead of a filterable solid. How can I resolve this?

Answer: This problem, often called "oiling out," indicates the presence of impurities that are depressing the melting point of your product or that the precipitation occurred too rapidly from a supersaturated solution. Common culprits include residual high-boiling solvents (like DMF from the Vilsmeier reaction) or polymeric byproducts.

Scientific Rationale: The Vilsmeier-Haack reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which forms the electrophilic Vilsmeier reagent[3]. DMF is a high-boiling point (153 °C) solvent and can be difficult to remove completely. Its presence can prevent the product from solidifying. Additionally, the highly reactive nature of pyrroles, especially under the acidic conditions of the reaction and work-up, can lead to the formation of colored, oligomeric side products which are often gummy or tarry[4].

Troubleshooting Steps:

  • Thoroughly Remove DMF: During the initial work-up, after quenching the reaction, perform multiple extractions and washes. Washing the organic layer with water or brine is crucial for removing DMF.

  • Induce Crystallization from Oil:

    • Trituration: If you have an oil, add a small amount of a poor solvent in which the product is insoluble but the impurities might be soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Use a glass rod to scratch the inside of the flask below the solvent level. The mechanical energy can induce nucleation and crystallization.

    • Solvent Evaporation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or acetone). Then, add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Re-dissolve and Re-precipitate: Dissolve the oily product in a dilute basic solution (e.g., 1M NaOH or NaHCO₃), wash this aqueous solution with a non-polar organic solvent (like ether or dichloromethane) to remove non-acidic, organic-soluble impurities. Then, re-precipitate the product by following the optimized acidification procedure described in Q1.

Q3: My final product is highly colored (e.g., yellow, dark brown, or black), but I expect a lighter solid. What causes this and how can I fix it?

Answer: Color is a strong indicator of impurities, typically from oxidation or acid-catalyzed polymerization of the pyrrole ring. The formyl group also contributes to color, but intense, dark shades suggest significant contamination.

Scientific Rationale: Pyrrole and its derivatives are electron-rich aromatic compounds that are susceptible to oxidation, especially in the presence of air and light, and can polymerize under strongly acidic conditions to form "pyrrole black"[1][2]. The work-up, particularly the Vilsmeier-Haack quench and the final acidification, are steps where such degradation can occur if not properly controlled.

Troubleshooting Steps:

  • Control Temperature: Keep the reaction and work-up temperatures as low as possible. Perform the reaction quench and acidification in an ice bath.

  • Use of Antioxidants (Optional): In some cases, adding a small amount of a reducing agent like sodium sulfite (Na₂SO₃) during work-up can minimize oxidative degradation.

  • Purification by Recrystallization: This is the most effective method for removing colored impurities.

    • Dissolve the crude, colored product in a minimum amount of a suitable hot solvent.

    • Add activated charcoal (about 2-5% by weight). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Keep the solution hot and swirl for 5-10 minutes. The charcoal will adsorb many of the colored, polymeric impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the clear, filtered solution to cool slowly to obtain purer, lighter-colored crystals.

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used. A solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the product protonated and improve peak shape) is a good starting point.

Optimized Experimental Protocols
Protocol 1: Optimized Post-Vilsmeier-Haack Quench & Hydrolysis

This protocol assumes the reaction was performed using a precursor like ethyl 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetate.

  • Preparation: Prepare a quenching solution of saturated sodium acetate in a beaker large enough to contain at least 5 times the reaction volume, and cool it in a large ice-water bath with vigorous stirring.

  • Quenching: Slowly and carefully, transfer the completed Vilsmeier-Haack reaction mixture into the cold, stirring quenching solution via a dropping funnel or pipette. The temperature should be maintained below 10 °C.

    • Scientist's Note: This controlled quench into a buffered solution is critical. Pouring the reaction onto plain ice can generate highly acidic localized hotspots as the Vilsmeier complex hydrolyzes, promoting side reactions.

  • Hydrolysis: Once the quench is complete, add a solution of 10-20% aqueous sodium hydroxide (NaOH) until the pH reaches 12-14. Heat the mixture to 60-80 °C and stir for 1-3 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.

  • Cooling & Wash: Cool the reaction mixture back to room temperature. Transfer it to a separatory funnel and wash with an organic solvent like dichloromethane (DCM) or diethyl ether (2 x 50 mL for a 1L reaction) to remove any non-acidic impurities. Discard the organic layers and keep the aqueous layer, which contains the sodium salt of your product.

Protocol 2: Optimized Product Isolation by pH-Controlled Precipitation
  • Cooling: Place the aqueous layer from the previous step into an ice bath and stir vigorously.

  • Acidification: Slowly add 2M hydrochloric acid (HCl) dropwise. Monitor the pH continuously. You should observe the formation of a precipitate as the pH drops below 6.

  • Target pH: Continue adding acid until a stable pH of 3.5 to 4.0 is achieved.

    • Scientist's Note: Avoid "overshooting" the pH. A pH below 3 can increase the risk of degradation or co-precipitation of inorganic salts.

  • Digestion: Continue to stir the resulting slurry in the ice bath for at least 1 hour. This process, known as digestion, allows smaller crystals to dissolve and re-form on larger ones, improving filterability and purity.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). This removes any trapped salts. Finally, perform a wash with a small amount of a cold, non-polar solvent like hexane to help dry the solid.

  • Drying: Dry the solid under vacuum at a moderate temperature (40-50 °C).

Data Summary Table
ParameterRecommended Value/SystemRationale & Notes
Quenching Solution Saturated Sodium Acetate (aq.)Buffers the initial acid release from Vilsmeier complex hydrolysis, preventing degradation.
Hydrolysis pH 12 - 14Ensures rapid and complete saponification of the precursor ester.
Precipitation pH 3.5 - 4.0Optimal range to ensure full protonation and precipitation of the carboxylic acid while minimizing acid-catalyzed decomposition.
Extraction (Impurity Wash) Dichloromethane or Diethyl EtherTo remove non-polar, non-acidic byproducts before acidification.
Recrystallization Solvents 1. Ethanol/Water2. Methanol/Water3. Ethyl AcetateGood for compounds with moderate polarity. Dissolve in hot alcohol, add water dropwise until cloudy, then cool slowly.
Decolorization Agent Activated Charcoal (2-5% w/w)Highly effective for removing colored polymeric impurities during recrystallization.
Advanced Troubleshooting Decision Tree

G Start Problem Observed During Work-up LowYield Q: Low or No Precipitate Start->LowYield OilyProduct Q: Product is Oily/Tarry Start->OilyProduct ColoredProduct Q: Product is Highly Colored Start->ColoredProduct Cause_Hydrolysis Cause: Incomplete Ester Hydrolysis? LowYield->Cause_Hydrolysis Check Cause_pH Cause: Incorrect Precipitation pH? LowYield->Cause_pH Check Cause_DMF Cause: Residual DMF? OilyProduct->Cause_DMF Likely Cause_Polymer Cause: Polymeric Byproducts? OilyProduct->Cause_Polymer Possible ColoredProduct->Cause_Polymer Also Likely Cause_Oxidation Cause: Oxidation/Degradation? ColoredProduct->Cause_Oxidation Likely Sol_Monitor Action: Monitor reaction by TLC/LC-MS. Extend hydrolysis time/temp. Cause_Hydrolysis->Sol_Monitor If Yes Sol_pH Action: Use pH meter. Target pH 3.5-4.0. Add NaCl to 'salt out'. Cause_pH->Sol_pH If Yes Sol_Wash Action: Perform additional aqueous washes before acidification. Cause_DMF->Sol_Wash If Yes Sol_Triturate Action: Triturate with non-polar solvent (ether/hexane). Or re-dissolve & re-precipitate. Cause_Polymer->Sol_Triturate If Yes Sol_Charcoal Action: Recrystallize with activated charcoal treatment. Cause_Polymer->Sol_Charcoal Remove Cause_Oxidation->Sol_Charcoal Also Helps Sol_Temp Action: Keep all work-up steps (quench, acidification) below 10°C. Cause_Oxidation->Sol_Temp Prevent

Caption: A decision tree for troubleshooting common work-up issues.

References
  • Vertex AI Search. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.
  • Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • L.S. College, Muzaffarpur. (2020, May 11). Gattermann reaction.
  • ResearchGate. (2025, August 7). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • MBB College. (n.d.). Reactions of Pyrrole.
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • PubMed. (2009, August 26). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2.... Retrieved from [Link]

  • NIH. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Retrieved from [Link]

  • PubMed. (n.d.). [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyrrole Acetic Acid vs. Carboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of options, nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of options, nitrogen-containing heterocycles, particularly pyrrole derivatives, have garnered significant attention for their versatile biological activities.[1][2] This guide provides an in-depth, evidence-based comparison of the biological activities of pyrrole acetic acid derivatives against other relevant carboxylic acid derivatives, focusing on anti-inflammatory, antimicrobial, and anticancer properties. Our objective is to furnish a comprehensive resource, grounded in experimental data, to inform strategic decisions in medicinal chemistry and drug discovery.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[3] Its unique electronic properties, including its π-electron rich system, and its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets. The incorporation of a carboxylic acid or acetic acid moiety to this scaffold further enhances its potential for biological activity by providing an additional site for interaction and influencing the molecule's overall physicochemical properties.

I. Comparative Analysis of Anti-inflammatory Activity

A significant area of interest for pyrrole acetic acid derivatives has been in the realm of anti-inflammatory agents. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with many common non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Mechanism of Action: COX Inhibition

The primary mechanism of action for many anti-inflammatory carboxylic acids, including pyrrole acetic acid derivatives, is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) PGH2->Prostaglandins Pyrrole_Acetic_Acid Pyrrole Acetic Acid Derivatives Pyrrole_Acetic_Acid->COX_Enzymes Inhibition Other_NSAIDs Other Carboxylic Acid NSAIDs (e.g., Diclofenac) Other_NSAIDs->COX_Enzymes Inhibition Antimicrobial_Mechanism cluster_cell Bacterial Cell Cytoplasm Cytoplasm (Higher pH) Organic_Acid_int Dissociated Acid (Anion + H+) Cytoplasm->Organic_Acid_int Dissociation Cellular_Processes Disruption of Cellular Processes Organic_Acid_ext Undissociated Carboxylic Acid (External) Organic_Acid_ext->Cytoplasm Diffusion Organic_Acid_int->Cellular_Processes Inhibition

Caption: General Antimicrobial Mechanism of Carboxylic Acids.

Experimental Data: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

CompoundClassE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Pyrrole-2-carboxylic acidPyrrole Carboxylic Acid>10016 - 32
Pyrrolopyrimidine Deriv.Fused Pyrrole DerivativeInactive16
Benzoic AcidBenzoic Acid1000-
2-Hydroxybenzoic AcidBenzoic Acid Derivative1000-

Data compiled from multiple sources for comparative illustration. [5][6]It is important to note that the antimicrobial activity is highly dependent on the specific substitutions on the core ring structure. For instance, certain halogenated pyrrolopyrimidines have shown potent activity against S. aureus with MIC values as low as 8 mg/L. [6]

III. Comparative Analysis of Anticancer Activity

The pyrrole ring is a constituent of several clinically approved anticancer drugs, highlighting its importance in oncology drug discovery. [7]The cytotoxic effects of pyrrole carboxylic acid derivatives have been evaluated against various cancer cell lines and can be compared to other heterocyclic carboxylic acids, such as indole carboxylic acids.

Mechanism of Action: Diverse and Target-Specific

The anticancer mechanisms of pyrrole derivatives are diverse and include the inhibition of microtubule polymerization, targeting of protein kinases, and induction of apoptosis. [7]The carboxylic acid moiety can play a crucial role in binding to the target protein.

Anticancer_Workflow Start Start: Cancer Cell Line Culture Treatment Treat with Pyrrole Carboxylic Acid or other Carboxylic Acid Derivatives Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay to Assess Cell Viability Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data to Determine IC50 Value MTT_Assay->Data_Analysis End End: Comparative Cytotoxicity Data Data_Analysis->End

Caption: Experimental Workflow for In Vitro Anticancer Activity Assessment.

Experimental Data: Half-maximal Inhibitory Concentration (IC50)

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for determining the cytotoxic potential of a compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundClassCell LineIC50 (µM)
Pyrrole Derivative 4dPyrrole DerivativeLoVo~100
Pyrrole Derivative 4aPyrrole DerivativeLoVo>100
Indole-2-carboxylic acid-CuIndole Carboxylic Acid CmplxMCF-75.43
Indole-2-carboxylic acid-CuIndole Carboxylic Acid CmplxMDA-MB-2315.69

Data extracted from studies for comparative context. [8]It is evident that the specific derivative and any coordinated metals can significantly impact the anticancer activity. For example, a copper complex of indole-2-carboxylic acid demonstrated potent activity against breast cancer cell lines.

IV. Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Causality: This in vivo assay is a well-established model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, with the later phase being sensitive to inhibition by COX inhibitors.

Protocol:

  • Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compounds (pyrrole acetic acid derivatives or reference NSAIDs) orally or intraperitoneally at a predetermined dose.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Causality: This in vitro assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.

Anticancer Activity: MTT Assay for Cytotoxicity

Causality: This in vitro colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is only carried out by living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (pyrrole derivatives or other carboxylic acids) and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

V. Conclusion and Future Perspectives

This guide has provided a comparative analysis of the biological activities of pyrrole acetic acid derivatives against other carboxylic acid derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. The pyrrole scaffold demonstrates significant versatility, with specific derivatives showing promising activity in all three areas.

The anti-inflammatory potential of pyrrole acetic acid derivatives is often comparable to or, in some cases, exceeds that of established NSAIDs. In the antimicrobial realm, while the parent pyrrole-2-carboxylic acid may have modest activity, strategic substitutions on the pyrrole ring can lead to highly potent compounds. The anticancer activity of pyrrole derivatives is also noteworthy, with a diverse range of mechanisms and the potential for potent cytotoxicity.

It is crucial to emphasize that the biological activity is not solely dictated by the core scaffold but is significantly influenced by the nature and position of substituents. Future research should continue to explore the vast chemical space of pyrrole derivatives, leveraging structure-activity relationship (SAR) studies to design and synthesize novel compounds with enhanced potency and selectivity for their respective biological targets. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these promising therapeutic agents.

References

  • Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
  • Banu, H., & Singh, R. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6293.
  • Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3695–3701.
  • Borges, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Journal of Hygienic Engineering and Design, 35, 119-125.
  • Gouda, M. A., et al. (2018). Synthesis, anti-inflammatory, and molecular docking studies of new heterocyclic derivatives comprising pyrazole, pyridine, and/or pyran moieties. Molecules, 23(11), 2997.
  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Mihaila, M., et al. (2022).
  • Mohamed, M. S., et al. (2016).
  • Song, Y., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(8), 1999.
  • Spanò, V., et al. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 22(21), 11599.
  • Yue, Y., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Current Microbiology, 79(3), 85.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2019). Molecules, 24(18), 3328.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2012). Arzneimittelforschung, 62(11), 538-45.
  • Synthesis of Bioactive Heterocycles. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. (2024). Iraqi Journal of Science, 65(4), 1835-1849.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Baghdad Science Journal, 21(1), 123-134.
  • Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. (2005). Bioorganic & Medicinal Chemistry, 13(5), 1579-1587.
  • Phenylacetic acid. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Phenylacetic acid derivatives, their preparation and compositions containing them. (1984). U.S.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4725.

Sources

Comparative

A Comparative Guide to the Synthesis and Activity of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of pyrrole derivatives, compounds bearing both formyl and acetic acid functionalities, such as 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, represent a class of molecules with significant therapeutic potential. The inherent reactivity of the formyl group allows for diverse chemical modifications, while the acetic acid moiety can play a crucial role in interacting with biological targets.

This guide provides a comparative overview of synthetic strategies and biological activities of analogs related to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid. Drawing upon established methodologies for pyrrole synthesis and findings from the biological evaluation of structurally similar compounds, we aim to equip researchers with the foundational knowledge to design and develop novel analogs in this chemical space.

I. Comparative Synthesis Strategies for the Pyrrole Core

The classical Paal-Knorr synthesis stands out as a fundamental and widely employed method for constructing the pyrrole ring.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target scaffold, a plausible retrosynthetic analysis points towards a 1,4-dicarbonyl precursor that can be cyclized with an appropriate amine. The synthesis of (4-pyrrol-1-yl) acetophenone, for instance, has been initiated with the Paal–Knorr reaction of 4-aminoacetophenone and 2,5-dimethoxy tetrahydrofuran.[4]

Another powerful method is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[5] This approach offers a high degree of flexibility in introducing various substituents onto the pyrrole ring.

More contemporary methods, such as those involving transition-metal catalysis and multi-component reactions, have also emerged as efficient alternatives for pyrrole synthesis.[3] These modern techniques often provide advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance.

To illustrate a potential synthetic workflow, consider the following generalized scheme for the synthesis of a 2-(pyrrol-3-yl)acetic acid derivative, which could be adapted for the target molecule.

Synthetic_Workflow A Starting Materials (e.g., β-ketoester, α-haloketone, amine) B Pyrrole Ring Formation (e.g., Hantzsch or Paal-Knorr Synthesis) A->B F Substituted Pyrrole Core B->F C Introduction of Acetic Acid Moiety G Pyrrole-3-acetic acid precursor C->G D Formylation at C-5 H Target Scaffold D->H E Analog Synthesis (Modification of formyl group, etc.) F->C G->D H->E

Caption: Generalized synthetic workflow for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid analogs.

Experimental Protocol: A Representative Paal-Knorr Synthesis of a Substituted Pyrrole

The following protocol is a generalized representation of a Paal-Knorr synthesis, a versatile method for forming the pyrrole ring, which can be adapted for the synthesis of precursors to the target molecule.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Glacial acetic acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure substituted pyrrole.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

II. Comparative Biological Activities and Structure-Activity Relationships (SAR)

Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] While specific data for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid analogs is limited, we can draw valuable insights from studies on structurally related compounds.

Anticancer Activity

Several studies have highlighted the potential of pyrrole derivatives as anticancer agents. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives have been synthesized and evaluated for their antiproliferative effects.[8] A number of these derivatives showed significant growth inhibition against various cancer cell lines, with some exhibiting growth inhibition in the range of 50.21-108.37% at a 10 µM concentration.[8] Molecular docking studies suggested that these compounds may exert their anticancer effects by targeting VEGFR-2.[8]

Furthermore, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have also been synthesized and screened for their antiproliferative activity against multiple human cancer cell lines, with some compounds demonstrating a high selectivity index.[9] Another study on alkynylated pyrrole derivatives identified a lead compound with IC50 values of 2.29 ± 0.18 and 3.49 ± 0.30 μM against U251 and A549 cancer cell lines, respectively.[10] Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis.[10]

The structure-activity relationship (SAR) in these series often points to the importance of the nature and position of substituents on the pyrrole ring and any appended aromatic systems. For instance, in a series of 2,4-azolidinedione-acetic acid derivatives, a compound bearing a 4-chlorobenzylidene group and a 2-trifluoromethyl-phenyl acetamide moiety displayed high selectivity for leukemia cell lines.[11]

Anti-inflammatory Activity

Pyrrole-containing compounds have also been investigated as anti-inflammatory agents.[12] A study on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, synthesized from N³-substituted amidrazones and 2,3-dimethylmaleic anhydride, demonstrated significant inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMCs).[1][7][13] The most potent compounds in this series also inhibited the production of pro-inflammatory cytokines.[1][7][13]

The SAR for anti-inflammatory activity in various pyrrole series often highlights the influence of substituents on lipophilicity and the ability to interact with specific enzyme active sites, such as cyclooxygenases (COX-1 and COX-2).[12]

Antimicrobial Activity

The pyrrole scaffold is a common feature in compounds with antimicrobial properties. A series of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives showed potential as antimicrobial agents, with some compounds exhibiting growth inhibition of 50.87-56.60% at a concentration of 32 µg/ml.[8]

The following table summarizes the biological activities of some representative pyrrole derivatives, which can serve as a reference for designing new analogs of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

Compound ClassBiological ActivityKey FindingsReference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesAnticancer, AntimicrobialGrowth inhibition of 50.21-108.37% against cancer cell lines at 10 µM. Antimicrobial growth inhibition of 50.87-56.60% at 32 µg/ml.[8]
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivativesAnticancerGood to high selectivity index against multiple human cancer cell lines.[9]
Alkynylated pyrrole derivativesAnticancerIC50 values of 2.29 µM (U251 cells) and 3.49 µM (A549 cells) for the lead compound.[10]
3,4-dimethyl-1H-pyrrole-2,5-dione derivativesAnti-inflammatorySignificant inhibition of PBMC proliferation and pro-inflammatory cytokine production.[1][7][13]

III. Future Directions and Opportunities

The exploration of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid analogs presents a promising avenue for the discovery of novel therapeutic agents. The existing literature on related pyrrole derivatives provides a solid foundation for the rational design and synthesis of new compounds.

Key areas for future investigation include:

  • Systematic SAR studies: A focused library of analogs should be synthesized to systematically probe the effects of substituents at various positions of the pyrrole ring, as well as modifications of the formyl and acetic acid groups.

  • Mechanism of action studies: For active compounds, elucidating the specific molecular targets and signaling pathways involved will be crucial for understanding their therapeutic potential and for further optimization.

  • Comparative synthesis studies: A direct comparison of different synthetic routes to the target scaffold would be valuable for identifying the most efficient and scalable methods for analog production.

By leveraging the rich chemistry of the pyrrole nucleus and drawing inspiration from the biological activities of its diverse derivatives, researchers can unlock the full potential of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid analogs in the quest for new and effective medicines.

IV. References

  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed. [Link]

  • Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. (2019). Modern Scientific Press. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). Royal Society of Chemistry. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). National Center for Biotechnology Information. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (n.d.). ResearchGate. [Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). ACS Publications. [Link]

  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. (2009). PubMed. [Link]

  • Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. (n.d.). ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Center for Biotechnology Information. [Link]

  • Discovery and structure-activity relationships of pyrrolone antimalarials. (n.d.). PubMed. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. (n.d.). Bentham Science. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (n.d.). MDPI. [Link]

  • Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis. (n.d.). PubMed. [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (n.d.). MDPI. [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). ResearchGate. [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Evaluation of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vitro evaluation of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" and its derivatives, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro evaluation of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" and its derivatives, a class of compounds with significant therapeutic potential. Drawing upon established methodologies and data from related pyrrole structures, this document offers a comparative analysis of their potential anti-inflammatory and anti-angiogenic activities. While specific experimental data for the titular compound is not extensively available in the public domain, this guide establishes a robust technical foundation for its investigation and comparison against relevant alternatives.

Introduction: The Therapeutic Promise of Pyrrole Derivatives

The pyrrole ring is a fundamental scaffold in a multitude of biologically active molecules, both natural and synthetic. Derivatives of this heterocyclic structure are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" and its analogs are of particular interest due to their structural features, which suggest potential interactions with key biological targets involved in inflammation and angiogenesis.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Key mediators of inflammation include pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like Cyclooxygenase-2 (COX-2). Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like tumor growth and metastasis. A pivotal regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The ability to modulate these pathways represents a significant opportunity for therapeutic intervention.

This guide will explore the in vitro methodologies to assess the efficacy of novel pyrrole derivatives in these key areas, providing a basis for comparison with established drugs and other investigational compounds.

Comparative In Vitro Profiling: A Multi-faceted Approach

To comprehensively evaluate the potential of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" derivatives, a battery of in vitro assays is recommended. This approach allows for a detailed understanding of their mechanism of action and provides a basis for structure-activity relationship (SAR) studies. The following sections outline key assays and present hypothetical comparative data based on published results for structurally related pyrrole compounds.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the test compounds will be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Indomethacin.

A critical aspect of anti-inflammatory activity is the ability to suppress the production of key signaling molecules that drive the inflammatory cascade.

Experimental Protocol: Pro-inflammatory Cytokine (IL-6 & TNF-α) Inhibition Assay

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Stimulation: PBMCs are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), to induce the production of IL-6 and TNF-α.

  • Treatment: Concurrently with stimulation, cells are treated with various concentrations of the test compounds, a vehicle control, and a positive control (e.g., Dexamethasone).

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Quantification: The concentration of IL-6 and TNF-α in the cell culture supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition for each compound is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves.

Table 1: Comparative Inhibition of Pro-inflammatory Cytokine Production

CompoundIC₅₀ for IL-6 Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)Reference
Hypothetical Derivative A 5.28.1N/A
Hypothetical Derivative B 12.815.3N/A
Diclofenac 10.518.2[Fictional Data]
Dexamethasone 0.10.05[Fictional Data]

This table presents hypothetical data for illustrative purposes, based on the activities of related pyrrole derivatives found in the literature.

Selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is a key mechanism for many anti-inflammatory drugs.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme Source: Recombinant human COX-2 enzyme is used.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing necessary co-factors.

  • Treatment: The enzyme is pre-incubated with various concentrations of the test compounds, a vehicle control, and a positive control (e.g., Celecoxib).

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specified time at 37°C.

  • Quantification: The production of prostaglandin E₂ (PGE₂) is measured using an ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Table 2: Comparative COX-2 Enzyme Inhibition

CompoundIC₅₀ for COX-2 Inhibition (µM)Reference
Hypothetical Derivative A 2.5N/A
Hypothetical Derivative B 7.8N/A
Celecoxib 0.04[Fictional Data]
Diclofenac 0.9[Fictional Data]

This table presents hypothetical data for illustrative purposes.

Anti-Angiogenic Activity Assessment

The anti-angiogenic potential of the test compounds will be compared against known VEGFR-2 inhibitors such as Sunitinib and Sorafenib.

Direct inhibition of the VEGFR-2 tyrosine kinase activity is a primary mechanism for anti-angiogenic drugs.

Experimental Protocol: VEGFR-2 Kinase Assay

  • Enzyme and Substrate: Recombinant human VEGFR-2 kinase domain and a suitable peptide substrate are used.

  • Assay Buffer: The assay is performed in a kinase buffer containing ATP and magnesium ions.

  • Treatment: The enzyme is incubated with various concentrations of the test compounds, a vehicle control, and a positive control (e.g., Sunitinib).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature.

  • Detection: The level of substrate phosphorylation is quantified using a variety of methods, such as fluorescence-based assays or radiometric assays.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Table 3: Comparative VEGFR-2 Kinase Inhibition

CompoundIC₅₀ for VEGFR-2 Inhibition (nM)Reference
Hypothetical Derivative A 50N/A
Hypothetical Derivative B 250N/A
Sunitinib 9[Fictional Data]
Sorafenib 90[Fictional Data]

This table presents hypothetical data for illustrative purposes.

This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.

Experimental Protocol: HUVEC Tube Formation Assay

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrigel Coating: 96-well plates are coated with Matrigel, a basement membrane extract that promotes tube formation.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated plates in the presence of various concentrations of the test compounds, a vehicle control, and a positive control (e.g., Suramin).

  • Incubation: The plates are incubated for 6-18 hours at 37°C to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is visualized using microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

  • Data Analysis: The percentage of inhibition of tube formation is calculated relative to the vehicle-treated control.

Table 4: Comparative Inhibition of HUVEC Tube Formation

CompoundIC₅₀ for Tube Formation Inhibition (µM)Reference
Hypothetical Derivative A 1.8N/A
Hypothetical Derivative B 9.5N/A
Suramin 15[Fictional Data]
Sunitinib 0.5[Fictional Data]

This table presents hypothetical data for illustrative purposes.

Visualizing the Mechanisms of Action

To better understand the biological context of these in vitro assays, the following diagrams illustrate the key signaling pathways involved.

Inflammation_Pathway cluster_drug_targets Drug Targets LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines induces transcription COX2 COX-2 Nucleus->COX2 induces transcription Cytokine_Inhibition Cytokine Inhibition Cytokines->Cytokine_Inhibition PGs Prostaglandins COX2->PGs produces COX2_Inhibition COX-2 Inhibition PGs->COX2_Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 substrate

Caption: Simplified signaling pathway of LPS-induced inflammation.

Angiogenesis_Pathway cluster_drug_target Drug Target VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates VEGFR2_Inhibition VEGFR-2 Inhibition VEGFR2->VEGFR2_Inhibition EndothelialCell Endothelial Cell PLCg->EndothelialCell leads to Akt Akt PI3K->Akt activates Akt->EndothelialCell promotes Proliferation Proliferation EndothelialCell->Proliferation Migration Migration EndothelialCell->Migration Survival Survival EndothelialCell->Survival

Caption: Simplified VEGF/VEGFR-2 signaling pathway in angiogenesis.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a logical workflow for the in vitro evaluation of novel pyrrole derivatives.

Experimental_Workflow start Synthesize and Characterize '2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid' Derivatives primary_screening Primary Screening: Cytotoxicity Assay (e.g., MTT on relevant cell lines) start->primary_screening anti_inflammatory_assays Anti-inflammatory Assays primary_screening->anti_inflammatory_assays anti_angiogenic_assays Anti-Angiogenic Assays primary_screening->anti_angiogenic_assays cytokine_assay Pro-inflammatory Cytokine Inhibition (IL-6, TNF-α) anti_inflammatory_assays->cytokine_assay cox2_assay COX-2 Enzyme Inhibition Assay anti_inflammatory_assays->cox2_assay vegrf2_assay VEGFR-2 Kinase Inhibition Assay anti_angiogenic_assays->vegrf2_assay tube_formation_assay HUVEC Tube Formation Assay anti_angiogenic_assays->tube_formation_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytokine_assay->sar_analysis cox2_assay->sar_analysis vegrf2_assay->sar_analysis tube_formation_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Recommended workflow for in vitro testing of novel compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" derivatives as potential anti-inflammatory and anti-angiogenic agents. By employing the described assays and comparing the results to established drugs, researchers can effectively profile these novel compounds and identify promising candidates for further development.

The causality behind the experimental choices lies in a tiered approach, starting with broad screening for cellular toxicity, followed by specific mechanistic assays targeting key pathways in inflammation and angiogenesis. This ensures that the observed biological effects are not due to general cytotoxicity and provides insights into the compounds' modes of action. Each protocol is designed as a self-validating system through the inclusion of appropriate positive and negative controls, ensuring the reliability of the generated data.

Future work should focus on obtaining direct experimental data for the titular compound and its derivatives to validate the hypothetical comparisons presented here. Further in-depth studies, including the investigation of other relevant signaling pathways and in vivo efficacy and safety studies, will be crucial in advancing these promising pyrrole derivatives towards clinical applications.

References

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. [Link]

  • Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(13), 4483-4489. [Link]

  • Bongartz, J. P., Stokbroekx, R., et al. (2002). Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters, 12(4), 589-591. [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Battilocchio, C., Poce, G., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3677-3683. [Link]

  • Metwally, K. A., et al. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 28(33), 6758-6793. [Link]

  • Al-Sanea, M. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(5), 1083. [Link]

  • Goudah, A., et al. (2015). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. ResearchGate. [Link]

  • Sahib, H. B., et al. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific Journal of Cancer Prevention, 25(7), 2509-2515. [Link]

  • Zarghi, A., et al. (2020). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • MDPI. (2024). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

  • MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • MDPI. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • NIH. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • NIH. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Link]

  • NIH. (2020). The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone. [Link]

  • PubMed. (2005). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. [Link]

  • PubMed. (2000). Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. [Link]

  • ResearchGate. (2007). Effects of compounds 3a-j on acetic acid induced wri- thing in mice. [Link]

  • ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • ResearchGate. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

  • Universidade de Caxias do Sul. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. [Link]

  • YouTube. (2023). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. [Link]

Comparative

A Strategic Guide to Bioisosteric Replacement for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Introduction: The Imperative of Molecular Optimization In modern drug discovery, a lead compound is not the end of the journey, but rather the beginning of a rigorous process of optimization. The goal is to refine the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Molecular Optimization

In modern drug discovery, a lead compound is not the end of the journey, but rather the beginning of a rigorous process of optimization. The goal is to refine the molecule to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosteric replacement is a cornerstone of this process, a powerful strategy where one functional group is exchanged for another with similar physical or chemical properties to achieve a more favorable biological or pharmacological profile.[1][2][3] This guide provides an in-depth comparison of potential bioisosteric replacements for the hypothetical, yet structurally relevant, lead compound 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid . Pyrrole-based structures are prevalent in pharmacologically active agents, making this scaffold a valuable case study.[4]

We will dissect this molecule into its three primary functional regions, each presenting unique opportunities and challenges for modification:

  • The Carboxylic Acid: A key interaction group, but often a liability for cell permeability and metabolism.

  • The Formyl Group: A hydrogen bond acceptor whose reactivity and metabolic fate may need modulation.

  • The Dimethyl-Pyrrole Core: The central scaffold, which can be "hopped" to alter core physicochemical properties and explore new intellectual property space.

This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not only a comparative analysis of bioisosteres but also the underlying rationale and supporting experimental frameworks to empower informed decision-making in your optimization campaigns.

G cluster_0 Points of Bioisosteric Modification mol b1 Carboxylic Acid (Acidity, PK, Metabolism) mol->b1 b2 Formyl Group (Reactivity, H-Bonding) mol->b2 b3 Pyrrole Scaffold (Core Properties, IP) mol->b3

Figure 1: The core scaffold of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid with key regions for bioisosteric modification highlighted.

Part 1: Taming the Acid: Bioisosteres for the Carboxylic Acid Moiety

Rationale for Replacement

The carboxylic acid is a frequent pharmacophoric feature, often engaging in critical ionic or hydrogen-bond interactions with a biological target. However, its presence can introduce significant liabilities, including limited permeability across biological membranes due to its ionizable nature, rapid metabolic clearance, and potential for idiosyncratic toxicities mediated by the formation of reactive acyl glucuronides.[5][6] Consequently, replacing the carboxylic acid is one of the most common strategies in lead optimization.[5]

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is context-dependent, balancing the need to retain the key acidic interaction with the goal of improving drug-like properties.[7] Below is a comparison of the most widely employed replacements.

BioisostereRepresentative StructureTypical pKa RangeImpact on Lipophilicity (LogP) vs. COOHKey Scientific Considerations
Carboxylic Acid -COOH4.2 - 4.5BaselineProne to forming reactive acyl glucuronides; often limits passive diffusion.
Tetrazole C-CNNNN-H4.5 - 4.9Generally increases LogPpKa is very similar to COOH.[1][8] The interaction point extends ~1.2 Å further from the core, requiring active site flexibility.[8] Avoids acyl glucuronide formation.[8]
Acyl Sulfonamide -CONHSO₂R4.0 - 6.0VariableAcidity and properties are tunable via the 'R' group. Topology is critical for activity (e.g., CONHSO₂ vs. SO₂NHCO).[9]
Hydroxyisoxazole C₃H₂NO-OH4.0 - 5.5Generally increases LogPPlanar, aromatic system that can participate in π-stacking. Acidity is modulated by substitution.
Oxadiazolinone C₂HN₂O-OH~6.1VariableCan serve as an effective acidic mimic, as seen in the drug Azilsartan.[8]
Phosphonic Acid -PO(OH)₂~1.0 - 3.0Significantly decreases LogPMore polar and strongly acidic than carboxylic acids.[7] Non-planar geometry can alter binding modes.[7]

Data sourced from:[1][5][7][8][9][10]

Expert Insights: The 5-substituted-1H-tetrazole is arguably the most successful carboxylic acid bioisostere. Its pKa so closely mimics that of a carboxylic acid that it often preserves the crucial ionic interaction with the target, as famously demonstrated in the development of the angiotensin II antagonist Losartan.[1] However, chemists must be mindful of the geometric shift; the tetrazole ring projects its acidic proton and charge center further from the molecular core, a change the binding pocket must accommodate.[8] While tetrazoles increase lipophilicity (LogP), this does not always translate to better permeability due to high desolvation penalties, a critical factor to evaluate experimentally.[1]

Featured Experimental Protocol: Determination of pKa and LogD₇.₄

Trustworthy optimization requires robust experimental data. This protocol outlines a medium-throughput method for determining acidity (pKa) and lipophilicity at physiological pH (LogD₇.₄).[5][11]

1. pKa Determination (UV-Metric Titration)

  • Principle: The UV-Vis absorbance spectrum of a compound with a chromophore near the ionizable center will change as a function of pH. This change is used to determine the pKa.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • In a 96-well UV-transparent plate, add a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[11]

    • Add a small aliquot of the compound stock solution to each well to a final concentration of 50-100 µM.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

    • Plot absorbance at a specific wavelength (where the change is maximal) versus pH. Fit the data to the Henderson-Hasselbalch equation to calculate the pKa.

2. LogD₇.₄ Determination (Shake-Flask Method)

  • Principle: The compound is partitioned between two immiscible phases (n-octanol and aqueous buffer at pH 7.4). The ratio of concentrations at equilibrium defines the LogD.[11]

  • Methodology:

    • Prepare a buffered aqueous solution at pH 7.4 (e.g., PBS) and saturate it with n-octanol. Likewise, saturate n-octanol with the buffer.

    • Add a known amount of the test compound to a vial containing equal volumes of the two pre-saturated phases.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully sample a precise aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.[11]

    • Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

Part 2: Modulating the Formyl Group: Reactivity and Interactions

Rationale for Replacement

The formyl group (an aldehyde) is a polar, hydrogen bond-accepting moiety. However, its electrophilic carbon atom makes it susceptible to nucleophilic attack and Schiff base formation with biological amines, which can be a source of instability or off-target reactivity. Metabolically, aldehydes are readily oxidized to carboxylic acids or reduced to alcohols. Replacing the formyl group can enhance metabolic stability, fine-tune hydrogen bonding interactions, and eliminate unwanted reactivity.

Comparative Analysis of Key Formyl Group Bioisosteres

BioisostereRepresentative StructureH-Bonding CapabilityRelative Metabolic StabilityKey Scientific Considerations
Formyl -CHOAcceptorLowReactive, susceptible to oxidation/reduction.
Nitrile (Cyano) -C≡NStrong AcceptorHighMetabolically robust. Strong dipole and linear geometry can influence binding. Electron-withdrawing nature can be tuned.[9]
Oxime -CH=NOHDonor & AcceptorModerate to HighIntroduces H-bond donor capability. Can exist as E/Z isomers, offering different vectors for interaction. Successfully used to displace water in a binding pocket.[9]
Hydroxymethyl -CH₂OHDonor & AcceptorModerateRemoves aldehyde reactivity. Can be a site for glucuronidation. Changes electronics from electron-withdrawing to neutral.
Trifluoromethyl -CF₃Weak AcceptorVery HighMetabolically very stable. Strongly electron-withdrawing and highly lipophilic. Can serve as a bioisostere for other groups by mimicking steric bulk and electronics.[12][13]

Expert Insights: The nitrile group is a classic replacement for an aldehyde or ketone. It is an excellent hydrogen bond acceptor but is metabolically far more stable. Its influence, however, extends beyond simple mimicry. The strong electron-withdrawing nature of the nitrile can significantly alter the electronics of the pyrrole ring, which may impact the binding affinity or the pKa of the pyrrole N-H. In the design of cathepsin inhibitors, the electrophilicity of a nitrile was critical for covalent bond formation, and its reactivity was modulated by the electronics of the attached heterocycle.[9] This demonstrates that a bioisosteric replacement is not merely a steric swap but an electronic perturbation that must be carefully considered.

Featured Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a framework for assessing how readily a compound is metabolized by the primary drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[14]

G cluster_workflow Microsomal Stability Assay Workflow A 1. Preparation - Thaw liver microsomes (e.g., human, rat) - Prepare 100 mM phosphate buffer (pH 7.4) - Prepare NADPH cofactor solution B 2. Incubation - Add compound (1 µM final) to microsomes in buffer - Pre-incubate at 37°C - Initiate reaction by adding NADPH A->B C 3. Time-Point Sampling - At t = 0, 5, 15, 30, 45 min, take an aliquot - Quench reaction immediately with cold acetonitrile containing an internal standard B->C D 4. Analysis - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS to quantify remaining parent compound C->D E 5. Data Interpretation - Plot ln(% remaining) vs. time - Calculate half-life (t½) and intrinsic clearance (Cl_int) D->E

Figure 2: Standard workflow for an in vitro liver microsomal stability assay.

  • Principle: The rate of disappearance of a parent compound is measured over time when incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes.[15]

  • Methodology:

    • Reagents: Pooled liver microsomes (human, rat, or other species), 100 mM phosphate buffer (pH 7.4), NADPH regenerating system or NADPH solution, test compound, control compounds (one high-turnover, one low-turnover), and acetonitrile for quenching.[16]

    • Incubation: In a 96-well plate, add buffer and microsomes (final protein concentration typically 0.5 mg/mL). Add the test compound (final concentration typically 1 µM).[14][16] Pre-warm the plate at 37°C.

    • Initiation: Start the reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).[14]

    • Time Points: At specified times (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[14]

    • Analysis: Centrifuge the quenched samples. Analyze the supernatant using LC-MS/MS to quantify the peak area of the parent compound relative to the internal standard.

    • Calculation: Determine the percentage of compound remaining at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

Part 3: Beyond the Ring: Scaffold Hopping the Pyrrole Core

Rationale for Replacement

Scaffold hopping involves replacing the central molecular core with a structurally different one while aiming to maintain or improve the biological activity. This is a more profound change than functional group modification. The rationale includes: improving physicochemical properties (e.g., solubility), escaping a patent-protected chemical series, eliminating a known structural liability (e.g., a metabolic hotspot on the ring), or discovering novel interactions with the target. The electronic nature of the pyrrole ring and its susceptibility to CYP-mediated oxidation can be modulated by replacing it with other heterocycles.[17]

Comparative Analysis of Alternative Heterocyclic Scaffolds

The choice of a new scaffold is guided by matching the vector and pharmacophoric presentation of the key side chains. The electronic properties and hydrogen bonding patterns of the ring itself are critical variables.

G cluster_0 Scaffold Hopping from a Pyrrole Core cluster_1 Alternative 5-Membered Heterocycles Pyrrole Pyrazol Pyrrole->Pyrazol Imidazole Pyrrole->Imidazole Thiazole Pyrrole->Thiazole Oxazole Pyrrole->Oxazole

Figure 3: The concept of scaffold hopping, replacing the central pyrrole with other 5-membered heterocycles.

ScaffoldH-Bond Donor SitesH-Bond Acceptor SitesRelative Electron DensityKey Scientific Considerations
Pyrrole 1 (N-H)0 (π system)Electron-richProne to oxidation. N-H can be a key donor.
Pyrazole 1 (N-H)1 (N)Less rich than pyrroleThe adjacent nitrogens alter the dipole moment. Offers both a donor and an acceptor site.
Imidazole 1 (N-H)1 (N)Less rich than pyrroleThe 1,3-nitrogen arrangement provides different vectors and basicity compared to pyrazole. pKa of N-H is lower (more acidic) than pyrrole.
Thiazole 01 (N)Electron-deficientAromatic, more metabolically stable than pyrrole. The sulfur atom can influence stacking interactions. Lacks an H-bond donor.
Oxazole 01 (N)Electron-deficientThe oxygen atom is a poor H-bond acceptor compared to the nitrogen.[9] Less stable to acid/base than thiazole.

Data sourced from:[9]

Expert Insights: The seemingly subtle change of moving or adding a nitrogen atom has profound effects. In a series of factor Xa inhibitors, swapping the positions of the N and O atoms in an oxazole ring (a topological isomer) resulted in a tenfold difference in potency.[9] This was attributed not to hydrogen bonding but to a more favorable alignment of the ring's dipole moment with an amide bond in the protein backbone. Similarly, a study on HIV-1 integrase inhibitors showed that a thiazole was a potent scaffold, while a 1,3,4-oxadiazole was modest in that series but optimal in another, highlighting the deep context-dependency of scaffold selection.[9] These examples underscore that scaffold hopping is not a simple substitution but a complex interplay of sterics, electronics, and solvation that must be guided by structural biology and iterative testing.

Conclusion

The optimization of a lead compound like 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a multifactorial challenge that demands a systematic and rational approach. By dissecting the molecule into its core components—the carboxylic acid, the formyl group, and the pyrrole scaffold—we can strategically apply the principles of bioisosterism to address specific liabilities and enhance desired properties. Replacing the carboxylic acid with a tetrazole can preserve acidity while improving metabolic stability. Modulating the formyl group with a nitrile can increase stability and alter electronic interactions. Finally, scaffold hopping the pyrrole core to an alternative heterocycle like a pyrazole or thiazole can fundamentally change the molecule's ADME profile and open new avenues for intellectual property. Success in this endeavor relies on a deep understanding of the causality behind each replacement, supported by robust, quantitative experimental data.

References

  • Gola, A. M. R., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 15(1), 1-36. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery, 1-76. [Link]

  • Dranfield, P. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

  • El-Sayed, M. A., et al. (2023). Isosterism in pyrrole via azaboroles substitution, a theoretical investigation for electronic structural, stability and aromaticity. Heliyon, 9(10), e20542. [Link]

  • CN104193568A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Ertl, P., et al. (2000). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(3), 154-165. [Link]

  • Kiss, R., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7258. [Link]

  • Lu, H. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5228-5234. [Link]

  • Al-Masoudi, A., & Appukkuttan, P. (2021). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules, 26(11), 3326. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Paprocka, R., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(20), 6185. [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Request PDF: Structure Property Relationships of Carboxylic Acid Isosteres. ResearchGate. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. IntechOpen. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

  • PDF: Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. [Link]

  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [Link]

  • Hafez, H. N., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(11), 1368. [Link]

  • pKa and log p determination. Slideshare. [Link]

  • Dranfield, P. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

Validation

A Researcher's Guide to Sourcing 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical synthesis and drug discovery, the quality of starting materials is paramount. This guide provides a comprehensive compari...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, the quality of starting materials is paramount. This guide provides a comprehensive comparison of suppliers for "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" (CAS No. 52513-48-1), a valuable building block in medicinal chemistry. Beyond a simple price comparison, this document delves into the critical aspects of supplier validation, offering detailed experimental protocols for in-house quality control and a discussion of potential impurities that could impact your research.

Introduction to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a substituted pyrrole derivative. The pyrrole ring is a common scaffold in numerous pharmaceuticals and biologically active compounds. The presence of a formyl group and an acetic acid side chain makes this molecule a versatile intermediate for further chemical modifications, such as the synthesis of more complex heterocyclic systems or for use in fragment-based drug design. Given its potential in synthetic applications, ensuring the purity and identity of this reagent is a critical first step in any research endeavor.

Supplier Comparison

The following table summarizes publicly available information from various chemical suppliers for "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid". It is important to note that while stated purity is a useful starting point, it should not be the sole factor in your purchasing decision. Availability of detailed analytical data and batch-to-batch consistency are equally, if not more, important.

SupplierCatalog NumberStated PurityAvailable Pack SizesNotes
Sigma-Aldrich ATE32636593697%250 mg, 1 g, 5 gOften provides access to a Certificate of Analysis (CoA) online.[1]
CP Lab Safety -97%1 gSpecifies "Made in the USA".[2]
Arctom BD-A922298Not specifiedFlexible sizesResearchers should inquire directly for purity specifications and analytical data.[3]
abcr Gute Chemie AB306602Not specifiedInquire for detailsEuropean-based supplier; important to request detailed specifications.[4]

Expert Insight: The stated purity of 97% from some suppliers is a good benchmark. However, the nature of the remaining 3% can be critical. Are they benign inorganic salts, or are they structurally related organic impurities that could interfere with your reaction or biological assay? This is why independent verification is crucial.

The Imperative of Independent Quality Verification

A supplier's Certificate of Analysis (CoA) is a vital document, but it should be treated as a starting point, not the final word on quality. CoAs provide batch-specific information, which may include appearance, solubility, and the results of quality control tests like NMR or HPLC. When evaluating a CoA, look for:

  • Clarity and Detail: Does the CoA clearly state the methods used for analysis (e.g., HPLC, NMR)? Does it provide the actual results (e.g., a purity value) or just a statement of compliance?

  • Analytical Traces: The most trustworthy suppliers will provide the actual analytical data, such as an HPLC chromatogram or an NMR spectrum. This allows you to independently assess the purity and look for minor impurity peaks.

  • Batch Number: Always ensure the CoA corresponds to the batch number on the product you receive.

The following diagram illustrates a recommended workflow for evaluating and validating a new batch of this chemical.

G cluster_0 Supplier Selection & Procurement cluster_1 In-House Quality Control cluster_2 Decision Request CoA Request CoA Place Order Place Order Request CoA->Place Order Compare Suppliers Compare Suppliers Compare Suppliers->Request CoA Visual Inspection Visual Inspection Place Order->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test Perform HPLC-UV Perform HPLC-UV Solubility Test->Perform HPLC-UV Perform 1H NMR Perform 1H NMR Perform HPLC-UV->Perform 1H NMR Accept or Reject Batch Accept or Reject Batch Perform 1H NMR->Accept or Reject Batch

Caption: Workflow for Supplier Evaluation and In-House QC.

Experimental Protocols for Quality Control

The following are robust, yet standard, experimental protocols for verifying the identity and purity of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid".

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate the main compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Solvent: Acetonitrile:Water (50:50)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample solvent. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Data Analysis: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: The use of a gradient elution ensures that both polar and non-polar impurities can be detected. The inclusion of formic acid in the mobile phase helps to achieve better peak shape for the acidic analyte.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the chemical structure of the molecule.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the structure. Key expected signals would include:

    • Singlets for the two methyl groups on the pyrrole ring.

    • A singlet for the methylene group of the acetic acid side chain.

    • A singlet for the formyl proton.

    • A broad singlet for the N-H proton of the pyrrole ring.

    • A broad singlet for the carboxylic acid proton.

Expertise & Experience: The choice of deuterated solvent is important. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons (N-H and COOH).

Potential Impurities and Their Origins

Understanding the potential synthetic routes for "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" can provide insights into likely impurities. A plausible synthesis involves the Knorr or Paal-Knorr pyrrole synthesis to form the pyrrole core, followed by a Vilsmeier-Haack formylation.[2][5][6]

G cluster_0 Plausible Synthetic Pathway cluster_1 Potential Impurities Starting Materials Starting Materials Paal-Knorr Synthesis Paal-Knorr Synthesis Starting Materials->Paal-Knorr Synthesis Substituted Pyrrole Substituted Pyrrole Paal-Knorr Synthesis->Substituted Pyrrole Unreacted Starting Materials Unreacted Starting Materials Paal-Knorr Synthesis->Unreacted Starting Materials Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation Substituted Pyrrole->Vilsmeier-Haack Formylation Final Product 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid Vilsmeier-Haack Formylation->Final Product Over-formylated by-products Over-formylated by-products Vilsmeier-Haack Formylation->Over-formylated by-products Isomeric Products Isomeric Products Vilsmeier-Haack Formylation->Isomeric Products

Caption: Potential Impurity Sources from Synthesis.

Common Potential Impurities:

  • Unreacted Starting Materials: Depending on the specific route, these could include aminoketones or dicarbonyl compounds.

  • Isomeric Products: The Vilsmeier-Haack reaction can sometimes lead to formylation at other positions on the pyrrole ring, although the substitution pattern of the starting material should largely direct it to the desired position.

  • Over-formylated By-products: Under harsh conditions, diformylation could potentially occur.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., ethyl acetate, hexanes, DMF from the Vilsmeier-Haack reaction) may be present in trace amounts.

Being aware of these potential impurities can help in the interpretation of analytical data and in troubleshooting subsequent reactions.

Conclusion

The selection of a chemical supplier should be a carefully considered process that extends beyond a simple comparison of price and stated purity. For a molecule like "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid", which is likely to be a key building block in a multi-step synthesis, rigorous quality control is a non-negotiable step. By requesting detailed analytical data from suppliers and performing independent verification using techniques such as HPLC and NMR, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • CP Lab Safety. 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, 97% Purity, C9H11NO3, 1 gram. [Link]

  • Arctom. CAS NO. 52513-48-1 | 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid. [Link]

  • abcr Gute Chemie. AB306602 | CAS 52513-48-1. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Taylor & Francis Online. Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic Acid: An Essential Pharmaceutical Intermediate

This guide provides an in-depth comparison of alternative synthetic routes to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of alternative synthetic routes to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore two primary strategies, rooted in classical pyrrole chemistry, and provide a detailed analysis of their respective methodologies, experimental data, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this crucial building block.

Introduction to the Target Molecule

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a substituted pyrrole derivative of significant interest in medicinal chemistry. Its structural features, including the reactive formyl group and the acetic acid side chain, make it a versatile precursor for the synthesis of complex heterocyclic molecules. A notable application of this intermediate is in the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The efficient and scalable synthesis of this molecule is therefore of paramount importance.

This guide will compare two plausible and effective synthetic pathways:

  • Route 1: The Knorr Pyrrole Synthesis Approach. This classical method involves the condensation of an α-amino-ketone with a β-ketoester to construct the pyrrole ring, followed by functional group manipulations to achieve the target structure.

  • Route 2: The Paal-Knorr Pyrrole Synthesis Approach. This alternative strategy utilizes the condensation of a 1,4-dicarbonyl compound with an amine to form the pyrrole core, offering a different set of starting materials and reaction conditions.

We will delve into the experimental details of each route, presenting a logical flow from starting materials to the final product, supported by experimental data and mechanistic insights.

Route 1: Knorr Pyrrole Synthesis Pathway

The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry, renowned for its reliability in constructing polysubstituted pyrroles.[1] This pathway commences with the formation of a substituted pyrrole ester, which then undergoes formylation and subsequent hydrolysis to yield the target carboxylic acid.

Overall Synthetic Strategy

The synthesis via the Knorr approach can be envisioned in three key stages:

  • Pyrrole Core Formation: Synthesis of ethyl 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetate via a Knorr-type condensation.

  • Formylation: Introduction of the formyl group at the C5 position of the pyrrole ring using the Vilsmeier-Haack reaction.[2][3][4]

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This initial step constructs the core pyrrole structure. The procedure described is a modification of the classical Knorr synthesis.[1]

  • Reaction: Ethyl acetoacetate is nitrosated to form ethyl 2-oximinoacetoacetate, which is then reduced in situ with zinc dust in the presence of a second equivalent of a β-dicarbonyl compound (in this case, acetylacetone can be used to introduce the necessary methyl groups) to form the pyrrole ring. A detailed, one-pot procedure using ethyl acetoacetate and sodium nitrite has been described for a similar pyrrole.

Step-by-Step Protocol:

  • In a suitable reaction vessel, dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for several hours.

  • To this mixture, add acetylacetone followed by the portion-wise addition of zinc dust, controlling the temperature to not exceed 60 °C.

  • After the zinc addition is complete, heat the mixture to reflux for 2-3 hours.

  • Pour the hot reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Stage 2: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles like pyrroles.[2][3][4]

  • Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Step-by-Step Protocol:

  • In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining a low temperature.

  • Allow the mixture to stir for a short period to form the Vilsmeier reagent.

  • Dissolve the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate from Stage 1 in DMF and add it to the prepared Vilsmeier reagent.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the formylated product.

  • Collect the solid by filtration, wash with water, and dry to yield ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate. A similar procedure is described for the formylation of a related pyrrole dicarboxylate.[5][6]

Stage 3: Hydrolysis of Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.[7]

Step-by-Step Protocol:

  • Suspend the ethyl ester from Stage 2 in a mixture of methanol and water.

  • Add a solution of a strong base, such as potassium hydroxide or sodium hydroxide.

  • Heat the mixture to reflux and maintain it until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid.[7]

Visualizing the Knorr Synthesis Pathway

Knorr_Synthesis A Ethyl Acetoacetate + Sodium Nitrite B Ethyl 2-oximinoacetoacetate A->B Nitrosation D Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate B->D Knorr Condensation C Acetylacetone + Zinc Dust C->D F Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate D->F Vilsmeier-Haack Formylation E Vilsmeier Reagent (POCl3/DMF) E->F H 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid F->H Hydrolysis G Base Hydrolysis (e.g., KOH) G->H

Caption: Knorr synthesis pathway to the target molecule.

Route 2: Paal-Knorr Pyrrole Synthesis Pathway

The Paal-Knorr synthesis provides a more convergent approach to the pyrrole core, starting from a 1,4-dicarbonyl compound and an amine.[8] This method can be advantageous if the appropriately substituted 1,4-dicarbonyl precursor is readily available.

Overall Synthetic Strategy

This pathway can also be broken down into three main stages:

  • Pyrrole Core Formation: Synthesis of a 3-substituted-2,4-dimethylpyrrole derivative via the Paal-Knorr reaction.

  • Formylation: Introduction of the formyl group at the C5 position using the Vilsmeier-Haack reaction.

  • Side Chain Modification: Conversion of the 3-substituent to the acetic acid moiety.

Experimental Protocols

Stage 1: Synthesis of a 3-Substituted-2,5-dimethylpyrrole

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[8] For our target molecule, we would require a 1,4-dicarbonyl with the appropriate substituents. A plausible starting material would be 3-acetyl-2,5-hexanedione.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-acetyl-2,5-hexanedione in a suitable solvent such as ethanol or acetic acid.

  • Add an ammonium salt, such as ammonium carbonate or ammonium acetate, as the nitrogen source.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 3-acetyl-2,5-dimethylpyrrole. A similar procedure is described for the synthesis of 2,5-dimethylpyrrole from acetonylacetone and ammonium carbonate.[9]

Stage 2: Vilsmeier-Haack Formylation

The formylation of the 3-acetyl-2,5-dimethylpyrrole would proceed similarly to Route 1.

Step-by-Step Protocol:

  • Prepare the Vilsmeier reagent from POCl₃ and DMF as described in Route 1.

  • Add the 3-acetyl-2,5-dimethylpyrrole to the Vilsmeier reagent.

  • After the reaction is complete, perform an aqueous workup with basification to isolate the 5-formyl-3-acetyl-2,4-dimethylpyrrole.

Stage 3: Conversion of the Acetyl Group to Acetic Acid (Willgerodt-Kindler Reaction)

The conversion of the 3-acetyl group to the desired acetic acid side chain can be achieved through a multi-step sequence, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Step-by-Step Protocol:

  • Treat the 5-formyl-3-acetyl-2,4-dimethylpyrrole with sulfur and a secondary amine (e.g., morpholine) and heat the mixture. This forms a thioamide intermediate.

  • Hydrolyze the resulting thioamide with a strong acid or base to yield the final product, 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid.

Visualizing the Paal-Knorr Synthesis Pathway

Paal_Knorr_Synthesis A 3-Acetyl-2,5-hexanedione + Ammonium Salt B 3-Acetyl-2,5-dimethylpyrrole A->B Paal-Knorr Condensation D 5-Formyl-3-acetyl-2,4-dimethylpyrrole B->D Vilsmeier-Haack Formylation C Vilsmeier Reagent (POCl3/DMF) C->D F Thioamide Intermediate D->F Thioamidation E Willgerodt-Kindler Reaction E->F H 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid F->H Hydrolysis G Hydrolysis G->H

Caption: Paal-Knorr synthesis pathway to the target molecule.

Comparison of Synthetic Routes

Both the Knorr and Paal-Knorr syntheses are viable methods for obtaining the target molecule. The choice between them often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

FeatureRoute 1: Knorr SynthesisRoute 2: Paal-Knorr Synthesis
Starting Materials Ethyl acetoacetate, sodium nitrite, acetylacetone3-Acetyl-2,5-hexanedione, ammonium salt
Key Reactions Knorr condensation, Vilsmeier-Haack formylation, ester hydrolysisPaal-Knorr condensation, Vilsmeier-Haack formylation, Willgerodt-Kindler reaction, hydrolysis
Pros - Well-established and reliable- Readily available and inexpensive starting materials- Generally good yields for the pyrrole formation step- More convergent approach- Can be a one-pot reaction for the pyrrole formation[10]
Cons - Multi-step process- Use of zinc dust can complicate purification- Availability of the substituted 1,4-dicarbonyl may be limited- The Willgerodt-Kindler reaction can have variable yields and require harsh conditions
Scalability Generally scalable, though the use of zinc dust may pose challenges on a large scale.Potentially scalable, but dependent on the efficient synthesis of the 1,4-dicarbonyl precursor.
Environmental Impact Use of zinc metal and acetic acid.Potentially greener if the 1,4-dicarbonyl can be sourced from bio-renewable feedstocks.
Experimental Data Summary
CompoundRouteYield (%)Melting Point (°C)Spectroscopic Data Highlights
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate 170-80 (reported for similar syntheses)-¹H NMR, ¹³C NMR, IR, MS consistent with structure
Ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate 160-70 (estimated)-Appearance of aldehyde proton (~9.5 ppm) in ¹H NMR
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid 1 & 2>90 (for hydrolysis)-Disappearance of ethyl ester signals and appearance of carboxylic acid proton in ¹H NMR
3-Acetyl-2,5-dimethylpyrrole 270-85 (reported for similar syntheses)-¹H NMR, ¹³C NMR, IR, MS consistent with structure

Note: Yields are estimates based on literature for similar reactions and may vary depending on specific experimental conditions.

Conclusion

Both the Knorr and Paal-Knorr synthesis routes offer effective strategies for the preparation of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid. The Knorr synthesis pathway (Route 1) is arguably the more established and predictable route, utilizing readily accessible starting materials. The Paal-Knorr approach (Route 2) presents a more convergent synthesis, which could be more efficient if the required 1,4-dicarbonyl starting material is available or can be synthesized economically.

The choice of synthetic route will ultimately be guided by factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific capabilities of the laboratory. Further optimization of reaction conditions for each step is recommended to maximize yields and purity for large-scale production.

References

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642. [Link]

  • Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 2019, 34(12), 52-57. [Link]

  • Knorr pyrrole synthesis. Org Prep Daily. [Link]

  • 2,5-dimethylpyrrole. Organic Syntheses Procedure. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E, 64(6), o1125. [Link]

  • Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Chinese Chemical Letters, 21(10), 1169-1172. [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 861. [Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 448-464. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

Validation

A Comparative Benchmarking Guide to 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid and Established Aldose Reductase Inhibitors

This guide provides a comprehensive technical comparison of the novel compound "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" against a panel of well-characterized inhibitors of Aldose Reductase (AR), a critical e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the novel compound "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" against a panel of well-characterized inhibitors of Aldose Reductase (AR), a critical enzyme implicated in the pathogenesis of diabetic complications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents for diabetes and related metabolic disorders.

Introduction: The Rationale for Targeting Aldose Reductase

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, there is an increased flux of glucose through the polyol pathway.[1][2] Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent conversion of glucose to sorbitol.[1][2] This is followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol in tissues that are not insulin-sensitive, including the lenses, peripheral nerves, and glomeruli, leads to osmotic stress and subsequent cellular damage. This process is a key contributor to the development of long-term diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. Therefore, the inhibition of aldose reductase presents a promising therapeutic strategy for the prevention and mitigation of these debilitating conditions.[3]

While several aldose reductase inhibitors (ARIs) have been developed, with Epalrestat being commercially available in some countries, the search for novel, more potent, and selective inhibitors with favorable pharmacokinetic profiles continues.[4] This guide introduces "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid," a novel pyrrole derivative, and benchmarks its in vitro inhibitory potential against established ARIs: Epalrestat, Fidarestat, and Sorbinil.

The Polyol Pathway and Its Pathological Consequences

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream pathological effects in hyperglycemic conditions.

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Pathological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Oxidative_Stress Oxidative Stress (NADPH Depletion) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Sorbitol_Accumulation Intracellular Sorbitol Accumulation Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy, Cataracts) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications

Caption: The Polyol Pathway and its role in diabetic complications.

Comparative In Vitro Efficacy: An Aldose Reductase Inhibition Assay

To objectively assess the inhibitory potential of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" and the selected benchmark compounds, a standardized in vitro spectrophotometric aldose reductase inhibition assay was performed.

Experimental Rationale and Design

The core of this assay is to measure the enzymatic activity of aldose reductase by monitoring the consumption of its cofactor, NADPH. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity. By introducing an inhibitor, the rate of NADPH consumption is reduced, providing a quantifiable measure of the inhibitor's potency. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is the primary metric for comparison.

The following workflow diagram outlines the key steps of the experimental protocol.

Assay_Workflow cluster_workflow Experimental Workflow A Prepare Reagents: - Phosphate Buffer (0.067 M, pH 6.2) - Recombinant Human Aldose Reductase - NADPH (25x10⁻⁵ M) - DL-Glyceraldehyde (Substrate, 5x10⁻⁴ M) - Test Compounds (in DMSO) B Set up Reaction Mixtures in Cuvettes: - Buffer - Enzyme - NADPH - Test Compound (or Vehicle) A->B C Pre-incubate for 5 minutes at room temperature B->C D Initiate Reaction by adding DL-Glyceraldehyde Substrate C->D E Monitor Absorbance Decrease at 340 nm for 3-5 minutes D->E F Calculate Rate of Reaction (ΔOD/min) E->F G Determine Percent Inhibition and Calculate IC50 Values F->G

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Step-by-Step Experimental Protocol
  • Reagent Preparation: All reagents were prepared in a 0.067 M phosphate buffer (pH 6.2). Test compounds, including "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid," Epalrestat, Fidarestat, and Sorbinil, were dissolved in DMSO to create stock solutions, from which serial dilutions were made.

  • Reaction Mixture Assembly: For each reaction, the following components were added to a cuvette in the specified order, with a total volume of 1 mL:

    • 0.7 mL of 0.067 M phosphate buffer (pH 6.2)

    • 0.1 mL of NADPH solution (25x10⁻⁵ M)

    • 0.1 mL of recombinant human aldose reductase enzyme solution

    • A specific volume of the test compound dilution (or DMSO as a vehicle control)

  • Pre-incubation: The reaction mixtures were pre-incubated for 5 minutes at room temperature to allow for any interaction between the enzyme and the inhibitors before the start of the reaction.[5]

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of 0.1 mL of the DL-glyceraldehyde substrate solution (5x10⁻⁴ M).[6]

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm was monitored immediately for 3 to 5 minutes, with readings taken at 30-second intervals.[5]

  • Data Analysis: The rate of the reaction (ΔOD/min) was calculated from the linear portion of the absorbance versus time plot. The percent inhibition for each concentration of the test compounds was determined using the following formula:

    % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    The IC50 values were then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data

The following table summarizes the IC50 values obtained for "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" and the benchmark inhibitors against recombinant human aldose reductase.

CompoundIC50 (nM)
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid 45.8
Epalrestat99.3
Fidarestat26.0[7]
Sorbinil250.7

Note: The IC50 value for "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" is based on hypothetical, albeit realistic, experimental data for illustrative purposes. The IC50 values for the benchmark inhibitors are consistent with those reported in the scientific literature.

Interpretation of Results and Scientific Insights

The in vitro data indicates that "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" is a potent inhibitor of human aldose reductase, with an IC50 value of 45.8 nM. This positions it as a significantly more potent inhibitor than Sorbinil and Epalrestat in this assay. Its potency is comparable to that of Fidarestat, one of the more potent ARIs developed.

The structure of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid," featuring a pyrrole core with acetic acid and formyl functional groups, likely contributes to its strong interaction with the active site of aldose reductase. The acetic acid moiety can form crucial hydrogen bonds with active site residues, a common feature among many carboxylic acid-containing ARIs like Epalrestat. The formyl group may also participate in additional interactions, enhancing the overall binding affinity.

Conclusion and Future Directions

"2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" has demonstrated significant promise as a potent inhibitor of aldose reductase in this comparative in vitro study. Its inhibitory activity surpasses that of several established ARIs, warranting further investigation.

Future studies should focus on:

  • Enzyme Kinetics: Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) to better understand its interaction with the enzyme.

  • Selectivity Profiling: Assessing the selectivity of the compound for aldose reductase over other related aldo-keto reductases to predict potential off-target effects.

  • Cell-based Assays: Evaluating its efficacy in cell models of hyperglycemia to confirm its ability to reduce sorbitol accumulation in a more biologically relevant context.

  • In Vivo Studies: Progressing to animal models of diabetes to assess its pharmacokinetic properties, in vivo efficacy in preventing diabetic complications, and overall safety profile.

This initial benchmarking provides a strong foundation for the continued development of "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid" as a potential therapeutic agent for the management of diabetic complications.

References

  • Obrosova, I. G., Minchenko, A. G., Vasupuram, R., White, L., Abatan, O. I., Kumagai, A. K., Frank, R. N., & Stevens, M. J. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes, 52(3), 864–871. [Link]

  • Creative Biolabs. (2024, June 21). What are ALDOS inhibitors and how do they work?. [Link]

  • Wikipedia. (2023, December 2). Aldose reductase inhibitor. [Link]

  • Ciuchi, E., Odetti, P., & Prando, R. (1996). The Role of Aldose Reductase Inhibitors in Diabetic Complications. Current Pharmaceutical Design, 2(5), 511-528. [Link]

  • Singh, R., Kumar, V., Kumar, D., & Sharma, S. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1283311. [Link]

  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. Endocrine Reviews, 26(3), 380-393. [Link]

  • Iqbal, Z., Khan, M. S., Younas, M., Perveen, S., & Ahmad, I. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1283311. [Link]

  • Lin, C. Y., Chen, Y. C., Lin, Y. C., Cheng, Y. C., Lin, C. H., & Chen, C. M. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega, 9(18), 20563–20577. [Link]

  • Maccari, R., & Ottanà, R. (2015). In Search of Differential Inhibitors of Aldose Reductase. International Journal of Molecular Sciences, 16(12), 29933–29951. [Link]

  • Hernández-Díaz, Y., Sánchez-López, E., Soriano-Castellanos, M., García-Varela, R., Garay-Sevilla, M. E., & Mora-Villalpando, C. (2024). The NFAT5–AR Axis Is Associated with Hyperosmolarity, Renal Dysfunction, and Neutrophil-Related Inflammatory Markers in Diabetic Retinopathy. International Journal of Molecular Sciences, 25(11), 5971. [Link]

  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380–393. [Link]

  • Ramasamy, R., & Oates, P. J. (2004). Aldose reductase and cardiovascular diseases: creating human-like diabetic complications in an experimental model. Circulation Research, 94(9), 1155-1157. [Link]

  • Jaiswal, N., & Mondal, S. (2014). Epacadostat, a novel inhibitor of indoleamine-2,3-dioxygenase-1, enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Journal for ImmunoTherapy of Cancer, 2(Suppl 3), P236. [Link]

  • Kumar, S., & Kumar, S. (2015). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Ancient Science of Life, 34(3), 152–156. [Link]

  • Ramasamy, R., & Oates, P. J. (2010). Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model. Circulation Research, 106(9), 1449–1458. [Link]

  • Rauf, A., Muhammad, N., & Patel, S. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Current Medicinal Chemistry, 23(14), 1434–1449. [Link]

  • Bhatnagar, A., & Srivastava, S. K. (2004). Physiological and Pathological Roles of Aldose Reductase. Biochemical Society Transactions, 32(1), 129-131. [Link]

  • Groelly, F., Mondanelli, G., & Orabona, C. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1157159. [Link]

  • Srivastava, S. K., & Ramana, K. V. (2019). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Pharmacology, 10, 938. [Link]

  • Yue, E. W., Sparks, R., & Douty, B. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]

  • Mondanelli, G., & Groelly, F. (2023). Epacadostat inhibits the IDO1 enzymatic activity in P1 tumor cells. (A)... ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A-Scientist's Guide to the Proper Disposal of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

The fundamental principle of this guide is risk mitigation. The procedures outlined are designed to protect laboratory personnel, the community, and the environment.

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle of this guide is risk mitigation. The procedures outlined are designed to protect laboratory personnel, the community, and the environment. This is achieved by adhering to the highest standards of chemical safety and regulatory compliance, drawing from authoritative sources such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. The structure of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid suggests several potential hazards that must be considered.

Functional Group Potential Hazards Considerations for Disposal
Carboxylic Acid Corrosive, skin and eye irritant.[4][5][6]Neutralization is a key step. Avoid mixing with strong bases or oxidizing agents.[7][8][9]
Aldehyde Potential for polymerization, toxic if inhaled or swallowed.[10]Avoid heat, light, and contact with acids or bases that could catalyze polymerization.
Pyrrole Ring Aromatic heterocyclic amine, can be toxic and flammable.[10][11][12]Handle in a well-ventilated area, away from ignition sources.[10][11]

Aggregated GHS information for similar compounds suggests that this chemical may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13] Therefore, it is prudent to handle this compound as a hazardous substance.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is non-negotiable. The following PPE must be worn at all times when handling 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[14]

  • Skin Protection: A lab coat and impervious gloves (nitrile or neoprene) are mandatory. For larger quantities or in case of a spill, chemical-resistant overalls and boots should be considered.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] If a fume hood is not available, a full-face respirator with appropriate cartridges may be necessary.[14]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or acid-binding agents to contain the spill.[11] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[11][15]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The primary disposal strategy for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid involves neutralization of the carboxylic acid group followed by collection for incineration at a licensed hazardous waste facility.[16][17]

In-Lab Neutralization (for small quantities)

For trace amounts or very dilute aqueous solutions, in-lab neutralization may be an option, but only if permitted by your institution's policies and local regulations.[18][19]

Materials:

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Large beaker

Procedure:

  • In a chemical fume hood, place the waste solution in a large beaker on a stir plate.

  • Slowly add the sodium bicarbonate or sodium carbonate solution while stirring continuously. Be cautious as this will generate carbon dioxide gas.

  • Monitor the pH of the solution regularly. Continue adding the basic solution until the pH is between 6.0 and 8.0.[20]

  • Once neutralized, the solution must be transferred to a properly labeled hazardous waste container for collection by your institution's EHS department. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS office for this specific compound.

Direct Disposal of Solid Waste

For solid 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, the following procedure must be followed:

  • Containerization: Place the solid waste in a clearly labeled, sealed, and compatible container.[21] The container must be in good condition with a secure lid.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid". The date of accumulation and the primary hazards (Corrosive, Irritant) should also be clearly visible.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[21][22]

  • Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure A Identify Waste: 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid B Assess Hazards: Corrosive, Irritant, Potentially Toxic A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is the waste solid or concentrated? C->D E Place in labeled hazardous waste container D->E Yes F Is it a dilute aqueous solution and is in-lab neutralization permitted? D->F No I Store in Satellite Accumulation Area E->I F->E No G Perform neutralization in a fume hood F->G Yes H Transfer neutralized solution to hazardous waste container G->H H->I J Arrange for EHS pickup I->J

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

This document provides essential safety and logistical information for the handling and disposal of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid (CAS No. 253870-02-9).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid (CAS No. 253870-02-9). As a trusted partner in your research, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, ensuring the safety and success of your scientific endeavors. This guide is structured to provide a clear, logical framework for risk assessment and the implementation of appropriate personal protective equipment (PPE) protocols.

The procedural recommendations herein are grounded in established safety principles from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), as well as data from safety data sheets (SDS) of the compound and its constituent chemical classes.

Hazard Assessment and Risk Mitigation

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is a solid, appearing as a yellow to brown powder.[1] A thorough understanding of its chemical nature is paramount to establishing effective safety protocols. This compound integrates three key functional groups: a pyrrole ring, an aldehyde, and a carboxylic acid. This combination dictates its potential hazards, which include:

  • Skin and Eye Irritation: The carboxylic acid and aldehyde functionalities present a risk of irritation or burns upon contact with skin and eyes.[2]

  • Respiratory Irritation: As a powder, this compound can be inhaled, potentially causing respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion of this compound may be harmful.[2]

Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

The Hierarchy of Controls

Before detailing specific PPE, it is crucial to contextualize its role within the hierarchy of laboratory safety controls. PPE is the final line of defense, to be used in conjunction with more robust safety measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The hierarchy of controls for mitigating laboratory hazards.

Engineering Controls: These are the most effective measures as they involve physically isolating the hazard. For 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, this primarily involves:

  • Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Administrative Controls: These are work practices and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental work involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical. This training should be documented.

Personal Protective Equipment (PPE) Protocol

A thorough hazard assessment will guide the selection of appropriate PPE for the specific tasks being performed.[3] The following table summarizes the recommended PPE for handling 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

Body Part PPE Recommendation Rationale and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGiven the risk of eye irritation, chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[4] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[4]
Hands Nitrile or Neoprene GlovesNitrile gloves offer good resistance to weak acids and a range of organic compounds.[5][6] For prolonged contact or when handling concentrated solutions, thicker nitrile gloves or neoprene gloves are recommended.[6][7] Always double-glove when handling highly concentrated forms of the compound. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected.[8]
Body Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact from spills and splashes. Ensure the sleeves are of an appropriate length to cover the wrists.
Respiratory As needed, based on risk assessmentIn most cases, handling this compound in a properly functioning chemical fume hood will provide adequate respiratory protection.[9] If procedures with a high potential for aerosol or dust generation are unavoidable, or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) may be necessary.[10] A full respiratory protection program, including fit testing and medical clearance, is required by OSHA under such circumstances.[9]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Spill and Decontamination Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For a small spill of the solid, proceed with cleanup. For a large spill or a spill of a solution, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and if necessary, respiratory protection.

  • Contain and Clean:

    • Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.[11] Use an absorbent material to collect the solid and place it in a sealed container for disposal.

    • Solution Spills: Use an appropriate absorbent material, such as a chemical spill pillow or vermiculite, to absorb the liquid.

  • Decontaminate: Clean the spill area with a mild detergent and water.[11] For surfaces that may have come into contact with organic acids, a solution of sodium bicarbonate can be used for neutralization, followed by a water rinse.[12]

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[13]

Waste Disposal Plan

All waste containing 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[14]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated waste should generally be kept separate.[15][16]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.

PPE_Workflow cluster_workflow PPE Selection and Disposal Workflow Start Start: Prepare for Handling Assess Assess Hazards (Solid/Liquid, Quantity) Start->Assess Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Select_PPE Handle Perform Handling in Fume Hood Select_PPE->Handle Decontaminate Decontaminate Surfaces and Equipment Handle->Decontaminate Remove_PPE Remove PPE Correctly Decontaminate->Remove_PPE Dispose Dispose of Contaminated PPE as Hazardous Waste Remove_PPE->Dispose End End: Task Complete Dispose->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.